(S)-1-(6-Bromopyridin-3-YL)ethanamine
Description
Properties
IUPAC Name |
(1S)-1-(6-bromopyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGCXWSBTVYEV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1-(6-Bromopyridin-3-YL)ethanamine CAS number 1213594-37-6
An In-depth Technical Guide to (S)-1-(6-Bromopyridin-3-YL)ethanamine (CAS: 1213594-37-6)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a critical chiral building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis strategies, analytical characterization, applications, and safety protocols, grounding our discussion in established chemical principles and industry best practices.
Core Compound Identity and Physicochemical Properties
This compound is a chiral primary amine featuring a pyridine ring substituted with a bromine atom. Its stereospecific configuration is crucial for its utility in asymmetric synthesis, where it serves as a key intermediate for constructing complex, biologically active molecules with high enantiomeric purity.[1] The compound is typically supplied as a solid with a purity of 97% or higher.[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| CAS Number | 1213594-37-6 | [2][3] |
| Molecular Formula | C₇H₉BrN₂ | [2][3] |
| Molecular Weight | 201.07 g/mol | [3] |
| IUPAC Name | (1S)-1-(6-bromo-3-pyridinyl)ethanamine | |
| Synonyms | (S)-1-(6-Bromo-pyridin-3-yl)-ethylamine, (1S)-1-(6-Bromo(3-pyridyl))ethylamine | [2][3] |
| InChI Key | COGGCXWSBTVYEV-YFKPBYRVSA-N | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | [1][2] |
| Storage Conditions | Keep in a dark place, Inert atmosphere, 2-8°C | [2] |
Strategic Synthesis: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound is non-trivial and is central to its value. The primary challenge lies in establishing the chiral center at the ethylamine moiety. Two principal strategies are employed in industrial and research settings: asymmetric synthesis and chiral resolution of a racemic mixture.
Strategy A: Chiral Resolution of Racemic 1-(6-Bromopyridin-3-yl)ethanamine
Chiral resolution is a robust and widely practiced method for separating enantiomers from a racemic mixture.[4] This technique leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[]
The parent racemic amine, 1-(6-bromopyridin-3-yl)ethanamine (CAS: 1060811-56-4), is the logical starting point.[6] This precursor is synthesized via the reductive amination of 1-(6-bromopyridin-3-yl)ethan-1-one (CAS: 139042-59-4).[7]
-
Salt Formation: Dissolve racemic 1-(6-bromopyridin-3-yl)ethanamine (1.0 eq.) in a suitable solvent such as methanol. In a separate vessel, dissolve a chiral resolving agent, for instance, L-(-)-Dibenzoyl-tartaric acid (0.5-1.0 eq.), in the same solvent.[8]
-
Expert Insight: Using 0.5 molar equivalents of the resolving agent can be more efficient for initial screening, as it selectively precipitates one diastereomer, leaving the other in solution.[8]
-
-
Crystallization: Combine the two solutions and stir at a slightly elevated temperature (e.g., 40°C) for 30 minutes to ensure complete salt formation, then allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities. The filtrate, containing the other diastereomer, can be processed separately to recover the (R)-enantiomer or racemize it for reuse.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and a water-immiscible organic solvent (e.g., dichloromethane). Adjust the pH to >10 with an aqueous base (e.g., 2M NaOH) to break the salt and liberate the free amine.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine. Purity is confirmed via chiral HPLC.
Strategy B: Asymmetric Synthesis
An alternative to resolution is direct asymmetric synthesis, which avoids the loss of 50% of the material. A common route involves the asymmetric reductive amination of the prochiral ketone, 1-(6-bromopyridin-3-yl)ethanone.
This transformation can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, which directs the hydrogenation of an intermediate imine from a specific face, leading to an excess of one enantiomer.
Analytical Characterization for Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and enantiomeric excess of the final product.
Table 2: Key Analytical Methodologies
| Technique | Purpose | Expected Observations |
| Chiral HPLC | Determine Enantiomeric Excess (e.e.) | Two well-resolved peaks for the (R) and (S) enantiomers. The area of the (S) peak should be ≥97% of the total area. |
| ¹H NMR | Structural Confirmation & Purity | Aromatic protons on the pyridine ring, quartet for the methine (CH) proton, and a doublet for the methyl (CH₃) protons. Absence of significant impurity signals. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (201.07). |
| FT-IR | Functional Group Identification | Characteristic peaks for N-H stretching (amine), C-N stretching, and aromatic C-H and C=C/C=N bonds. |
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralpak® series) are often effective for separating chiral amines.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape and reduce tailing. A common starting point is 90:10 Heptane:Isopropanol + 0.1% DEA.
-
Sample Preparation: Prepare a dilute solution of the amine (approx. 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The retention times for the (S) and (R) enantiomers will differ. Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a highly valued building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors used in targeted cancer therapies.[9][10] The specific stereochemistry of the amine is often essential for achieving high-affinity and selective binding to the target protein's active site. The bromopyridine moiety provides a versatile handle for further chemical modifications, typically through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, to build molecular complexity.
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Spectroscopic Characterization of (S)-1-(6-Bromopyridin-3-YL)ethanamine: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize the chiral amine, (S)-1-(6-Bromopyridin-3-YL)ethanamine. The structural elucidation of this molecule is critical for its application in pharmaceutical research and development, where stereochemistry and purity are paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and interpreting the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.
Introduction: The Importance of Spectroscopic Analysis
This compound is a chiral primary amine featuring a brominated pyridine ring. Its specific stereoisomer, the (S)-enantiomer, is of significant interest in medicinal chemistry due to the stereospecific interactions of chiral molecules with biological targets.[1] Accurate and comprehensive characterization is therefore essential to confirm the chemical identity, structure, and stereochemical integrity of the molecule. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This guide will detail the expected spectroscopic signatures of this compound and the underlying principles for their interpretation.
Molecular Structure and Spectroscopic Implications
A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. The key structural features that will influence the spectroscopic data are:
-
The disubstituted pyridine ring , which will exhibit characteristic aromatic signals in NMR and IR.
-
The bromine atom , a heavy halogen that will have a distinct isotopic pattern in mass spectrometry.
-
The chiral ethylamine side chain , which contains a stereocenter and will show specific splitting patterns in NMR.
-
The primary amine group (-NH₂) , which has characteristic absorptions in IR and a variable chemical shift in ¹H NMR.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Data
The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-2 (Pyridine) | 8.3 - 8.5 | d | ~2.5 | Adjacent to ring nitrogen, deshielded. |
| H-4 (Pyridine) | 7.6 - 7.8 | dd | ~8.5, 2.5 | Coupled to H-5 and H-2. |
| H-5 (Pyridine) | 7.4 - 7.6 | d | ~8.5 | Coupled to H-4. |
| CH (Ethylamine) | 4.0 - 4.2 | q | ~6.7 | Benzylic position, coupled to CH₃. |
| NH₂ | 1.5 - 3.0 (variable) | br s | - | Broad signal, exchangeable with solvent.[2] |
| CH₃ (Ethylamine) | 1.3 - 1.5 | d | ~6.7 | Coupled to the methine proton. |
Note: Predicted values are for a CDCl₃ solvent. The NH₂ signal is often broad and its chemical shift is highly dependent on solvent and concentration.[3][4]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |
| C-6 (Pyridine) | 140 - 142 | Attached to electronegative Br. |
| C-2 (Pyridine) | 148 - 150 | Adjacent to ring nitrogen. |
| C-4 (Pyridine) | 138 - 140 | Aromatic C-H. |
| C-5 (Pyridine) | 126 - 128 | Aromatic C-H. |
| C-3 (Pyridine) | 134 - 136 | Point of attachment for the side chain. |
| CH (Ethylamine) | 50 - 55 | Aliphatic carbon attached to nitrogen. |
| CH₃ (Ethylamine) | 23 - 26 | Aliphatic carbon. |
Experimental Protocol for NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ can be particularly useful for observing amine protons as it slows down the rate of proton exchange, resulting in sharper signals.[2]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is used.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A greater number of scans will be required compared to ¹H NMR.[5]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment.
| m/z Value | Proposed Fragment | Interpretation |
| 201/203 | [C₇H₉BrN₂]⁺ | Molecular Ion (M⁺) . The two peaks of roughly equal intensity are due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] |
| 186/188 | [C₆H₆BrN₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion, a common α-cleavage for amines.[7] |
| 122 | [C₆H₆N₂]⁺ | Loss of a bromine radical (•Br) from the M-15 fragment. |
| 44 | [C₂H₆N]⁺ | Cleavage of the bond between the pyridine ring and the ethylamine side chain. |
Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the loss of a methyl group via α-cleavage, which is a characteristic fragmentation pattern for amines.[7]
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol for MS
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer.
-
Ionization: Utilize an electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-300 amu) to observe the molecular ion and key fragment ions.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorptions
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H stretch (symmetric and asymmetric) | Primary Amine |
| 2850 - 3000 | C-H stretch | Aliphatic (CH, CH₃) |
| 3010 - 3100 | C-H stretch | Aromatic (Pyridine) |
| 1550 - 1650 | N-H bend (scissoring) | Primary Amine |
| 1550 - 1610 | C=C and C=N ring stretching | Pyridine Ring |
| 1000 - 1250 | C-N stretch | Aromatic and Aliphatic Amines |
| 500 - 600 | C-Br stretch | Bromo-aromatic |
Note: The N-H stretching region for a primary amine typically shows two bands.[7]
Experimental Protocol for IR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be taken and automatically subtracted.[5]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The spectroscopic characterization of this compound relies on the combined application of NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework and stereochemistry, MS confirms the molecular weight and provides fragmentation data consistent with the structure, and IR identifies the key functional groups. Together, these methods provide a self-validating system for the comprehensive confirmation of the molecule's identity and purity, a critical requirement in the field of drug development.
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]
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AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
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Amine protons on NMR. Reddit. [Link]
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1-(6-Bromopyridin-3-yl)ethanamine, 95% Purity, C7H9BrN2, 100 mg. CP Lab Safety. [Link]
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1-(6-BROMOPYRIDIN-3-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]
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1-(6-bromopyridin-3-yl)ethanamine Manufacturer, Exporter from Aurangabad. Anjali Labs. [Link]
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Bromo pattern in Mass Spectrometry. YouTube. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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potential biological activity of (S)-1-(6-Bromopyridin-3-YL)ethanamine
An In-Depth Technical Guide to the Potential Biological Activity of (S)-1-(6-Bromopyridin-3-YL)ethanamine
Executive Summary
This compound is a chiral aminopyridine derivative that, while not extensively characterized as a standalone therapeutic agent, represents a critical structural motif in a variety of biologically active molecules. Its utility primarily lies in its role as a versatile chiral building block for synthesizing more complex compounds. This guide synthesizes available data on structurally related compounds to postulate potential biological activities, outlines a comprehensive strategy for target identification and validation, and provides detailed experimental protocols to empower researchers in their discovery efforts. We will explore its synthetic accessibility, propose likely biological targets based on chemoinformatic and literature analysis of analogous structures, and detail a logical, phase-gated workflow for advancing from initial hypothesis to a validated lead compound.
Introduction: The Significance of a Chiral Pyridine Scaffold
This compound belongs to a class of compounds—chiral substituted pyridines—that are privileged structures in modern medicinal chemistry. Its key features include:
-
A Pyridine Core: A nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs, capable of forming hydrogen bonds and participating in pi-stacking interactions.
-
A Bromo Substituent: A versatile chemical handle at the 6-position, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for molecular elaboration and structure-activity relationship (SAR) studies.
-
A Chiral Ethylamine Group: The stereocenter at the (S)-position is crucial. Enantiomers frequently exhibit vastly different potency, selectivity, and metabolic profiles. This specific stereochemistry is often essential for precise molecular recognition by biological targets like enzymes or receptors.
Given these features, the compound is less an end-product and more a strategic starting point for creating targeted therapies. Its potential is best understood by examining the biological activities of the more complex molecules it is used to build.
Synthetic Accessibility: A Foundational Requirement
The feasibility of any screening campaign begins with reliable access to the molecule. This compound can be synthesized via established methods, most commonly through the asymmetric reduction of a corresponding ketone precursor.
Representative Synthetic Protocol
A common and efficient method involves the use of a chiral catalyst for the asymmetric transfer hydrogenation of 1-(6-bromopyridin-3-yl)ethanone.
Step-by-Step Protocol:
-
Precursor Synthesis: The starting ketone, 1-(6-bromopyridin-3-yl)ethanone, is typically prepared via a Grignard reaction between 3-bromo-6-cyanopyridine and methylmagnesium bromide or through Friedel-Crafts acylation of 2-bromopyridine.
-
Asymmetric Reduction (Core Step):
-
To a solution of 1-(6-bromopyridin-3-yl)ethanone (1.0 eq) in an appropriate solvent like isopropanol, add a catalytic amount of a chiral ruthenium complex, such as (S,S)-Ts-DPEN-Ru (0.01 eq).
-
Add formic acid/triethylamine mixture as the hydrogen source.
-
Heat the reaction mixture to 40-50 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine via column chromatography on silica gel to yield the final product with high enantiomeric excess (>98%).
-
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Postulated Biological Activity: An Analog-Based Approach
While direct biological data for the title compound is sparse, analysis of its use as a building block in patented and published chemical series provides strong inferential evidence for its potential targets. Molecules incorporating this specific chiral amine have shown activity against several important enzyme families.
Primary Hypothesis: Inhibition of Protein Kinases
The 3-aminopyridine scaffold is a well-established "hinge-binding" motif for a wide range of protein kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking the adenine core of ATP. The (S)-ethylamino group often extends into a hydrophobic pocket, providing both potency and selectivity.
-
Janus Kinases (JAKs): Several potent and selective JAK inhibitors utilize a chiral amine attached to a heterocyclic core. For instance, the core of approved drugs like Tofacitinib and Ruxolitinib demonstrates the effectiveness of related scaffolds in binding to the ATP pocket of JAK family kinases. The this compound fragment could serve as a starting point for developing inhibitors targeting the JAK-STAT pathway, which is implicated in autoimmune diseases and myeloproliferative neoplasms.
-
Receptor Tyrosine Kinases (RTKs): Many RTK inhibitors, such as those targeting EGFR, VEGFR, or MET, incorporate similar aminopyridine fragments. The bromine atom on our compound of interest is particularly valuable here, as it can be replaced via Suzuki coupling to introduce larger aromatic systems that occupy regions adjacent to the ATP binding site, thereby increasing potency and tuning selectivity.
Secondary Hypothesis: Ligands for G-Protein Coupled Receptors (GPCRs)
Chiral amines are fundamental pharmacophores for many GPCR ligands, where stereochemistry is paramount for selective binding.
-
Dopamine and Serotonin Receptors: The ethylamine side chain is a classic feature of biogenic amines. It is plausible that derivatives of this compound could be elaborated to target CNS receptors, where the bromopyridine core would serve to modulate properties like lipophilicity, metabolic stability, and receptor subtype selectivity.
Data from Structurally Related Compounds
To ground these hypotheses, consider the reported activities of analogous compounds from the literature.
| Compound Class | Target | Reported Activity (IC₅₀/EC₅₀) | Source |
| Pyrrolopyrimidine-based | JAK1/2 | 1-10 nM | |
| Aminopyridine-based | MET Kinase | 5-50 nM | |
| Pyridinyl-ethylamine | Dopamine D2 Receptor | 20-100 nM (Ki) | N/A |
This table is illustrative and synthesizes data from multiple sources on related, but not identical, compounds to establish a rationale for investigation.
A Phased Strategy for Target Validation
A rigorous, multi-stage approach is required to move from a hypothesized target to a validated lead. This workflow ensures that resources are allocated efficiently, with clear go/no-go decision points.
Caption: Phased workflow for target validation and lead identification.
Phase 1: Broad Screening and Hit Identification
Objective: To rapidly test the primary hypotheses against a wide range of potential targets.
Protocol: Broad-Spectrum Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: Perform a primary screen at a single high concentration (e.g., 10 µM) to maximize the chance of identifying hits.
-
Panel Selection: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) covering a diverse set of >100 kinases from different families.
-
Assay Principle: The assay typically measures the amount of ATP consumed or phosphopeptide produced. A reduction in signal relative to a DMSO vehicle control indicates inhibition.
-
Hit Criteria: A compound is flagged as a "primary hit" if it demonstrates >50% inhibition of a specific kinase's activity at 10 µM.
-
Self-Validation: The panel itself provides a self-validating system. Activity against a specific kinase or family, but not others, suggests a degree of specificity and reduces the likelihood of non-specific mechanisms like aggregation.
Phase 2: Hit Confirmation and Potency Determination
Objective: To confirm the primary hits and accurately quantify their potency.
Protocol: IC₅₀ Determination via Dose-Response Assay
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in DMSO, starting from 100 µM.
-
Assay Execution: Perform the kinase assay for the specific, confirmed target using the range of compound concentrations. Include a DMSO control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to derive the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Trustworthiness: The validity of the IC₅₀ is confirmed by the quality of the curve fit (R² > 0.95) and the full range of the dose-response curve being observed.
Protocol: Biophysical Binding Confirmation (Surface Plasmon Resonance - SPR)
-
Chip Preparation: Immobilize the purified target kinase on a sensor chip.
-
Analyte Injection: Inject varying concentrations of the compound over the chip surface.
-
Binding Measurement: Measure the change in refractive index upon binding in real-time to determine the association (kₐ) and dissociation (kₔ) rates.
-
Affinity Calculation: Calculate the equilibrium dissociation constant (Kₔ = kₔ/kₐ), which represents the binding affinity.
-
Causality: A confirmed Kₔ in the same range as the IC₅₀ from the biochemical assay strongly indicates that the observed inhibition is due to direct binding to the target enzyme.
Phase 3: Cellular Activity and Selectivity Profiling
Objective: To determine if the compound is active in a more complex biological system and to assess its selectivity.
Protocol: Cellular Target Engagement Assay
-
Cell Line Selection: Choose a cell line that expresses the target kinase and where a downstream signaling event is well-characterized (e.g., phosphorylation of a substrate like STAT3 for a JAK kinase).
-
Compound Treatment: Treat cells with the compound across a dose-response range for 1-2 hours.
-
Stimulation: Stimulate the pathway with an appropriate ligand (e.g., a cytokine like IL-6 for the JAK-STAT pathway).
-
Lysis and Detection: Lyse the cells and use an immunoassay (e.g., Western Blot or ELISA) to measure the levels of the phosphorylated downstream substrate (e.g., p-STAT3).
-
Cellular EC₅₀: Calculate the EC₅₀, the concentration at which the compound inhibits 50% of the downstream signaling event. A potent EC₅₀ confirms the compound is cell-permeable and active on its target in a native environment.
Conclusion and Future Directions
This compound is a high-value starting point for drug discovery. While its intrinsic biological activity may be modest, its true potential is realized upon strategic modification. The hypotheses presented here—primarily focused on kinase inhibition—are strongly supported by precedent in medicinal chemistry.
The logical workflow provided offers a robust framework for any research team to:
-
Systematically Screen for activity against high-value target classes.
-
Validate Hits with orthogonal biochemical and biophysical methods.
-
Confirm Cellular Activity and assess the initial selectivity profile.
Future efforts should focus on using the 6-bromo position as a handle for chemical elaboration via cross-coupling reactions to enhance potency and selectivity, guided by the results of the proposed validation cascade. This approach transforms a simple building block into a promising lead series for therapeutic development.
References
-
Title: Discovery of a series of 2-aminopyridine-based derivatives as potent JAK2 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Discovery of 3-amino-N-(4-(4-morpholinyl)phenyl)-4,6-dimethyl-1-benzothiophene-2-carboxamide (TP-041) as a potent and selective c-Met inhibitor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of 4-(2-Amino-5-chloropyridin-4-yl)-N-cyclohexyl-5-methyl-1H-pyrrole-2-carboxamide (LP-003) as a Potent and Orally Bioavailable JAK2/FLT3 Inhibitor for the Treatment of Hematological Malignancies Source: Journal of Medicinal Chemistry URL: [Link]
(S)-1-(6-Bromopyridin-3-YL)ethanamine: A Technical Guide to its Putative Mechanism of Action in Biological Systems
Introduction
(S)-1-(6-Bromopyridin-3-YL)ethanamine is a chiral amine that belongs to the class of bromopyridine derivatives. While it is commercially available and utilized as a building block in medicinal chemistry, its specific mechanism of action in biological systems is not extensively documented in publicly available literature[1][2][3][4]. However, a comprehensive analysis of its structural features and the well-established pharmacology of analogous compounds strongly suggests a likely interaction with nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth exploration of this hypothesized mechanism, offering a framework for researchers and drug development professionals to investigate its biological activity. We will delve into the rationale behind the proposed target, outline detailed experimental protocols for its validation, and discuss the broader context of structure-activity relationships (SAR) for this class of compounds.
Molecular Profile of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to elucidating its biological function.
| Property | Value | Reference |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.06 g/mol | [5] |
| CAS Number | 1213594-37-6 | [2] |
| Chirality | (S)-enantiomer | [2] |
| Core Structure | 6-Bromopyridin-3-yl | |
| Functional Group | Primary amine |
The key structural features of this molecule are the pyridine ring, the bromo substituent at the 6-position, and the chiral ethylamine side chain at the 3-position. The pyridine ring is a well-known pharmacophore that can participate in various non-covalent interactions with biological targets. The stereochemistry of the ethylamine side chain is likely to be a critical determinant of its binding affinity and selectivity.
Hypothesized Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
Based on the structural similarity to known nicotinic ligands, we postulate that this compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs).
The Nicotinic Acetylcholine Receptor Family
Neuronal nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems[6]. They are pentameric structures composed of various α and β subunits, which assemble in different combinations to form a diverse family of receptor subtypes with distinct pharmacological and physiological properties[6]. These receptors play a crucial role in a wide range of physiological processes, including cognitive function, reward, and inflammation[6][7].
Structural Rationale for nAChR Interaction
The 3-pyridinyl-ethylamine scaffold is a common feature in many compounds that exhibit high affinity for nAChRs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. The bromo-substituent can influence the electronic properties of the pyridine ring and may contribute to specific interactions within the receptor's binding pocket.
Several lines of evidence from related compounds support this hypothesis:
-
3-Bromocytisine , a structurally related compound, is a potent agonist at α4β4, α4β2, and α7 nAChRs.
-
Analogs of 6-bromohypaphorine have been identified as agonists of the α7 nAChR, demonstrating anti-inflammatory effects[7][8].
-
The broader class of pyridine derivatives has been extensively explored for its interaction with nAChRs, leading to the development of selective agonists and partial agonists[9].
Proposed Signaling Pathway
As a putative nAChR agonist or partial agonist, this compound would bind to the extracellular domain of the receptor, inducing a conformational change that opens the ion channel. This would lead to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane and subsequent activation of downstream signaling cascades.
Figure 1: Proposed signaling pathway for this compound via nAChR activation.
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a comprehensive framework for this investigation.
Receptor Binding Assays
These assays are crucial for determining the binding affinity of the compound to various nAChR subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for different nAChR subtypes.
Methodology:
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7).
-
Radioligand Binding: Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) in the presence of increasing concentrations of this compound.
-
Separation and Counting: Separate the bound and free radioligand using filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or partial agonist.
Objective: To characterize the functional activity of this compound at nAChR subtypes.
Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired nAChR subunits.
-
Electrophysiological Recording: After 2-5 days of incubation, place the oocytes in a recording chamber and impale them with two microelectrodes.
-
Compound Application: Apply acetylcholine or another known nAChR agonist to elicit a baseline current. Then, apply varying concentrations of this compound to determine its effect on the current.
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Methodology: Calcium Flux Assays
-
Cell Culture: Culture cell lines stably expressing the nAChR subtype of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Generate concentration-response curves to determine the EC₅₀ value.
Sources
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- 4. 1-(6-bromopyridin-3-yl)ethanamine Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]
- 5. (R)-1-(6-Bromopyridin-3-Yl)Ethanamine [myskinrecipes.com]
- 6. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 7. Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis and Therapeutic Potential of (S)-1-(6-Bromopyridin-3-YL)ethanamine and its Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyridylethylamine in Modern Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.[1] Within this class, the chiral pyridylethylamine motif, specifically (S)-1-(6-Bromopyridin-3-YL)ethanamine, has emerged as a particularly valuable building block in the synthesis of novel therapeutics. The presence of a chiral center, a bromine atom, and a primary amine provides multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their synthesis, biological evaluation, and therapeutic applications. As senior application scientists, we aim to not only present established protocols but also to delve into the causal reasoning behind experimental choices, offering insights that are both theoretically grounded and practically applicable in a drug discovery setting.
Part 1: Enantioselective Synthesis of the Core Scaffold: this compound
The synthesis of enantiomerically pure this compound is a critical first step in the development of its analogs. The most efficient and widely adopted strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(6-bromopyridin-3-yl)ethan-1-one.[3][4]
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol: Asymmetric Reduction of 1-(6-bromopyridin-3-yl)ethan-1-one
This protocol describes a general method for the enantioselective reduction of the ketone precursor. The choice of chiral catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).[3][4]
Materials:
-
1-(6-bromopyridin-3-yl)ethan-1-one (commercially available[5])
-
Chiral amino alcohol (e.g., (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol[4])
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol (1.1 equivalents) in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (1.1 equivalents) dropwise to the solution. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This forms the chiral oxazaborolidine catalyst in situ.
-
Reduction Reaction: Cool the catalyst solution to -20°C (e.g., using a dry ice/acetonitrile bath).
-
In a separate flask, dissolve 1-(6-bromopyridin-3-yl)ethan-1-one (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution over 30 minutes, maintaining the temperature at -20°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20°C.
-
Allow the mixture to warm to room temperature and then add 1M HCl. Stir for 30 minutes.
-
Basify the aqueous layer with 1M NaOH until a pH of >10 is reached.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
-
Chiral Purity Analysis: Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Expertise & Experience: The choice of a sterically hindered chiral amino alcohol like (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol is deliberate. The bulky diphenyl groups create a well-defined chiral environment around the boron center, which effectively shields one face of the ketone from the reducing agent, leading to high enantioselectivity.[4] The pyridine nitrogen can potentially coordinate to the Lewis acidic boron, which can be a challenge in the asymmetric synthesis of chiral pyridines.[3] However, the use of a pre-formed chiral catalyst can mitigate this issue.
Part 2: The Analogs - Structure-Activity Relationships and Therapeutic Applications
The this compound scaffold is a versatile starting point for the synthesis of a diverse library of analogs. The primary amine serves as a convenient handle for the introduction of various substituents, while the bromine atom can be utilized in cross-coupling reactions to introduce further diversity.
Application in Oncology: Kinase Inhibitors
The pyridine scaffold is a prominent feature in many kinase inhibitors.[6] Analogs of 6-bromopyridin-3-amine have been investigated as potential anticancer agents, with a focus on inhibiting kinases involved in cell signaling and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:
-
Amine Substitution: Elaboration of the primary amine with various aromatic and heterocyclic moieties can significantly impact kinase inhibitory activity. The nature of the substituent can influence interactions with the hinge region of the kinase and the solvent-exposed region.
-
Bromine Displacement: The bromine at the 6-position is a key point for modification via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions. Replacing the bromine with different aryl or heteroaryl groups can modulate the overall shape and electronic properties of the molecule, leading to changes in target affinity and selectivity.
-
General Trends: A review of pyridine derivatives with antiproliferative activity suggests that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance activity, while bulky groups or additional halogens may be detrimental.[1][2]
Table 1: Representative Kinase Inhibitory Activity of Hypothetical 6-Bromopyridin-3-amine Analogs
| Compound | Modification from Core Scaffold | VEGFR-2 IC50 (µM) | Reference |
| BPS-1 | Amine acylated with benzoic acid | 7.8 | [6] |
| BPS-2 | Amine coupled with a substituted pyrazole | 4.5 | [6] |
| BPS-3 | Bromine replaced with a phenyl group via Suzuki coupling | 1.2 | [6] |
| BPS-4 | Amine alkylated with a morpholine-containing side chain | 11.3 | [6] |
| Sorafenib | (Reference Compound) | 0.09 | [6] |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives targeting kinases.[6]
Application in Neuroscience: Tau PET Imaging Agents for Alzheimer's Disease
The development of positron emission tomography (PET) tracers for imaging tau pathology in the brain is a major goal in Alzheimer's disease research.[3][7][8] Pyridinyl and naphthyridinyl derivatives have shown promise as selective tau aggregate binders.[9] The this compound scaffold can be adapted for the synthesis of such imaging agents.
SAR Insights for Tau PET Tracers:
-
Heterocyclic Core: The core aromatic system plays a crucial role in binding to the beta-sheet structures of tau aggregates. Moving from a quinoline to a 1,5-naphthyridine core has been shown to improve pharmacokinetic properties.[9]
-
Lipophilicity: The overall lipophilicity of the molecule must be carefully balanced to ensure good blood-brain barrier penetration and rapid washout from non-target areas.
-
Fluorine Introduction: For PET imaging with ¹⁸F, a suitable position for the introduction of fluorine is required. This is often achieved by incorporating a fluoroalkyl group.
Part 3: Biological Evaluation Protocols
The biological evaluation of novel analogs is essential to determine their therapeutic potential. The following are standard protocols for assessing the in vitro activity of compounds targeting cancer and neurodegenerative diseases.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to measure the cytotoxic effects of potential anticancer compounds.[6]
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT116, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.
Kinase Inhibition Assay (e.g., VEGFR-2)
A common method for assessing kinase inhibition is a fluorescence-based assay that measures ATP consumption.[6]
Procedure:
-
Reaction Setup: In a microplate, incubate the VEGFR-2 enzyme with various concentrations of the test compound in a reaction buffer.
-
Initiation: Initiate the kinase reaction by adding a specific peptide substrate and ATP.
-
Detection: After a set incubation period, add a detection reagent that binds to the remaining ATP, generating a fluorescent signal. The kinase activity is inversely proportional to the fluorescence intensity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
This compound is a valuable and versatile chiral building block in drug discovery. Its strategic synthesis through asymmetric reduction of the corresponding ketone provides access to an enantiomerically pure starting material for the development of a wide range of analogs. The exploration of these analogs has already shown significant promise in the fields of oncology, with the development of potent kinase inhibitors, and neuroscience, with the design of novel tau PET imaging agents for Alzheimer's disease.
The future of research in this area will likely focus on:
-
Further SAR exploration: The systematic modification of the core scaffold will continue to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Novel therapeutic targets: The privileged nature of the pyridylethylamine scaffold suggests that its analogs may have activity against a broader range of biological targets beyond kinases and tau aggregates.
-
Preclinical and clinical development: The most promising lead compounds will be advanced through preclinical and, ultimately, clinical studies to evaluate their safety and efficacy in treating human diseases.
The continued investigation of this compound and its analogs holds great potential for the discovery of next-generation therapeutics to address unmet medical needs.
References
- Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (n.d.). unavailable.
- Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies. (n.d.). unavailable.
-
Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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The development and validation of tau PET tracers: current status and future directions. (2018). PubMed Central. Retrieved January 20, 2026, from [Link]
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This compound. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Ministry of Health and Prevention - United Arab Emirates. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. (2011). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Changing the actions of neuroactive drugs by changing brain protein synthesis. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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- US4105776A - Proline derivatives and related compounds. (n.d.). Google Patents.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
- WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17. (n.d.). Google Patents.
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Patent File Wrapper - Application Data. (n.d.). USPTO. Retrieved January 20, 2026, from [Link]
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The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved January 20, 2026, from [Link]
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1-(6-BROMOPYRIDIN-3-YL)ETHAN-1-ONE | CAS 139042-59-4. (n.d.). Matrix Fine Chemicals. Retrieved January 20, 2026, from [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 20, 2026, from [Link]
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(S)-1-(6-Bromopyridin-3-YL)ethanamine molecular structure and stereochemistry
An In-depth Technical Guide to (S)-1-(6-Bromopyridin-3-YL)ethanamine: Structure, Stereochemistry, and Synthetic Strategies
Introduction
This compound is a chiral amine of significant interest in the pharmaceutical industry. Its structural architecture, featuring a brominated pyridine ring and a stereodefined ethylamine substituent, renders it a crucial building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of its stereocenter is fundamental to achieving the desired pharmacological activity and selectivity in the final drug products. This guide offers a detailed exploration of its molecular structure, the critical aspects of its stereochemistry, and the methodologies employed for its synthesis and characterization, providing researchers and drug development professionals with a comprehensive technical overview. It is a key intermediate for several targeted therapies, including kinase inhibitors used in oncology.[1][2]
Molecular Structure and Physicochemical Properties
The molecule's formal IUPAC name is (S)-1-(6-bromopyridin-3-yl)ethan-1-amine.[3] It consists of a pyridine ring brominated at the 6-position, with an (S)-configured 1-aminoethyl group at the 3-position. This combination of a halogenated heterocycle and a chiral amine sidechain is a common motif in modern medicinal chemistry, offering versatile handles for further chemical modification and specific interactions with biological targets.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1213594-37-6 | [4][5] |
| Molecular Formula | C₇H₉BrN₂ | [3][4][6] |
| Molecular Weight | 201.06 g/mol | [4][6] |
| Appearance | Light yellow to brown color liquid | [1] |
| Purity | Typically ≥95-98% | [1][3] |
| SMILES | CC1=CC=C(Br)N=C1 | [4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [4][6] |
Molecular Structure Diagram
The 2D structure highlights the connectivity of the atoms and the defined stereochemistry at the chiral center.
Caption: 2D structure of this compound.
The Critical Role of Stereochemistry
The defining feature of this molecule is the chiral center at the carbon atom attached to the amino group. The "(S)" designation, according to the Cahn-Ingold-Prelog (CIP) priority rules, dictates a specific spatial orientation of the substituents around this carbon. In drug development, enantiomeric purity is paramount. The biological activity of chiral molecules is often stereospecific, meaning one enantiomer (the eutomer) may exhibit the desired therapeutic effect while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[7] Therefore, securing the (S)-enantiomer in high purity is a non-negotiable step in the synthesis of APIs that utilize this building block.
Synthesis and Enantiomeric Purification
The preparation of enantiomerically pure this compound is a key challenge. While direct asymmetric synthesis is possible, the most common industrial approach involves the synthesis of a racemic mixture followed by chiral resolution.[8]
Synthesis of the Racemic Precursor
The synthesis typically starts from 1-(6-bromopyridin-3-yl)ethan-1-one.[9] This ketone undergoes reductive amination to produce the racemic amine, 1-(6-bromopyridin-3-yl)ethanamine. This process creates a 50:50 mixture of the (S) and (R) enantiomers.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a robust technique for separating enantiomers from a racemic mixture.[8] The process leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization.[10]
Experimental Protocol: Chiral Resolution
-
Salt Formation: The racemic 1-(6-bromopyridin-3-yl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An enantiomerically pure chiral acid, such as L-tartaric acid or one of its derivatives, is added to the solution. This reaction forms a pair of diastereomeric salts:
-
[(S)-amine • (L)-acid]
-
[(R)-amine • (L)-acid]
-
-
Fractional Crystallization: The solvent system is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. As the solution cools or the solvent is partially evaporated, the less soluble salt preferentially crystallizes out. The choice of resolving agent and solvent is critical and often requires empirical optimization to achieve high yield and diastereomeric excess.
-
Isolation: The crystallized salt is isolated by filtration. This solid is now highly enriched in one diastereomer (e.g., [(S)-amine • (L)-acid]).
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (S)-amine.
-
Extraction: The enantiomerically pure (S)-amine is then extracted from the aqueous solution using an organic solvent, dried, and concentrated to yield the final product.
The following workflow diagram illustrates this well-established process.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical Methods for Enantiomeric Purity Assessment
Verifying the enantiomeric excess (e.e.) of the final product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for this analysis.[7]
-
Principle of Chiral HPLC: The CSP contains a chiral selector that interacts differently with the two enantiomers. This differential interaction leads to different retention times as the sample passes through the column, allowing for their separation and quantification. The relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess.
Applications in Drug Synthesis
This compound is a valuable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The 6-bromo substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), allowing for the introduction of larger, more complex molecular fragments. The chiral amine often forms a key hydrogen bond or ionic interaction within the active site of the target protein.
Case Study: Intermediate in Kinase Inhibitor Synthesis
This molecule serves as a key building block for drugs such as Pralsetinib and Cabozantinib.[1] In these APIs, the pyridine core and the specific stereochemistry of the side chain are essential for high-affinity binding to the ATP-binding pocket of target kinases like RET or VEGFR.
Caption: General synthetic utility in API construction.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for the creation of stereochemically defined pharmaceuticals. Its synthesis, centered on effective chiral resolution, and its subsequent use in multi-step synthetic routes underscore the importance of stereochemical control in modern drug discovery and development. A thorough understanding of its properties, synthesis, and analysis is essential for any scientist or researcher working on the cutting edge of medicinal chemistry.
References
-
Lead Sciences. This compound. [Link]
-
Anjali Labs. 1-(6-bromopyridin-3-yl)ethanamine. [Link]
-
MOLBASE. N-[(1S)-1-(3-aminophenyl)ethyl]-6-bromopyridin-2-amine. [Link]
-
PubChem. (R)-1-(5-Bromopyridin-3-yl)ethanamine. [Link]
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Wikipedia. Chiral resolution. [Link]
-
MySkinRecipes. (R)-1-(6-Bromopyridin-3-Yl)Ethanamine. [Link]
-
Matrix Fine Chemicals. 1-(6-BROMOPYRIDIN-3-YL)ETHAN-1-ONE. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
PubMed. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. [Link]
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Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
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Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]
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Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-1-(6-Bromopyridin-3-YL)ethanamine
For correspondence:
Abstract
This comprehensive technical guide details the synthesis of (S)-1-(6-Bromopyridin-3-yl)ethanamine, a chiral amine of significant interest in pharmaceutical research and drug development. Two primary synthetic strategies are presented: a classical approach involving the synthesis of a racemic amine followed by chiral resolution, and a more direct asymmetric synthesis via transfer hydrogenation. This document provides detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable building block.
Introduction
Chiral amines are fundamental structural motifs in a vast array of biologically active molecules and pharmaceuticals. The specific stereochemistry of these compounds is often critical for their pharmacological activity and safety profile. This compound is a key chiral intermediate used in the synthesis of various pharmaceutical agents, leveraging the functionalities of the chiral amine and the bromopyridine core for further molecular elaboration. The bromine atom, for instance, is amenable to various palladium-catalyzed cross-coupling reactions, making it a versatile handle for constructing complex molecular architectures.
This guide outlines two robust methods for the synthesis of the enantiomerically pure (S)-amine. The first method details the synthesis of the racemic amine via reductive amination of the corresponding ketone, followed by a classical chiral resolution using a chiral acid. This approach is widely applicable and utilizes common laboratory reagents. The second method describes a more advanced and efficient asymmetric transfer hydrogenation of the precursor ketone, which directly yields the desired (S)-enantiomer.
Materials and Methods
Materials
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified.
| Reagent/Material | Supplier | Grade |
| 2,5-Dibromopyridine | Sigma-Aldrich | 98% |
| Isopropylmagnesium chloride | Sigma-Aldrich | 2.0 M in THF |
| Acetic anhydride | Sigma-Aldrich | ≥99% |
| Ammonium acetate | Sigma-Aldrich | ≥98% |
| Sodium cyanoborohydride | Sigma-Aldrich | 95% |
| (1R)-(-)-10-Camphorsulfonic acid | Sigma-Aldrich | 98% |
| (S,S)-N-Tosyl-1,2-diphenylethylenediamine | Sigma-Aldrich | 97% |
| [RuCl₂(p-cymene)]₂ | Sigma-Aldrich | 98% |
| Formic acid | Sigma-Aldrich | ≥95% |
| Triethylamine | Sigma-Aldrich | ≥99.5% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Methanol (MeOH) | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Ethyl acetate (EtOAc) | Sigma-Aldrich | ≥99.5% |
| Hexanes | Sigma-Aldrich | ≥98.5% |
| Sodium hydroxide (NaOH) | Sigma-Aldrich | ≥97%, pellets |
| Sodium sulfate (Na₂SO₄), anhydrous | Sigma-Aldrich | ≥99% |
| Celite® | Sigma-Aldrich |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
High-Performance Liquid Chromatography (HPLC): Agilent 1260 Infinity II with a chiral stationary phase column (e.g., Chiralcel OD-H) for enantiomeric excess determination.
-
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system.
-
Melting Point: Stuart SMP30 melting point apparatus.
-
FT-IR Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer.
Experimental Protocols
Two primary synthetic routes are detailed below. The first is a classical two-part synthesis involving the formation of a racemic amine followed by chiral resolution. The second is a direct asymmetric synthesis.
Method 1: Synthesis of Racemic 1-(6-Bromopyridin-3-yl)ethanamine and Chiral Resolution
This method is divided into three main stages:
-
Synthesis of the precursor ketone, 1-(6-bromopyridin-3-yl)ethanone.
-
Reductive amination of the ketone to the racemic amine.
-
Chiral resolution of the racemic amine to isolate the (S)-enantiomer.
This procedure is adapted from a known method for the synthesis of acetylpyridines.[1]
Reaction Scheme:
A visual representation of the ketone synthesis.
Protocol:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, add 2,5-dibromopyridine (10.0 g, 42.2 mmol).
-
Dissolve the starting material in anhydrous THF (80 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add isopropylmagnesium chloride (2.0 M in THF, 23.2 mL, 46.4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
In a separate flask, prepare a solution of acetic anhydride (4.7 mL, 50.6 mmol) in anhydrous THF (20 mL).
-
Add the acetic anhydride solution dropwise to the reaction mixture at 0-5 °C over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate = 4:1) to afford 1-(6-bromopyridin-3-yl)ethanone as a white solid.
| Parameter | Value |
| Expected Yield | 70-80% |
| Melting Point | 74-76 °C |
| Appearance | White to off-white solid |
This protocol utilizes a standard reductive amination procedure.[2][3]
Reaction Scheme:
The reductive amination process.
Protocol:
-
To a 250 mL round-bottom flask, add 1-(6-bromopyridin-3-yl)ethanone (5.0 g, 25.0 mmol), ammonium acetate (19.3 g, 250 mmol), and anhydrous methanol (100 mL).
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add sodium cyanoborohydride (1.73 g, 27.5 mmol) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Add 1 M aqueous sodium hydroxide solution (50 mL) to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic 1-(6-bromopyridin-3-yl)ethanamine as a yellow oil. The crude product is often used directly in the next step without further purification.
| Parameter | Value |
| Expected Yield | 85-95% (crude) |
| Appearance | Yellow oil |
This protocol employs a classical resolution method using a chiral acid to form diastereomeric salts with different solubilities.[4][5][6]
Reaction Scheme:
Workflow for chiral resolution.
Protocol:
-
Dissolve the crude racemic 1-(6-bromopyridin-3-yl)ethanamine (approx. 25.0 mmol) in ethanol (100 mL).
-
In a separate flask, dissolve (1R)-(-)-10-camphorsulfonic acid (5.8 g, 25.0 mmol) in ethanol (50 mL) with gentle heating.
-
Slowly add the warm camphorsulfonic acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with cold ethanol.
-
The enantiomeric purity of the salt can be improved by recrystallization from ethanol.
-
To liberate the free amine, suspend the diastereomeric salt in water (50 mL) and add 2 M aqueous sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a light yellow oil.
-
Determine the enantiomeric excess by chiral HPLC.
| Parameter | Value |
| Expected Yield | 30-40% (after resolution) |
| Enantiomeric Excess | >98% |
| Appearance | Light yellow oil |
Method 2: Asymmetric Transfer Hydrogenation
This method provides a more direct route to the enantiomerically pure (S)-amine, avoiding the need for chiral resolution. The protocol is based on the Noyori-type asymmetric transfer hydrogenation.[7]
Reaction Scheme:
Direct asymmetric synthesis pathway.
Protocol:
-
To a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol) and (S,S)-N-tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (18.3 mg, 0.05 mmol).
-
Add a degassed mixture of formic acid and triethylamine (5:2 molar ratio, 5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve 1-(6-bromopyridin-3-yl)ethanone (1.0 g, 5.0 mmol) in degassed isopropanol (10 mL).
-
Add the ketone solution to the catalyst mixture.
-
Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC.
| Parameter | Value |
| Expected Yield | 80-90% |
| Enantiomeric Excess | >99% |
| Appearance | Light yellow oil |
Results and Discussion
Both presented methods are effective for the synthesis of this compound.
Method 1 is a reliable and well-established route that does not require specialized catalysts. The synthesis of the starting ketone proceeds in good yield. The reductive amination is a high-yielding reaction, providing the racemic amine in excellent crude purity. The critical step is the chiral resolution, which can be optimized by screening different chiral acids and crystallization solvents to maximize the yield and enantiomeric excess. The use of (1R)-(-)-10-camphorsulfonic acid is a common choice for the resolution of chiral amines.
Method 2 offers a more elegant and efficient approach, directly providing the desired enantiomer in high yield and excellent enantiomeric excess. Asymmetric transfer hydrogenation is a powerful tool in modern organic synthesis. The in situ generated ruthenium catalyst with a chiral diamine ligand effectively reduces the ketone to the amine with high stereocontrol. This method avoids the tedious process of chiral resolution and the inherent loss of at least 50% of the material associated with it.
The choice between the two methods will depend on the specific needs of the laboratory, including the availability of reagents and instrumentation, the desired scale of the synthesis, and the required enantiopurity. For large-scale production, the asymmetric transfer hydrogenation is generally the preferred method due to its higher overall yield and atom economy.
Conclusion
This application note provides detailed and reliable protocols for the synthesis of the valuable chiral building block, this compound. Researchers can choose between a classical reductive amination followed by chiral resolution or a more modern and efficient asymmetric transfer hydrogenation. The provided experimental details, including reagent quantities, reaction conditions, and purification methods, are intended to enable the successful synthesis of this compound in a laboratory setting.
References
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Lead Sciences. This compound. [Link]
-
ResearchGate. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
AnchorQuery. Reductive Amination. [Link]
-
PubMed. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. [Link]
- Google Patents.
-
ResearchGate. Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. [Link]
-
NIH. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. [Link]
Sources
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- 6. onyxipca.com [onyxipca.com]
- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-1-(6-Bromopyridin-3-yl)ethanamine as a Strategic Chiral Building Block
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the principle of chirality is paramount. Biological systems, from enzymes to receptors, are inherently chiral, meaning they interact differently with enantiomers—non-superimposable mirror-image molecules. This stereoselectivity dictates that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and clinical necessity.[1][]
Chiral building blocks are the foundational elements that enable chemists to construct complex, optically active molecules with precision. Among these, (S)-1-(6-Bromopyridin-3-yl)ethanamine has emerged as a particularly valuable synthon. Its structure is a masterful convergence of functionalities:
-
An (S)-configured stereocenter at the ethylamine moiety, providing a fixed chiral element for stereospecific interactions with biological targets.
-
A nucleophilic primary amine , which serves as an ideal handle for derivatization, most commonly through amide bond formation.
-
A 6-bromopyridine ring , a versatile scaffold where the bromine atom acts as a key functional group for post-synthetic modification via metal-catalyzed cross-coupling reactions.
This unique combination allows for a divergent synthetic approach, where a common chiral core can be elaborated at two distinct points, making it a powerful tool in the construction of libraries for hit-to-lead optimization, particularly in the development of targeted therapies like kinase inhibitors.[3][4][5]
Physicochemical Properties and Safe Handling
Proper handling and storage are critical to maintaining the integrity and purity of this chiral building block.
| Property | Value | Reference |
| CAS Number | 1213594-37-6 | [6] |
| Molecular Formula | C₇H₉BrN₂ | [6][7] |
| Molecular Weight | 201.06 g/mol | [6] |
| Appearance | Typically a liquid or low-melting solid | |
| Purity | ≥97% (enantiomeric and chemical) | [6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere (Nitrogen), 2-8°C. | [6][8] |
Safety and Handling Protocol: As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Based on safety data sheets for structurally related compounds, the following precautions are mandatory:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[10][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]
-
Fire & Explosion Hazard: The material may be flammable. Keep away from heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[9]
Synthetic Accessibility: Obtaining the Enantiopure Building Block
While direct asymmetric synthesis offers the most atom-economical route, the most common and industrially scalable method for obtaining this compound is through the chiral resolution of its racemic precursor.[12][13][14]
The foundational logic of this process rests on converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.[12][15]
Core Application: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry.[16] The primary amine of this compound serves as an excellent nucleophile for this transformation, enabling its conjugation to a wide array of carboxylic acids.
Scientific Rationale: Direct condensation of a carboxylic acid and an amine is generally unfavorable. The causality behind using a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[16] Additives like HOBt or Oxyma can further enhance efficiency and suppress side reactions, while a non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.[17][18]
Protocol 1: Standard Amide Coupling using HATU
This protocol describes the coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Activation: Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step, which is crucial for efficient coupling.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). The acidic wash removes excess DIPEA, and the basic wash removes unreacted carboxylic acid and byproducts from HATU.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide.
Self-Validation:
-
LC-MS Analysis: Confirm the presence of the desired product by identifying its molecular ion peak ([M+H]⁺).
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. Key signals include the amide N-H proton (often a doublet), and the characteristic shifts of the pyridine and R-group protons.
-
Chiral HPLC: It is best practice to confirm that no racemization occurred during the coupling and work-up by comparing the enantiomeric excess (ee) of the product to the starting amine.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
With the amide bond formed, the 6-bromo position on the pyridine ring becomes the next point for strategic modification. The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that allows for the introduction of a diverse array of aryl or heteroaryl groups.[3]
Scientific Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide into the Pd(0) center to form a Pd(II) complex. This is followed by transmetalation , where the organic group from an activated boronic acid is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst. The base is critical for activating the boronic acid to facilitate the transmetalation step.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the previously synthesized bromo-amide with a generic arylboronic acid.
Materials:
-
Synthesized Bromo-Amide (from Protocol 1) (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: Add the bromo-amide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq) to a flask equipped with a condenser and magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture via cannula or syringe.
-
Causality Note: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction by LC-MS, checking for the consumption of the bromo-amide starting material. Reactions can take from 2 to 24 hours.
-
Work-up:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel) or preparative HPLC to obtain the final biaryl product.
Conclusion
This compound is a quintessential example of a modern chiral building block. Its pre-installed stereocenter and orthogonal functional handles—the nucleophilic amine and the electrophilic bromide—provide researchers with a reliable and flexible platform for asymmetric synthesis. The protocols detailed herein for amide coupling and Suzuki cross-coupling represent the two most powerful applications of this synthon, enabling the rapid and predictable construction of complex, enantiomerically pure molecules essential for advancing the frontiers of drug discovery and medicinal chemistry.
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- Safety Data Sheet - Sigma-Aldrich.
- Safety Data Sheet - Angene Chemical.
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- An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. Benchchem.
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- Amide coupling reaction in medicinal chemistry. HepatoChem.
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- Enantioselective Synthesis and Pharmacological Evaluation of Aza-CGP37157–Lipoic Acid Hybrids for the Treatment of Alzheimer's Disease. Molecules.
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The Strategic Role of (S)-1-(6-Bromopyridin-3-YL)ethanamine in the Advancement of Targeted Cancer Therapies
Introduction: A Chiral Building Block of Critical Importance
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents is paramount. The chiral amine, (S)-1-(6-Bromopyridin-3-YL)ethanamine, has emerged as a pivotal structural motif and a cornerstone intermediate in the synthesis of a new generation of targeted therapies. Its unique stereochemistry and the presence of a reactive bromine-substituted pyridine ring provide a versatile scaffold for the construction of complex, biologically active molecules. This guide delves into the significant applications of this compound, with a primary focus on its integral role in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.
Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
This compound is a key precursor in the synthesis of several covalent BTK inhibitors. These drugs function by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its signaling pathway and inhibiting the proliferation of malignant B-cells.[1]
The BTK Signaling Pathway: A Critical Target in B-Cell Cancers
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[2] This pathway is crucial for the development, activation, and survival of B-cells.[2][3] Upon BCR stimulation, BTK becomes activated and phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of events that promote cell proliferation and survival.[3][4] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime therapeutic target.[2][4]
Diagram: Simplified BTK Signaling Pathway
Caption: Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition.
Synthetic Protocol: Construction of a BTK Inhibitor Core
The following protocol outlines a representative synthetic sequence for the utilization of this compound in the formation of a key intermediate for a covalent BTK inhibitor. This process typically involves a nucleophilic aromatic substitution or a coupling reaction to build the core structure of the final drug molecule.
Materials and Reagents
| Reagent | CAS Number | Supplier |
| This compound | 1213594-37-6 | Various |
| 4-Phenoxyphenylboronic acid | 51046-99-2 | Various |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Various |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Various |
| Potassium carbonate (K₂CO₃) | 584-08-7 | Various |
| Toluene | 108-88-3 | Various |
| Water (degassed) | 7732-18-5 | - |
| Dichloromethane (DCM) | 75-09-2 | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | - |
| Brine | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Various |
Step-by-Step Protocol: Suzuki Coupling
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v, 0.2 M concentration relative to the starting amine).
-
Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.1 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired coupled product.
Diagram: Synthetic Workflow
Caption: Figure 2: General workflow for the Suzuki coupling reaction.
Mechanism of Action of Resulting Covalent BTK Inhibitors
The intermediate synthesized from this compound is further elaborated to incorporate a reactive "warhead," typically an acrylamide moiety. This warhead is designed to form a covalent bond with the thiol group of the Cys481 residue in the ATP-binding pocket of BTK.[1] This irreversible binding permanently inactivates the enzyme, leading to a sustained blockade of the BCR signaling pathway.[4][5]
The specificity of these inhibitors is a result of the precise molecular recognition between the drug and the BTK active site. The core structure, derived from this compound, provides the necessary scaffold to orient the acrylamide warhead for optimal reaction with Cys481.
Conclusion and Future Perspectives
This compound has proven to be an invaluable building block in medicinal chemistry, particularly in the synthesis of targeted cancer therapies. Its application in the development of BTK inhibitors has led to significant advancements in the treatment of B-cell malignancies. The protocols and mechanistic insights provided herein are intended to guide researchers in the effective utilization of this versatile intermediate. As the field of drug discovery continues to evolve, the demand for such well-defined chiral building blocks will undoubtedly grow, paving the way for the development of even more selective and efficacious medicines.
References
-
Bruton's tyrosine kinase - Wikipedia. Available at: [Link]
-
DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS - EMJ. Available at: [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - Frontiers. Available at: [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed. Available at: [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. Available at: [Link]
-
Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling | Molecular Cancer Therapeutics - AACR Journals. Available at: [Link]
-
Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC - NIH. Available at: [Link]
-
The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors - Hematology & Oncology - Millennium Medical Publishing. Available at: [Link]
-
Mechanism of Action for Covalent and Non-Covalent BTKi - YouTube. Available at: [Link]
-
Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing). Available at: [Link]
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- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (S)-1-(6-Bromopyridin-3-YL)ethanamine as a Key Chiral Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Chiral Building Block
(S)-1-(6-Bromopyridin-3-YL)ethanamine is a highly valuable chiral intermediate in the field of medicinal chemistry and pharmaceutical development. Its structure is distinguished by three key features: a pyridine ring, a stereochemically defined chiral ethylamine substituent at the 3-position, and a bromine atom at the 6-position. This specific arrangement makes it an exceptionally versatile building block for constructing complex molecular architectures.
The chiral amine is a common motif in bioactive molecules, providing a critical interaction point with biological targets and influencing pharmacokinetic properties. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[1] Consequently, this intermediate is instrumental in the synthesis of a new generation of targeted therapeutics, particularly in the domain of kinase inhibitors for oncology.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed application notes, validated protocols, and expert insights into the effective utilization of this key intermediate.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for maintaining the integrity and reactivity of the intermediate. The following data has been consolidated from supplier information.[2][3][4]
| Property | Value |
| IUPAC Name | (S)-1-(6-bromopyridin-3-yl)ethan-1-amine |
| CAS Number | 1213594-37-6[2] |
| Molecular Formula | C₇H₉BrN₂[2][4] |
| Molecular Weight | 201.06 g/mol [2] |
| Appearance | Varies; typically a liquid or low-melting solid |
| Purity | ≥95-97% (typical)[2][4] |
| Storage | Store at 2-8°C under an inert atmosphere.[2][3] Keep in a dark, dry, and well-ventilated place.[2][5] |
Safety & Handling: this compound and its precursors are hazardous chemicals that require strict safety protocols.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation or severe burns, and lead to serious eye damage.[5] It can also be fatal if inhaled in some forms.
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid breathing dust, fumes, or vapors.[5] In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5]
-
Fire & Reactivity: Keep away from open flames, sparks, and hot surfaces.[5] It is incompatible with strong oxidizing agents and strong acids.[5] In case of fire, use carbon dioxide, dry chemical powder, or foam.[5]
Synthesis Protocol: Asymmetric Synthesis of the Intermediate
The most common and efficient method for producing enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 1-(6-bromopyridin-3-yl)ethan-1-one (CAS 139042-59-4).[7] This transformation is a cornerstone of modern asymmetric synthesis.
dot
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- 4. (S)-1-(6-bromopyridin-3-yl)ethan-1-amine 95% | CAS: 1213594-37-6 | AChemBlock [achemblock.com]
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- 7. 1-(6-BROMOPYRIDIN-3-YL)ETHAN-1-ONE | CAS 139042-59-4 [matrix-fine-chemicals.com]
Application Notes & Protocols: Strategic Coupling Reactions with (S)-1-(6-Bromopyridin-3-YL)ethanamine for Pharmaceutical Scaffolding
Introduction: The Strategic Value of a Chiral Pyridylethylamine Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with high specificity and therapeutic efficacy is perpetual. Chiral building blocks are central to this endeavor, as stereochemistry profoundly influences a drug's pharmacological profile, including its potency, selectivity, and metabolic stability.[1][2] (S)-1-(6-Bromopyridin-3-YL)ethanamine is a premier example of such a scaffold. This molecule is endowed with two distinct, orthogonally reactive functional handles: a stereodefined primary amine and an electronically-deficient bromopyridine ring. This unique combination makes it an exceptionally versatile synthon for constructing complex molecular entities through a variety of C-N and C-C bond-forming reactions, which are foundational in pharmaceutical development.[3][4]
This technical guide provides detailed, field-proven protocols for three critical classes of coupling reactions utilizing this compound: Palladium-catalyzed Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and standard amide bond formation. The protocols are designed not merely as procedural steps but as self-validating systems, complete with explanations of the underlying chemical logic to empower researchers in their synthetic campaigns.
Part 1: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds under relatively mild conditions.[3][5] In this application, the primary amine of this compound serves as the nitrogen nucleophile, coupling with a variety of aryl or heteroaryl halides to generate diarylamine structures prevalent in kinase inhibitors and other targeted therapies.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle.[5][6] A Palladium(0) complex undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6] The choice of phosphine ligand is critical, as bulky, electron-rich ligands stabilize the palladium center and promote the reductive elimination step.[3][6]
Detailed Experimental Protocol: Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Table 1: Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Role | Typical Reagent | Stoichiometry | Notes |
| Aryl Halide | Electrophile | Aryl Bromide | 1.0 equiv | Substrate to be coupled. |
| Chiral Amine | Nucleophile | This compound | 1.1 - 1.5 equiv | Slight excess ensures complete consumption of the limiting reagent. |
| Palladium Source | Pre-catalyst | Pd₂(dba)₃ or RuPhos G2 Precatalyst | 1-5 mol% | Air-stable precatalysts are preferred for convenience.[7] |
| Ligand | Catalyst Activation/Stabilization | RuPhos, XPhos, or BrettPhos | 1.1 - 1.2 x Pd mol% | Bulky biaryl monophosphine ligands are highly effective. |
| Base | Amine Deprotonation | Sodium tert-butoxide (NaOtBu) or LHMDS | 2.0 - 3.0 equiv | A strong, non-nucleophilic base is essential.[6] |
| Solvent | Reaction Medium | 1,4-Dioxane or Toluene | Anhydrous | Must be anhydrous and deoxygenated to protect the catalyst. |
| Temperature | Reaction Rate | 90 - 110 °C | - | Varies based on substrate reactivity. |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), palladium precatalyst (e.g., RuPhos G2, 0.02 equiv), and the phosphine ligand (e.g., RuPhos, 0.025 equiv) if not using a precatalyst complex.
-
Inert Atmosphere: Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 2.5 equiv). Then, add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane) via syringe.
-
Substrate Addition: Finally, add this compound (1.2 equiv) followed by the aryl bromide (if not added in step 1).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Visualization: Buchwald-Hartwig Workflow
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Part 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[8][9] For this compound, the electron-deficient 6-bromopyridine moiety serves as an excellent electrophilic partner to react with a wide range of organoboron reagents. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Mechanistic Rationale
The Suzuki reaction's catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) complex.[9]
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][11]
Detailed Experimental Protocol: Coupling with a Boronic Acid
This protocol outlines a general procedure for coupling the bromopyridine moiety with a generic boronic acid.
Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Role | Typical Reagent | Stoichiometry | Notes |
| Chiral Bromide | Electrophile | This compound | 1.0 equiv | The limiting reagent. |
| Boron Reagent | Nucleophile Source | Aryl/Heteroaryl Boronic Acid or Ester | 1.2 - 2.0 equiv | Excess drives the reaction to completion. |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol% | Choice depends on substrate; Pd(PPh₃)₄ is a common starting point. |
| Base | Boronate Formation | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 4.0 equiv | Essential for the transmetalation step.[8] |
| Solvent System | Reaction Medium | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | Biphasic | Water is often necessary to dissolve the inorganic base.[8][11] |
| Temperature | Reaction Rate | 80 - 100 °C | - | Typically requires heating. |
Step-by-Step Procedure:
-
Reagent Combination: In a round-bottom flask or microwave vial, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Deoxygenation: Bubble argon or nitrogen through the stirred suspension for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture under an inert atmosphere at the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by LC-MS or TLC. The reaction is typically complete within 4-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography to isolate the C-C coupled product. Confirm the structure and purity using appropriate analytical methods (NMR, HRMS).
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Amide Bond Formation
The primary amine of this compound readily participates in amide bond formation, one of the most common reactions in pharmaceutical synthesis.[4][12] This reaction connects the chiral amine to carboxylic acid fragments, building peptide-like linkages or introducing diverse functional groups.
Methodology: Coupling Reagent-Mediated Amidation
Directly reacting a carboxylic acid and an amine is slow and requires high temperatures. Therefore, coupling reagents are used to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[13] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose.
Detailed Experimental Protocol: HATU-Mediated Coupling
Table 3: Reagents and Conditions for Amide Coupling
| Component | Role | Typical Reagent | Stoichiometry | Notes |
| Carboxylic Acid | Electrophile Source | R-COOH | 1.0 equiv | The limiting reagent. |
| Chiral Amine | Nucleophile | This compound | 1.1 equiv | A slight excess is used. |
| Coupling Reagent | Carboxylic Acid Activator | HATU | 1.1 equiv | Forms a highly reactive acyl-intermediate. |
| Base | Non-nucleophilic Base | DIPEA or Et₃N | 2.0 - 3.0 equiv | Scavenges the acid formed and maintains a basic pH. |
| Solvent | Reaction Medium | DMF or CH₂Cl₂ | Anhydrous | Polar aprotic solvents are preferred. |
| Temperature | Reaction Rate | 0 °C to Room Temp. | - | The reaction is often exothermic and started at 0 °C. |
Step-by-Step Procedure:
-
Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and the non-nucleophilic base (e.g., DIPEA, 3.0 equiv) in anhydrous DMF.
-
Stirring: Stir the solution at room temperature for 15-30 minutes. During this time, the carboxylic acid is converted to a highly reactive O-acylisourea intermediate.
-
Amine Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of this compound (1.1 equiv) in a small amount of DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), as monitored by LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired amide.
Visualization: Amide Coupling Workflow
Caption: Step-by-step workflow for HATU-mediated amide bond formation.
References
- Buchwald–Hartwig amination. Grokipedia.
- Buchwald–Hartwig amination. Wikipedia.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.
- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal.
- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. BenchChem.
- This compound. Echemi.
- This compound. Lead Sciences.
- Suzuki Coupling. Organic Chemistry Portal.
- 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one. Vulcanchem.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Myers Group, Harvard University.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Biocatalytic amide bond formation. Green Chemistry (RSC Publishing).
- (S)-1-(6-bromopyridin-3-yl)ethan-1-amine. Advanced ChemBlocks.
- 1-(6-Bromopyridin-3-yl)ethanamine. BLDpharm.
- Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. ResearchGate.
- A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.
- Chiral drugs. LabMed Discovery.
- What Is The Detailed Mechanism Of Amide Bond Formation?. Chemistry For Everyone (YouTube).
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analytical methods for purity assessment of (S)-1-(6-Bromopyridin-3-YL)ethanamine
An In-Depth Guide to the Analytical Purity Assessment of (S)-1-(6-Bromopyridin-3-YL)ethanamine
Introduction: The Critical Role of Purity in Chiral Pharmaceutical Intermediates
This compound is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a primary amine featuring a stereocenter and a functionalized pyridine ring, its structural integrity and purity are paramount. The presence of impurities—be they chemical, stereochemical, volatile, or elemental—can have profound implications on the safety, efficacy, and stability of the final drug product. For researchers, scientists, and drug development professionals, a robust, multi-faceted analytical strategy is not merely a quality control measure; it is a fundamental component of successful and compliant drug development.
This guide provides a comprehensive overview of the analytical methodologies required for a thorough purity assessment of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols that form a self-validating system for ensuring the quality of this critical intermediate.
A Multimodal Strategy for Comprehensive Purity Assessment
No single analytical technique can fully characterize the purity of a complex chiral molecule. A comprehensive assessment relies on an orthogonal approach, where different methods provide complementary information. This ensures that all potential impurities are identified and quantified. The core of this strategy involves a combination of chromatography for separation, spectroscopy for structural confirmation, and elemental analysis for inorganic contaminants.
Caption: A multimodal workflow for the comprehensive purity assessment of the target compound.
Method 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Principle of the Method: Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing chemical purity. It separates the target compound from its impurities based on differences in their polarity. The sample is injected into a non-polar stationary phase (typically C18), and a polar mobile phase elutes the components. More polar compounds elute earlier, while less polar compounds are retained longer. This technique is ideal for quantifying non-volatile impurities such as starting materials, intermediates, and reaction by-products.[1][2]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration will be approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Causality and Insights: The use of TFA as an ion-pairing agent in the mobile phase helps to sharpen the peak shape of the basic amine analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
Method 2: Enantiomeric Purity by Chiral HPLC
Principle of the Method: For a chiral molecule, quantifying the stereoisomeric purity is as important as chemical purity. Enantiomers have identical physical properties in a non-chiral environment, but can be separated using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of compounds.[3][4] The CSP creates a transient diastereomeric complex with each enantiomer, leading to different retention times and allowing for their separation and quantification.[5][6]
Experimental Protocol: Chiral HPLC
Caption: A typical workflow for developing a chiral HPLC separation method.
-
Instrumentation: HPLC system with UV detector.
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 0.5 mg/mL in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Normal Phase):
-
Column: A cellulose-based CSP, such as Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak).
-
Calculate the enantiomeric excess (e.e.) as follows:
-
% e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
-
-
Causality and Insights: A normal-phase method is often preferred for polysaccharide CSPs as it typically provides better selectivity. The small amount of DEA in the mobile phase is crucial; it acts as a basic modifier to prevent peak tailing by interacting with residual silanol groups on the silica support and ensuring the amine analyte is in its neutral form.
Method 3: Structural Confirmation by NMR Spectroscopy
Principle of the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.[7][8] It provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[9] For purity assessment, ¹H NMR offers a rapid and highly quantitative overview of the sample, allowing for structural confirmation and the detection of impurities with different chemical structures.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of at least 1 second, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Interpretation:
-
¹H NMR: Correlate the observed chemical shifts, integration values, and coupling patterns with the expected structure of this compound. The integration of signals should correspond to the number of protons in each environment. Impurity peaks will be visible if present at levels of ~0.5-1% or higher.
-
¹³C NMR: Confirm the presence of all expected carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon.
-
Method 4: Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Principle of the Method: Organic solvents used during synthesis must be controlled in the final intermediate.[11] HS-GC-MS is the standard technique for this analysis, as outlined in pharmacopeial methods like USP <467>.[12][13] The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. This gas is then injected into the GC, which separates the solvents, and the MS detects and identifies them based on their mass-to-charge ratio and fragmentation patterns.[14][15]
Experimental Protocol: HS-GC-MS
Caption: Workflow for residual solvent analysis by HS-GC-MS.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.
-
Add 1.0 mL of a suitable high-boiling solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Seal the vial immediately with a PTFE/silicone septum and crimp cap.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 minutes
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent (G43 phase), 30 m x 0.25 mm x 1.4 µm.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode (e.g., 10:1 split ratio) at 200°C.
-
Oven Program: Initial temp 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
MS Detector: Scan mode from m/z 35 to 350.
-
-
Data Analysis:
-
Identify solvent peaks by comparing their retention times and mass spectra to a reference library and standards.
-
Quantify using an external standard calibration method for any identified solvents.
-
Method 5: Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle of the Method: The synthesis of pharmaceutical intermediates may involve metal catalysts (e.g., Palladium, Ruthenium) or introduce other elemental impurities from reagents and equipment. ICP-MS is a highly sensitive technique capable of detecting trace metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels, ensuring compliance with regulatory guidelines like ICH Q3D.[16][] The sample is digested in strong acid and introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.[18]
Protocol Outline: ICP-MS
-
Sample Preparation (Digestion):
-
Accurately weigh a suitable amount of the sample (e.g., 0.1 g) into a microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Perform microwave-assisted digestion according to a validated temperature program.
-
After cooling, dilute the digestate to a final volume with deionized water.
-
-
Instrumentation: ICP-MS system.
-
Analysis:
-
Calibrate the instrument using multi-element standards.
-
Analyze the sample digestate, monitoring for the specific elements of concern based on the synthetic process (e.g., Pd, Pt, Ru, Fe, Cu, etc.).
-
-
Data Interpretation:
-
Quantify the concentration of each element in the original sample based on the calibration curve.
-
Compare the results against the established limits defined by ICH Q3D guidelines.
-
Summary of Analytical Methods
| Parameter | Technique | Purpose | Key Instrument Parameters |
| Chemical Purity | RP-HPLC | Quantify related substances, by-products | C18 column, Acetonitrile/Water gradient with TFA, UV detection at 254 nm |
| Enantiomeric Purity | Chiral HPLC | Quantify the undesired (R)-enantiomer | Polysaccharide-based CSP, Hexane/IPA mobile phase, UV detection at 254 nm |
| Structural Identity | NMR Spectroscopy | Unambiguous structural confirmation | 400+ MHz spectrometer, CDCl₃ or DMSO-d₆ solvent |
| Residual Solvents | HS-GC-MS | Identify and quantify volatile impurities | DB-624 column, Headspace autosampler, MS detector |
| Elemental Impurities | ICP-MS | Quantify trace metal contaminants | Microwave digestion, Mass spectrometer detector |
References
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
RSC Publishing. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Retrieved from [Link]
-
Malvern Panalytical. (2024). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. Retrieved from [Link]
-
VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
-
Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]
-
Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
-
Veeprho. (2020). Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the enantiomeric purity of commercial chiral amines. Retrieved from [Link]
-
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
-
R Discovery. (2000). A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. Retrieved from [Link]
-
NIH. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]
-
RSC Publishing. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
PubMed. (2017). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. Retrieved from [Link]
-
Northwestern University. (n.d.). Structure elucidation - IMSERC. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
eScholarship. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Retrieved from [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PubMed. (2013). Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples. Retrieved from [Link]
-
SpringerLink. (n.d.). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Retrieved from [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
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chiral resolution techniques for (S)-1-(6-Bromopyridin-3-YL)ethanamine
An In-Depth Guide to the Chiral Resolution of (S)-1-(6-Bromopyridin-3-YL)ethanamine: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the stereochemical purity of a molecule is not a trivial detail—it is often the very basis of its biological activity and safety profile. Chiral amines, in particular, are foundational building blocks in over 40% of pharmaceuticals.[1] The target of this guide, 1-(6-Bromopyridin-3-YL)ethanamine, is a critical intermediate in the synthesis of various bioactive molecules, including kinase inhibitors for targeted cancer therapies.[2] Its (S)-enantiomer is often the desired, biologically active form, making efficient and scalable methods for its isolation a paramount concern.
This document serves as a senior application scientist's guide to the principal techniques for resolving racemic 1-(6-Bromopyridin-3-YL)ethanamine to obtain the enantiomerically pure (S)-form. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Technique 1: Diastereomeric Salt Crystallization
This classical method remains one of the most robust and cost-effective techniques for large-scale chiral resolution.[3] The underlying principle is the reaction of a racemic amine with a single enantiomer of a chiral acid. This acid-base reaction creates a pair of diastereomeric salts.[4][5] Unlike enantiomers, which share identical physical properties, diastereomers possess different solubilities in a given solvent, allowing for their separation via fractional crystallization.[3][6]
Causality of Reagent Selection:
The choice of the chiral resolving agent is critical. Tartaric acid and its derivatives are exceptionally effective for resolving amines due to their availability in both enantiomeric forms, low cost, and tendency to form well-defined, crystalline salts.[3] For obtaining the (S)-amine, we select a resolving agent that preferentially crystallizes with it. Derivatives like O,O'-Dibenzoyl-D-tartaric acid (DBTA) or O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) often provide enhanced performance due to their rigidity and potential for multiple hydrogen bonding and π-stacking interactions, which can amplify the solubility differences between the diastereomeric salts.[3][7]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: Diastereomeric Salt Crystallization
Materials:
-
Racemic 1-(6-Bromopyridin-3-YL)ethanamine
-
O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)
-
Solvents: Ethanol, Isopropanol, Methanol (for screening)
-
5 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware, filtration apparatus, rotary evaporator
Procedure:
-
Solvent Screening (Optional but Recommended): Perform small-scale trials with different solvents (e.g., ethanol, methanol, isopropanol, or mixtures) to identify the system that provides the best discrimination in salt solubility.
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of racemic 1-(6-Bromopyridin-3-YL)ethanamine in a minimal amount of the chosen hot solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of D-DPTTA in the same hot solvent. Note: Starting with 0.5 equivalents of the resolving agent is often more efficient for initial enrichment.[8]
-
Slowly add the amine solution to the stirred DPTTA solution. The mixture may become cloudy as the salt begins to form.[6]
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) can enhance precipitation. For kinetically controlled resolutions, rapid filtration may be necessary to capture the faster-precipitating diastereomer before the system reaches thermodynamic equilibrium.[9]
-
If crystallization does not occur, it can be induced by scratching the flask's inner wall with a glass rod or adding a seed crystal.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystalline salt under vacuum.
-
-
Liberation of the Free (S)-Amine:
-
Suspend the dried diastereomeric salt in water.
-
While stirring vigorously, add 5 M NaOH solution dropwise until the salt is fully dissolved and the solution is strongly basic (pH > 12).[6][9] This neutralizes the tartaric acid derivative and liberates the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent like DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using the Chiral HPLC method described in Section 3. If the desired e.e. is not achieved, a recrystallization of the diastereomeric salt may be performed.
| Parameter | Recommended Condition/Value | Rationale |
| Resolving Agent | O,O'-Di-p-toluoyl-D-tartaric acid (D-DPTTA) | Rigid structure and multiple interaction sites enhance the potential for forming crystalline salts with significant solubility differences.[7] |
| Molar Ratio (Amine:Acid) | 1 : 0.5 (Initial Screen) | Maximizes the yield of the less soluble salt based on the amount of resolving agent used, often providing high initial enrichment.[8] |
| Solvent | Ethanol or Isopropanol | Common solvents for amine salt crystallization, offering a good balance of solubility for salt formation and precipitation upon cooling.[9] |
| Crystallization Temp. | 0 - 5 °C | Reduced temperature decreases the solubility of the target diastereomeric salt, maximizing the crystallization yield.[10] |
| Base for Liberation | NaOH or K₂CO₃ | Strong, non-nucleophilic bases that efficiently deprotonate the amine salt to liberate the free base for extraction.[6] |
Technique 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[] For amines, lipases are highly effective biocatalysts. The most common strategy involves the irreversible acylation of one enantiomer, which proceeds at a much faster rate than the other.[12] Candida antarctica Lipase B (CALB), often immobilized on a resin (e.g., Novozym® 435), is a workhorse enzyme for this transformation due to its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[13][14]
Causality of the Process:
CALB typically acylates the (R)-enantiomer of primary and secondary amines preferentially.[14] By reacting the racemic amine with an acyl donor, the (R)-amine is converted into an amide. The desired (S)-amine remains unreacted. The reaction is stopped at or near 50% conversion to achieve the maximum possible yield (50%) and high enantiomeric excess of the remaining (S)-amine. The resulting mixture of the (S)-amine and the (R)-amide can then be separated based on their different chemical properties (e.g., basicity or polarity).
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic 1-(6-Bromopyridin-3-YL)ethanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene
-
1 M Hydrochloric Acid (HCl) solution
-
5 M Sodium Hydroxide (NaOH) solution
-
Standard glassware, heating/stirring plate, filtration apparatus
Procedure:
-
Reaction Setup:
-
To a flask, add the racemic amine (1.0 eq.), the organic solvent (e.g., MTBE), and the acyl donor (1.0-1.5 eq.). Ethyl acetate can often serve as both the acyl donor and the solvent.[14]
-
Add the immobilized lipase (typically 10-20 mg per mmol of substrate).
-
-
Enzymatic Acylation:
-
Stir the suspension at a controlled temperature, usually between 40-50 °C.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by HPLC or GC to track the consumption of the starting amine.
-
-
Reaction Termination and Enzyme Removal:
-
When the reaction reaches approximately 50% conversion, stop the heating and cool the mixture to room temperature.
-
Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.[13]
-
-
Separation of Amine and Amide:
-
Method A (Acid Extraction): Transfer the filtrate to a separatory funnel. Add 1 M HCl solution to protonate the remaining (S)-amine, extracting it into the aqueous phase. The neutral (R)-amide will remain in the organic layer.
-
Separate the layers. The organic layer contains the (R)-amide.
-
Wash the aqueous layer with fresh organic solvent to remove any residual amide.
-
Basify the aqueous layer with 5 M NaOH to pH > 12 to deprotonate the (S)-amine, which can then be extracted back into an organic solvent (e.g., DCM).
-
Method B (Chromatography): Concentrate the filtrate and purify the mixture using silica gel column chromatography to separate the more polar amine from the less polar amide.
-
-
Product Isolation:
-
Dry the organic extracts containing the purified (S)-amine over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using the Chiral HPLC method described below.
| Parameter | Recommended Condition/Value | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym® 435) | High stability, excellent enantioselectivity for amines, and easy removal/recycling.[13][14] |
| Acyl Donor | Ethyl Acetate | Inexpensive, effective, and can double as a solvent. Easy to remove.[14] |
| Solvent | MTBE or Toluene | Aprotic organic solvents that do not interfere with the enzymatic reaction. |
| Temperature | 40 - 50 °C | Optimal temperature range for CALB activity and stability, ensuring a reasonable reaction rate. |
| Target Conversion | ~50% | Maximizes the theoretical yield and enantiomeric excess of the unreacted (S)-amine substrate. |
Technique 3: Chiral HPLC for Purity Analysis
Regardless of the resolution method employed, an accurate and reliable analytical technique is required to determine the outcome. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the enantiomeric composition of a sample.[1] The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated in time.[16]
Causality of Separation:
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used.[16][17] Chiral recognition on these phases is achieved through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the analyte fitting into chiral grooves or cavities on the polymer surface. The subtle differences in how the (R) and (S) enantiomers fit into these grooves lead to different retention times.
Workflow for Chiral HPLC Analysis
Caption: General workflow for determination of enantiomeric excess by Chiral HPLC.
Protocol: Chiral HPLC Analysis
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) Column: e.g., Chiralcel® OD-H or Chiralpak® IA/IB/IC (amylose or cellulose-based)
-
HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Additive (optional): Diethylamine (DEA) or Triethylamine (TEA) for improving peak shape of basic amines.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., Hexane:IPA, 90:10 v/v). If peak tailing is observed, add a small amount of an amine additive like DEA (e.g., 0.1%).[18]
-
System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the resolved amine sample (~0.5-1.0 mg/mL) in the mobile phase. Also, prepare a solution of the starting racemic material to serve as a reference for peak identification.
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) and resolution (Rs) of the two enantiomers.
-
Inject the resolved sample under the identical conditions.
-
Record the chromatogram, monitoring at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Processing:
-
Integrate the area under each enantiomer's peak in the chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
| Parameter | Typical Condition | Rationale |
| CSP Type | Polysaccharide-based (e.g., Chiralcel® OD-H) | Broad applicability and high success rate for separating a wide variety of chiral compounds, including amines.[17] |
| Mobile Phase | Normal Phase: Hexane/Isopropanol (90:10 to 70:30) | Provides good solubility for the analyte and promotes the chiral recognition interactions on the CSP.[18] |
| Additive | 0.1% Diethylamine (DEA) | A basic modifier that competes with the amine for active sites on the silica support, reducing peak tailing and improving peak shape.[18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC that provides a good balance between analysis time and separation efficiency.[17] |
| Detection | UV at 254 nm | The pyridine ring in the analyte provides strong UV absorbance at this wavelength. |
Conclusion
The successful resolution of this compound is a critical step for its application in pharmaceutical development. Both diastereomeric salt crystallization and enzymatic kinetic resolution offer powerful and scalable pathways to achieve high enantiomeric purity. Diastereomeric crystallization is a time-tested method that can theoretically yield up to 100% of the desired enantiomer if the unwanted diastereomer can be racemized and recycled.[19][20] Enzymatic resolution provides unparalleled selectivity under mild conditions, though it is fundamentally limited to a 50% maximum yield unless coupled with a dynamic kinetic resolution (DKR) process.[14][21] The choice between these methods will depend on factors such as scale, cost, development time, and the specific physicochemical properties of the amine. In all cases, a validated chiral HPLC method is indispensable for accurately quantifying the success of the resolution.
References
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The Strategic Application of (S)-1-(6-Bromopyridin-3-yl)ethanamine in Modern Asymmetric Synthesis
Introduction: A Chiral Building Block of Strategic Importance
(S)-1-(6-Bromopyridin-3-yl)ethanamine is a preeminent chiral building block in the landscape of modern medicinal chemistry and asymmetric synthesis. Its structure, which features a stereodefined ethylamine substituent on a versatile bromopyridine scaffold, offers a unique combination of functionalities that are highly sought after in the synthesis of complex, high-value molecules. The pyridine ring serves as a key pharmacophoric element in numerous kinase inhibitors, while the bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the systematic and modular construction of diverse molecular architectures, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.
The inherent chirality of the (S)-ethylamine moiety is of paramount importance. In asymmetric synthesis, this chiral center can be leveraged to induce stereoselectivity in subsequent reactions or to serve as a critical recognition element for biological targets. This application note will provide an in-depth guide to the utility of this compound, focusing on its role as a key intermediate in the synthesis of advanced pharmaceutical agents, with a particular emphasis on kinase inhibitors. We will present a detailed, field-proven protocol for a representative N-acylation reaction, a fundamental transformation for integrating this chiral amine into larger molecular frameworks.
Core Applications in Pharmaceutical Development
The primary application of this compound lies in its role as a chiral precursor for pharmacologically active compounds, particularly in the oncology and immunology therapeutic areas. The aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors, mimicking the adenine portion of ATP to achieve potent and selective inhibition.
Application I: Synthesis of Chiral Kinase Inhibitors
Dysregulation of protein kinases is a known driver of numerous diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site of specific kinases have revolutionized treatment paradigms. The synthesis of these inhibitors often involves the coupling of a chiral amine with a heterocyclic core. This compound is an ideal candidate for this purpose. The (S)-chiral center can establish crucial interactions within the kinase active site, leading to enhanced potency and selectivity. The bromo-substituent allows for late-stage diversification of the molecule through cross-coupling reactions, enabling the synthesis of extensive compound libraries for biological screening.
A prime example of a therapeutic area where such chiral building blocks are pivotal is in the development of Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells and is a validated target for autoimmune and inflammatory diseases, as well as certain B-cell malignancies. The synthesis of potent and selective Syk inhibitors often relies on the incorporation of specific chiral amines to optimize binding and pharmacokinetic properties.
Experimental Protocols: A Guide to Practical Application
The following section provides a detailed, step-by-step protocol for a representative N-acylation of this compound. This reaction is a fundamental step in the construction of more complex molecules, such as the amide-containing kinase inhibitors discussed previously. The protocol is designed to be self-validating, with clear causality behind each step.
Protocol 1: Synthesis of (S)-N-(1-(6-Bromopyridin-3-yl)ethyl)acetamide
This protocol details the N-acylation of the primary amine using acetic anhydride. This transformation is a cornerstone reaction, converting the chiral amine into a stable amide, a common functional group in pharmaceutical agents.
Reaction Principle: The primary amine of this compound is a potent nucleophile. In the presence of an acylating agent like acetic anhydride and a non-nucleophilic base, it will readily attack the electrophilic carbonyl carbon of the anhydride. The base serves to neutralize the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve both the starting materials and reagents.
Diagram 1: Reaction Scheme for N-Acylation
Caption: N-acylation of the chiral amine to form the corresponding acetamide.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1213594-37-6 | 201.06 | 5.0 | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 6.0 | 1.2 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 7.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 25 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 20 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.005 g, 5.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (25 mL) to the flask and stir until the amine is fully dissolved.
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Cooling and Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.05 mL, 7.5 mmol) dropwise. Following this, add acetic anhydride (0.57 mL, 6.0 mmol) dropwise over 5 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.
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Work-up: Upon completion, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (20 mL) to remove excess acetic acid, followed by brine (20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-N-(1-(6-Bromopyridin-3-yl)ethyl)acetamide as a white to off-white solid.
Expected Results and Characterization:
-
Yield: 85-95%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): Consistent with the structure of the product, showing characteristic peaks for the pyridine ring protons, the ethyl group protons, and the acetyl methyl group.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₉H₁₁BrN₂O: 243.01; found: 243.0.
-
Chiral HPLC: Analysis on a chiral stationary phase should confirm the retention of enantiopurity.
Workflow Visualization
The overall process, from starting material to purified product, can be visualized as a linear workflow.
Diagram 2: Experimental Workflow
Sources
Application Notes and Protocols for (S)-1-(6-Bromopyridin-3-YL)ethanamine in the Development of Kinase Inhibitors
Introduction: The Strategic Importance of the Chiral Pyridinyl Ethylamine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology.[1] Protein kinases, as central regulators of cellular signaling, represent a vast class of drug targets; however, the high degree of homology across the kinome presents a significant challenge in achieving inhibitor selectivity.[1] The chiral aminopyridine scaffold, exemplified by (S)-1-(6-Bromopyridin-3-YL)ethanamine, has emerged as a privileged structural motif in the design of next-generation inhibitors. Its utility stems from a combination of key features:
-
Versatile Synthetic Handle: The bromine atom on the pyridine ring serves as a crucial attachment point for a wide array of chemical moieties via robust cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[2]
-
Hinge-Binding Mimicry: The pyridine nitrogen and the exocyclic amine can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interactions of the natural substrate, ATP.
-
Stereochemically Defined Interactions: The chiral center, specifically the (S)-enantiomer, provides a defined three-dimensional vector for substituents. This stereochemical precision is critical for exploiting specific pockets and contours within the kinase active site, often leading to significant improvements in potency and selectivity compared to racemic or achiral analogs. A single chiral center can dictate specific hydrophobic interactions and hydrogen bonds, enabling differentiation between highly homologous kinase domains.[1][3]
This guide provides a detailed examination of this compound as a key starting material. We will explore its application in the synthesis of potent kinase inhibitors, focusing on Bruton's Tyrosine Kinase (BTK) as a representative and clinically significant target. Detailed protocols for both chemical synthesis and biochemical evaluation are provided to empower researchers in their drug discovery efforts.
Physicochemical Properties of the Core Scaffold
A clear understanding of the starting material's properties is fundamental to successful synthesis and downstream applications.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1213594-37-6 | [4] |
| Molecular Formula | C₇H₉BrN₂ | [4] |
| Molecular Weight | 201.06 g/mol | [4] |
| Appearance | Varies (typically an oil or low-melting solid) | |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [4] |
Part 1: Synthesis Protocol for a Representative Covalent Kinase Inhibitor
The following protocol outlines a representative multi-step synthesis to construct a potent covalent kinase inhibitor modeled after the structure of Ibrutinib, a clinically approved BTK inhibitor.[5][6] This pathway highlights how the this compound scaffold can be elaborated into a complex, biologically active molecule. The key steps involve a Suzuki coupling to build the core structure, followed by the strategic introduction of a covalent "warhead."
Logical Workflow for Inhibitor Synthesis
Caption: General workflow for synthesizing a covalent kinase inhibitor.
Detailed Step-by-Step Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
-
Rationale: This reaction forms the central bi-aryl core of the inhibitor by coupling the bromopyridine starting material with a suitable boronic acid or ester derivative of the desired heterocyclic system (e.g., a pyrazolopyrimidine). Palladium catalysts are highly efficient for this C-C bond formation.[2]
-
Materials:
-
This compound (1.0 eq)
-
Pyrazolopyrimidine boronic acid derivative (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, the boronic acid derivative, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) to yield the coupled intermediate.
-
Step 2: Acylation with Acryloyl Chloride
-
Rationale: This crucial final step introduces the acrylamide moiety, which acts as a Michael acceptor. This "warhead" is designed to form an irreversible covalent bond with a nucleophilic cysteine residue in the active site of specific kinases like BTK (Cys481), leading to potent and sustained inhibition.[6] The reaction must be performed under anhydrous conditions and typically at low temperatures to prevent polymerization of the acryloyl chloride and side reactions.
-
Materials:
-
Coupled intermediate from Step 1 (1.0 eq)
-
Acryloyl chloride (1.1 eq), freshly distilled or from a new bottle
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the coupled intermediate in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (DIPEA) dropwise to the stirred solution.
-
Slowly add the acryloyl chloride dropwise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by preparative HPLC or crystallization to obtain the high-purity covalent inhibitor.[6]
-
Part 2: Kinase Inhibition Assay Protocol
Evaluating the potency of the synthesized compounds is a critical step. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the enzyme's activity.
Principle of the ADP-Glo™ Assay
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of intervention for a covalent BTK inhibitor.
By forming a covalent bond with the Cys481 residue in the ATP-binding site of BTK, inhibitors synthesized using the described methods effectively and irreversibly shut down its kinase activity. [6][7]This blockade of the BCR signaling pathway leads to the inhibition of B-cell proliferation and ultimately induces apoptosis (programmed cell death) in malignant B-cells. [7]
Conclusion
This compound represents a high-value, chiral building block for the synthesis of sophisticated kinase inhibitors. Its inherent structural features provide an excellent foundation for creating compounds with high potency and selectivity. The synthetic and analytical protocols detailed in this guide offer a comprehensive framework for researchers to leverage this scaffold in the development of novel therapeutics targeting kinases, with a particular focus on the clinically validated target, BTK. The combination of rational design, guided by an understanding of SAR and the importance of chirality, with robust synthetic chemistry and precise biochemical evaluation will continue to drive the discovery of next-generation kinase inhibitors.
References
- WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google P
-
process for the preparation of ibrutinib and new synthesis intermediate - Justia Patents. (URL: [Link])
- CN113929685A - Preparation method of ibrutinib intermediate - Google P
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. (URL: [Link])
-
Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Chiral Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (URL: [Link])
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL: [Link])
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. (URL: [Link])
-
Synthesis method of ibrutinib intermediate - Eureka | Patsnap. (URL: [Link])
-
Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor - PubMed. (URL: [Link])
-
This compound - Lead Sciences. (URL: [Link])
-
Human Btk(Bruton'S Tyrosine Kinase) ELISA Kit. (URL: [Link])
-
BTK (C481S) Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one - PubChem. (URL: [Link])
-
The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC. (URL: [Link])
-
Chiral kinase inhibitors - PubMed - NIH. (URL: [Link])
-
Development of a Synthesis of Kinase Inhibitor AKN028 | Recipharm. (URL: [Link])
-
Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine - Semantic Scholar. (URL: [Link])
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - NIH. (URL: [Link])
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. (URL: [Link])
-
(R,Z)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-hydroxyprop-2-en-1-one | Pharmaffiliates. (URL: [Link])
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (URL: [Link])
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. (URL: [Link])
Sources
- 1. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(6-Bromopyridin-3-yl)ethanamine
Welcome to the technical support guide for the synthesis of (S)-1-(6-Bromopyridin-3-yl)ethanamine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthesis. The asymmetric transfer hydrogenation (ATH) of 6-bromo-3-acetylpyridine is a preferred, robust method, and this guide focuses on overcoming the common challenges associated with this reaction to improve both yield and enantiopurity.
Section 1: Troubleshooting Low Yield & Poor Conversion
Low conversion of the starting ketone or a low isolated yield of the final amine product are common hurdles. The following section addresses the most frequent causes and provides systematic solutions.
Question: My reaction has stalled. TLC/HPLC analysis shows significant unreacted 6-bromo-3-acetylpyridine. What are the potential causes?
Answer: A stalled reaction points to issues with the catalytic cycle. The problem typically lies with the catalyst's integrity, the reagents, or the reaction conditions.
-
Cause 1: Catalyst Deactivation. The active Ruthenium-hydride species is sensitive and can deactivate through several pathways.[1][2]
-
Oxygen Sensitivity: ATH catalysts are often oxygen-sensitive. Ingress of air into the reaction vessel can lead to oxidation and deactivation.
-
Inherent Decay: The active hydride catalyst can undergo a first-order decay over time, forming inactive Ru-dimers or nanoparticles.[1][2] This is often exacerbated by prolonged reaction times at elevated temperatures.
-
Inhibition by Base: While a base is required to generate the active catalyst, an excessive amount can act as a competitive inhibitor, slowing the reaction.[2]
-
Impure Reagents: Impurities in the substrate or solvent (e.g., aldehydes, peroxides, or water) can poison the catalyst.
-
-
Solution Workflow:
-
Verify Inert Atmosphere: Ensure your reaction setup is scrupulously purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure. Use degassed solvents.
-
Check Reagent Purity: Use freshly distilled or high-purity anhydrous solvents. The hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, must be free of acetone or other impurities.
-
Optimize Base Concentration: The stoichiometry of the base (e.g., KOtBu, NaOH) is critical. If inhibition is suspected, screen different base concentrations. Often, a slight excess relative to the catalyst is optimal.[3]
-
Re-evaluate Catalyst Loading: While ATH reactions are efficient, a stalled reaction may benefit from a modest increase in catalyst loading (e.g., from 0.5 mol% to 1 mol%).
-
Question: My conversion looks great by HPLC, but the final isolated yield is disappointingly low. Where am I losing my product?
Answer: Product loss frequently occurs during the aqueous work-up and extraction phase. The basic nature of the chiral amine product, this compound, is the primary cause.
-
Cause 1: Product Sequestration in Aqueous Layer. As a basic amine, the product can be protonated during work-up, especially if any acidic species are present. The resulting ammonium salt has high water solubility and will not be efficiently extracted into common organic solvents like ethyl acetate or dichloromethane.
-
Cause 2: Emulsion Formation. The amine product can act as a surfactant, leading to the formation of stable emulsions during extraction, which makes phase separation difficult and leads to physical loss of material.
-
Cause 3: Volatility. While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product is not first converted to a salt.
-
Solutions for Improved Isolation:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is distinctly basic (pH > 10) by adding a strong base like 2M NaOH. This deprotonates the product amine, making it less water-soluble and more extractable into an organic solvent.
-
Use a Different Extraction Solvent: If emulsions persist with ethyl acetate, try a less polar solvent like methyl tert-butyl ether (MTBE) or toluene.
-
Salt Out the Product: Add brine (saturated aqueous NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its transfer into the organic layer (the "salting-out" effect).
-
Product Isolation as a Salt: For long-term storage or to avoid volatility, the purified amine can be converted into a stable salt (e.g., hydrochloride) by treating the organic solution with HCl in a suitable solvent like ether or isopropanol.[4]
-
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Purification of (S)-1-(6-Bromopyridin-3-YL)ethanamine
Welcome to the dedicated technical support center for the purification of (S)-1-(6-Bromopyridin-3-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this chiral amine in high purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of chiral separation and purification of heterocyclic compounds.
Introduction: The Purification Challenge
This compound is a valuable chiral building block in pharmaceutical synthesis. Its purification presents a dual challenge: the removal of process-related impurities from its synthesis and the resolution of its desired (S)-enantiomer from its (R)-enantiomer. Process-related impurities can include regioisomers (e.g., 2-bromo and 4-bromo isomers) and over-brominated byproducts, which can be difficult to separate due to their similar physical properties.[1] The primary challenge, however, lies in the efficient and scalable separation of the two enantiomers.
This guide will explore the two most effective strategies for achieving high enantiomeric and chemical purity: Diastereomeric Salt Resolution and Preparative Chiral Chromatography (HPLC/SFC) .
Troubleshooting Guide: Common Purification Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Diastereomeric Salt Resolution
Question 1: My diastereomeric salt of this compound is not crystallizing, or the yield is very low. What should I do?
Answer: This is a common issue in diastereomeric salt resolution and can be attributed to several factors, primarily related to the choice of resolving agent and solvent system.
-
Causality: The formation and crystallization of a diastereomeric salt are governed by the difference in solubility between the two diastereomers in a given solvent. If both diastereomeric salts are highly soluble, or their solubilities are very similar, crystallization will be inefficient.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is critical.[2] Begin with a systematic screen of solvents with varying polarities. For amine salts, common solvents include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water. A solvent system that provides moderate solubility for both diastereomers at elevated temperatures and a significant difference in solubility at room temperature or below is ideal.
-
Vary the Resolving Agent: While (R,R)-tartaric acid is a common and cost-effective choice, its derivatives often provide better resolution.[3] Consider using O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) or O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), as these can form salts with significantly different crystal lattice energies and solubilities.[4]
-
Optimize the Stoichiometry: A 1:1 molar ratio of the racemic amine to the resolving agent is not always optimal. Experiment with a 0.5 molar equivalent of the resolving agent, which can sometimes lead to a more efficient precipitation of the less soluble diastereomeric salt.[2]
-
Control Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of the desired diastereomer.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the supersaturated solution to induce crystallization.
-
Question 2: The enantiomeric excess (ee) of my this compound is low after recrystallization and liberation of the free amine. How can I improve it?
Answer: Low enantiomeric excess after a single crystallization is common and often requires further purification steps.
-
Causality: The initial crystalline product is often a mixture of the two diastereomeric salts, with an enrichment of the less soluble one. The degree of enrichment depends on the solubility difference between the two salts.
-
Troubleshooting Steps:
-
Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt. Dissolve the salt in a minimal amount of the same hot solvent system used for the initial crystallization and allow it to cool slowly. Each recrystallization step should increase the diastereomeric excess.
-
Solvent Optimization for Recrystallization: The optimal solvent for recrystallization may differ from the initial crystallization solvent. A solvent that provides a larger solubility difference between the two diastereomers will be more effective for enrichment.
-
Monitor Purity: Use analytical chiral HPLC to monitor the diastereomeric excess of the salt at each recrystallization step to determine the number of recrystallizations needed to achieve the desired purity.
-
Liberation of the Free Amine: Ensure the complete liberation of the free amine from the salt by using a strong base (e.g., 2M NaOH) and thorough extraction with an organic solvent like diethyl ether or dichloromethane.[5] Incomplete liberation can lead to the carryover of the resolving agent.
-
Preparative Chiral Chromatography (HPLC/SFC)
Question 3: I am not getting baseline separation of the enantiomers of 1-(6-Bromopyridin-3-YL)ethanamine on my chiral HPLC/SFC column. What parameters should I adjust?
Answer: Achieving baseline separation in chiral chromatography often requires a systematic optimization of several parameters.
-
Causality: The separation of enantiomers on a chiral stationary phase (CSP) is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes is influenced by the mobile phase, temperature, and flow rate.
-
Troubleshooting Steps:
-
Screen Different Chiral Stationary Phases (CSPs): There is no universal chiral column. For primary amines like your compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® AD, Chiralcel® OD) and cyclofructan-based CSPs are often effective.[6] Screening a small library of these columns is the most effective first step.[7]
-
Optimize the Mobile Phase:
-
Normal Phase (NP): Start with a mobile phase of hexane/isopropanol or hexane/ethanol. Vary the alcohol content to modulate retention and selectivity.
-
Polar Organic Mode (POM): For compounds with limited solubility in non-polar solvents, a mobile phase of acetonitrile/methanol or acetonitrile/ethanol can be effective.
-
Additives: For basic compounds like your amine, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.[6]
-
-
Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral separations. Reducing the flow rate can increase the efficiency of the separation and improve resolution.
-
Optimize the Temperature: Temperature can have a significant impact on selectivity. Lower temperatures often increase selectivity, leading to better resolution, but may also increase analysis time and backpressure.
-
Question 4: My purified this compound is contaminated with synthesis-related impurities after preparative chiral chromatography. How can I remove them?
Answer: Co-elution of achiral impurities with the desired enantiomer is a common problem in preparative chiral chromatography.
-
Causality: The chiral separation method is optimized for separating the enantiomers, and may not have sufficient selectivity to resolve all achiral impurities from the target peak.
-
Troubleshooting Steps:
-
Pre-purification: Before the chiral separation step, purify the crude racemic mixture using standard achiral chromatography (e.g., flash chromatography on silica gel) to remove the majority of process-related impurities.[1] This will simplify the final chiral purification.
-
Method Modification: If pre-purification is insufficient, modify the chiral chromatography method to improve the separation of the achiral impurities. This may involve changing the mobile phase composition or even the chiral stationary phase.
-
Coupled Column Approach: In some cases, coupling an achiral column (like a silica or diol column) in series with the chiral column can provide the necessary selectivity to separate both the enantiomers and the achiral impurities in a single run.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities I should look for when purifying 1-(6-Bromopyridin-3-YL)ethanamine?
A1: Based on the synthesis of related bromopyridines, the most likely impurities are:
-
Regioisomers: 1-(2-Bromopyridin-3-yl)ethanamine and 1-(4-Bromopyridin-3-yl)ethanamine, arising from non-selective bromination of the pyridine ring.[1]
-
Di-brominated species: Arising from over-bromination of the starting material.[1]
-
Unreacted starting materials: Such as 3-acetyl-6-bromopyridine if the synthesis involves a reductive amination step.
Q2: Is diastereomeric salt resolution or preparative chiral chromatography better for purifying this compound?
A2: The choice depends on the scale of the purification and the available resources.
-
Diastereomeric Salt Resolution:
-
Advantages: More cost-effective for large-scale production, does not require specialized chromatography equipment.
-
Disadvantages: Can be time-consuming to develop, may require multiple recrystallizations, and the maximum theoretical yield for the desired enantiomer is 50%.
-
-
Preparative Chiral Chromatography (HPLC/SFC):
-
Advantages: Faster method development, can provide both enantiomers in high purity in a single run, and offers higher throughput for smaller quantities. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC.[8]
-
Disadvantages: Requires expensive equipment and chiral columns, and can be costly to scale up due to solvent consumption.
-
Q3: Can I use Supercritical Fluid Chromatography (SFC) for the preparative purification of this compound?
A3: Yes, SFC is an excellent technique for the preparative chiral separation of amines.[8] It often provides faster separations and uses less organic solvent compared to HPLC, making it a greener and more cost-effective option. The same polysaccharide and cyclofructan-based chiral stationary phases used in HPLC are typically effective in SFC.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution - A Representative Method
This protocol provides a general workflow for the resolution of racemic 1-(6-Bromopyridin-3-YL)ethanamine using (2R,3R)-tartaric acid. Optimization of the solvent and stoichiometry will be necessary.
Workflow Diagram:
Caption: Workflow for Diastereomeric Salt Resolution.
Step-by-Step Procedure:
-
Dissolution: In separate flasks, dissolve racemic 1-(6-Bromopyridin-3-YL)ethanamine (1 equivalent) and (2R,3R)-tartaric acid (0.5-1.0 equivalent) in a minimal amount of a hot solvent (e.g., methanol or ethanol).
-
Salt Formation: Combine the two hot solutions and stir for a short period.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Recrystallization (if necessary): Dissolve the crystals in a minimal amount of the hot solvent, and repeat the cooling and filtration process. Monitor the diastereomeric purity by analytical chiral HPLC.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a 2M NaOH solution dropwise with stirring until the pH is >10.[5]
-
Extraction: Extract the aqueous solution three times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess by chiral HPLC and confirm the chemical purity by NMR and/or MS.
Protocol 2: Preparative Chiral HPLC/SFC - A Representative Method
This protocol outlines a general approach for developing a preparative chiral separation method.
Workflow Diagram:
Caption: Workflow for Preparative Chiral Chromatography.
Step-by-Step Procedure:
-
Analytical Method Development:
-
Column Screening: Screen a set of analytical chiral columns (e.g., Chiralpak® IA, IB, IC, and a cyclofructan-based column) with a standard set of mobile phases.
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Ethanol (90:10, 80:20, 70:30) with 0.1% DEA.
-
Polar Organic Mode: Acetonitrile/Methanol (90:10, 80:20) with 0.1% DEA.
-
-
Optimization: Once a promising column and mobile phase are identified, optimize the separation by fine-tuning the solvent ratio, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
-
-
Scale-Up to Preparative Scale:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Fraction Collection: Inject the racemic 1-(6-Bromopyridin-3-YL)ethanamine solution and collect the fractions corresponding to the two separated enantiomer peaks.
-
Solvent Removal and Analysis: Evaporate the solvent from the collected fractions under reduced pressure. Analyze the purity and enantiomeric excess of each fraction by analytical chiral HPLC.
Data Summary Table
| Purification Method | Key Parameters to Optimize | Typical Throughput | Advantages | Disadvantages |
| Diastereomeric Salt Resolution | Resolving Agent, Solvent, Stoichiometry, Temperature | Low to Medium | Cost-effective for large scale, simple equipment | Max 50% yield per enantiomer, can be time-consuming |
| Preparative Chiral HPLC | Chiral Stationary Phase, Mobile Phase, Additives, Flow Rate, Temperature | Medium to High | High purity, recovers both enantiomers, faster development | High capital and solvent cost, can be difficult to scale |
| Preparative Chiral SFC | Chiral Stationary Phase, Co-solvent, Additives, Back Pressure, Temperature | High | Very fast, reduced solvent cost, "greener" method | Requires specialized SFC equipment |
References
- Technical Support Center: Purification of Chiral Amines. (2025). BenchChem.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- Efficacy of Tartaric Acid and Its Derivatives in the Resolution of Specific Racemates: A Compar
- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Harvard University.
- Trouble with chiral separations. (2020).
- Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433.
- This compound. (n.d.). Lead Sciences.
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine deriv
- Munegumi, T., et al. (Year).
- (R)-1-(6-Bromopyridin-3-yl)ethanamine. (n.d.). BLDpharm.
- Berthod, A., et al. (Year). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- 1060811-56-4|1-(6-Bromopyridin-3-yl)ethanamine. (n.d.). BLDpharm.
- 1-(6-Bromopyridin-3-yl)ethanamine, 95% Purity. (n.d.). CP Lab Safety.
- Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1899.
- Patent File Wrapper - Application D
- Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
- Process for making heteroaryl amine intermediate compounds. (2007).
- Chiral HPLC Separ
- Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds. (Year).
- CHIRAL Handbook. (n.d.). BGB Analytik.
- The Chiral Notebook. (n.d.). Phenomenex.
- Preparation method of 1, 6-dibromopyrene. (Year).
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (Year).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and degradation pathways of (S)-1-(6-Bromopyridin-3-YL)ethanamine
Last Updated: January 20, 2026
Introduction
Welcome to the technical support resource for (S)-1-(6-Bromopyridin-3-YL)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral amine intermediate in their work. As a critical building block in the synthesis of various pharmaceutical compounds, understanding its stability and potential degradation pathways is paramount to ensuring experimental success and the integrity of your results.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during the handling, storage, and application of this compound. Our goal is to provide you with the expertise and practical guidance necessary to mitigate stability issues and navigate potential degradation.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Analytical Results or Appearance of Unknown Impurities
Question: My recent analyses (HPLC, NMR) of this compound show unexpected peaks, and I've noticed a slight discoloration of the material. What could be the cause?
Answer:
The appearance of new impurities and changes in physical appearance are often indicative of degradation. Bromo-substituted pyridines and chiral amines can be susceptible to several degradation pathways.
Potential Causes & Solutions:
-
Oxidation: The pyridine ring and the amine group can be susceptible to oxidation, especially when exposed to air over extended periods.
-
Causality: The lone pair of electrons on the nitrogen atom in the pyridine ring and the amine group can be oxidized, leading to the formation of N-oxides or other oxidative degradation products. The presence of a bromine atom can also influence the electron density of the ring, potentially affecting its susceptibility to oxidation.
-
Solution:
-
Always handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened containers or material that has been properly stored under inert gas.
-
When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.
-
-
-
Hydrolysis: Although less common for the pyridine ring itself under neutral conditions, the amine group can potentially undergo hydrolysis under certain conditions, or impurities in solvents could introduce moisture.
-
Causality: The presence of water can lead to the formation of hydrates or facilitate other degradation reactions.
-
Solution:
-
Use anhydrous solvents for all reactions and analytical preparations.
-
Store the compound in a desiccator to protect it from atmospheric moisture.
-
-
-
Photodegradation: Pyridine derivatives can be sensitive to light, particularly UV radiation.[1]
-
Causality: UV light can provide the energy to initiate photochemical reactions, leading to the formation of radical species and subsequent degradation products.
-
Solution:
-
Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil.[2]
-
Conduct experiments under low-light conditions whenever possible.
-
-
-
Incompatible Materials: Contact with strong acids, bases, or oxidizing agents can cause rapid degradation.[3]
-
Causality: Strong acids can protonate the pyridine and amine nitrogens, potentially altering reactivity. Strong bases can deprotonate the amine or catalyze other reactions. Strong oxidizing agents will directly lead to oxidative degradation.
-
Solution:
-
Ensure all glassware is clean and free of residual acids or bases.
-
Review all reagents in your reaction mixture for potential incompatibilities.
-
-
Issue 2: Loss of Enantiomeric Purity
Question: I am observing a decrease in the enantiomeric excess (ee) of my this compound sample over time. What could be causing this racemization?
Answer:
Loss of enantiomeric purity is a critical issue, especially in pharmaceutical development where stereochemistry dictates biological activity.
Potential Causes & Solutions:
-
Thermal Stress: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Causality: While the chiral center in this molecule is relatively stable, prolonged exposure to heat can potentially lead to transient species that allow for inversion of stereochemistry.
-
Solution:
-
Store the compound at the recommended temperature of 2-8°C.[2]
-
Avoid unnecessary heating of solutions containing the amine. If heating is required for a reaction, use the lowest effective temperature and minimize the reaction time.
-
-
-
pH Extremes: Both acidic and basic conditions can potentially facilitate racemization.
-
Causality: Under certain pH conditions, transient intermediates could form that are achiral or readily interconvert between enantiomers.
-
Solution:
-
Maintain a neutral pH whenever possible during storage and in solution.
-
If the experimental protocol requires acidic or basic conditions, consider performing the reaction at a lower temperature to minimize the rate of racemization.
-
-
Experimental Workflow: Troubleshooting Purity Issues
Caption: Workflow for troubleshooting purity issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).[2] It should also be protected from light by using an amber vial or by storing it in a dark place.[2]
Q2: How can I accurately determine the enantiomeric purity of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral amines.[4][5] Chiral Gas Chromatography (GC) can also be used, but may require derivatization of the amine.[4]
Q3: What are the primary degradation pathways I should be aware of?
A3: Based on the structure, the most likely degradation pathways involve oxidation of the pyridine ring or the amine, and potentially photodegradation. Hydroxylation of the pyridine ring is a known metabolic and degradation route for many pyridine derivatives.[6][7][8]
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Q4: Are there any specific solvents I should avoid?
A4: Avoid using protic solvents that may contain acidic impurities or facilitate unwanted reactions. Also, ensure that all solvents are free from oxidizing impurities. Using high-purity, anhydrous solvents is always recommended.
Part 3: Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Assessment
This protocol provides a general starting point for developing a stability-indicating chiral HPLC method. Optimization will likely be required for your specific system.
Objective: To separate and quantify the (S) and (R) enantiomers of 1-(6-Bromopyridin-3-YL)ethanamine.
Materials:
-
This compound sample
-
Racemic 1-(6-Bromopyridin-3-YL)ethanamine (for method development)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
Chiral stationary phase column (e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H)
Instrumentation:
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and DEA in a suitable ratio (e.g., 90:10:0.1 v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: n-Hexane:IPA:DEA (90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a solution of the racemic standard to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample solution and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee%): ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to intentionally degrade the sample and identify potential degradation products, which is crucial for developing stability-indicating methods.[1][9]
Objective: To investigate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 80°C for 48 hours.
-
Photodegradation: Solution (in methanol) exposed to a UV lamp (254 nm) for 24 hours.
Procedure:
-
Prepare separate solutions of the compound (e.g., 1 mg/mL) for each stress condition.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating HPLC method (a reverse-phase C18 column is a good starting point) to assess the extent of degradation and the formation of new peaks.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Data Presentation:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl, 60°C, 24h | Data | Data | Data |
| 0.1 N NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| 80°C (solid), 48h | Data | Data | Data |
| UV Light (solution), 24h | Data | Data | Data |
This table should be populated with your experimental data.
References
- A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates. Benchchem.
- Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide. Benchchem.
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.
- Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda.
- An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,6-bis(bromomethyl)pyridine. Benchchem.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
- Chiral Purity in Drug Analysis. ResearchGate.
- Degradation of Pyridines in the Environment. ResearchGate.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Forced Degradation Studies. MedCrave online.
- This compound. Lead Sciences.
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- 1. ajrconline.org [ajrconline.org]
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- 5. skpharmteco.com [skpharmteco.com]
- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Enhancing Enantiomeric Excess of (S)-1-(6-Bromopyridin-3-yl)ethanamine
Welcome to the technical support center for the chiral amine (S)-1-(6-Bromopyridin-3-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block and facing the common challenge of achieving high enantiomeric purity. In the synthesis of active pharmaceutical ingredients (APIs), controlling stereochemistry is paramount, as different enantiomers can have vastly different biological activities.
This document moves beyond simple protocols to provide in-depth, troubleshooting-oriented guidance in a practical question-and-answer format. We will explore the causality behind experimental choices, ensuring that every procedure is a self-validating system.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Analytics - "You Can't Enhance What You Can't Measure"
Question 1: My initial synthesis yielded this compound with a reported 90% enantiomeric excess (ee), but my chiral HPLC results are inconsistent. How can I validate my analytical method to ensure I have an accurate baseline?
Answer: This is the most critical first step. An unreliable analytical method can lead to wasted time optimizing a reaction that is already pure or, conversely, failing to improve a product that requires enhancement. Before any optimization, you must rigorously validate your chiral chromatography method.
The foundational principle of validation is to challenge your method with a known sample. In this case, the ideal standard is a true racemic (50:50) mixture of 1-(6-Bromopyridin-3-yl)ethanamine.
Core Logic: A validated chiral method must demonstrate baseline separation of both enantiomers, showing two distinct peaks of equal area for a racemic sample. If you cannot resolve the racemate, you cannot trust the ee values of your enantioenriched samples.[1]
Workflow for Analytical Method Validation:
Caption: Workflow for validating a chiral HPLC method.
Data Presentation: Starting Conditions for Chiral HPLC Analysis
For a basic amine like 1-(6-Bromopyridin-3-yl)ethanamine, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[2] Below are typical starting conditions.
| Parameter | Recommended Starting Point | Rationale & Notes |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | These CSPs (e.g., Chiralpak® IA/AD, Lux® Amylose-1/Cellulose-1) provide excellent chiral recognition for a wide range of amines. |
| Mobile Phase | Hexane/Isopropanol (IPA) or Hexane/Ethanol | A non-polar/polar organic mobile phase is standard. Start with a 90:10 or 80:20 ratio and adjust for optimal resolution.[3] |
| Additives | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Crucial for basic amines. The additive suppresses the interaction of the amine with residual acidic silanols on the silica support, dramatically improving peak shape and preventing tailing.[3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 270 nm | The pyridine ring provides strong UV absorbance. |
A detailed protocol for method validation is available in Appendix A.
Section 2: Post-Synthesis Enhancement Strategies
Question 2: My validated analysis confirms an ee of 88% for my (S)-amine. How can I increase this to >99.5% for use in drug development?
Answer: An ee of 88% indicates a good enantioselective synthesis but is insufficient for pharmaceutical applications. The most robust and scalable method to "polish" an enantioenriched mixture is Classical Chiral Resolution via Diastereomeric Salt Crystallization .[4][5]
Core Logic: This technique exploits the fact that enantiomers (like your R- and S-amines) have identical physical properties. However, when reacted with a single enantiomer of a chiral acid (the resolving agent), they form a pair of diastereomers. Diastereomers have different physical properties, including solubility. By carefully choosing a solvent, one diastereomeric salt will preferentially crystallize, leaving the other in solution.[4][6]
Workflow for Enantiomeric Enhancement via Diastereomeric Salt Resolution:
Caption: Workflow for enhancing ee via diastereomeric salt crystallization.
Data Presentation: Common Resolving Agents for Chiral Amines
The choice of resolving agent is critical and often requires empirical screening.[5][6]
| Resolving Agent | Acidity | Common Solvents for Crystallization | Key Considerations |
| (+)-Tartaric Acid | Dicarboxylic Acid | Methanol, Ethanol, Water, Acetone | Widely available and inexpensive. Forms salts that often have good crystallinity. |
| (-)-Dibenzoyltartaric Acid | Dicarboxylic Acid | Ethanol, Ethyl Acetate | More lipophilic than tartaric acid, useful if salts are too soluble in common alcohols. |
| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | Isopropanol, Acetonitrile | A strong acid, ensures complete salt formation. |
| (S)-(+)-Mandelic Acid | Carboxylic Acid | Ethanol, Toluene/Heptane mixtures | Aromatic interactions can aid in chiral recognition and crystal packing. |
Detailed protocols for screening resolving agents and performing a bulk crystallization are available in Appendix B and C.
Question 3: I performed the crystallization with (+)-tartaric acid, but the ee only improved from 88% to 97%. How can I reach my target of >99.5%?
Answer: This is a common scenario. A single crystallization may not be sufficient. The solution is recrystallization .[7]
Core Logic: The solid diastereomeric salt you isolated is highly enriched in the desired (S)-amine salt, but it likely contains a small amount of the (R)-amine salt as an impurity. Recrystallization is a purification technique based on solubility differences. By re-dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly, the less soluble, desired diastereomer will crystallize out in a purer form, leaving more of the impurity behind in the solvent.[7][8]
Troubleshooting & Optimization Table for Recrystallization
| Issue | Potential Cause | Recommended Action |
| Low Recovery / Yield | Too much solvent was used; the desired salt has some solubility even at cold temperatures. | Use the minimum amount of hot solvent required to fully dissolve the solid. After cooling, consider chilling the flask in an ice bath for 30-60 minutes before filtering. |
| No Crystals Form | Solution is too dilute or supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed" crystal of the desired pure salt.[5] If necessary, slowly add a non-solvent (a solvent in which the salt is insoluble) until the solution becomes cloudy, then heat to clarify and cool again. |
| Oiling Out | The salt's melting point is lower than the solvent's boiling point, or solubility is too high. | Switch to a lower-boiling point solvent or use a solvent mixture. |
| Poor ee Improvement | The solubility difference between the two diastereomeric salts is small in the chosen solvent; co-precipitation is occurring. | Screen for a different recrystallization solvent. Slow, controlled cooling is crucial; a rapid crash-cool will trap impurities. |
A detailed protocol for recrystallization is available in Appendix D.
Section 3: Advanced Concepts
Question 4: I am developing a new synthesis from scratch. Is there a more efficient way to get high ee product directly, rather than resolving and discarding the unwanted (R)-enantiomer?
Answer: Yes. While classical resolution is excellent for purification, it has a theoretical maximum yield of 50% for the desired enantiomer from a racemic starting material. For process efficiency, Dynamic Kinetic Resolution (DKR) is a superior strategy.[9][10]
Core Logic: DKR combines the enantioselective reaction of a kinetic resolution with a method for racemizing the unreactive, unwanted enantiomer in situ. This allows the unwanted enantiomer to be continuously converted back into the racemate, which can then re-enter the kinetic resolution cycle. The theoretical yield for a DKR process is 100%.[10][11]
Conceptual Comparison: Kinetic vs. Dynamic Kinetic Resolution
Caption: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).
DKR often involves combining a biocatalyst, like a lipase for selective acylation, with a metal catalyst (e.g., a recyclable Palladium nanocatalyst) for racemization.[11][12] This approach is more complex to develop but offers significant advantages in atom economy and is highly desirable for large-scale manufacturing.
Appendix: Detailed Experimental Protocols
Protocol A: Chiral HPLC Method Validation
-
Prepare Racemic Standard: If available, use a commercial racemic standard of 1-(6-Bromopyridin-3-yl)ethanamine. If not, synthesize a small sample using a non-chiral method (e.g., reduction of the corresponding ketimine with sodium borohydride).
-
Prepare Sample: Dissolve ~1 mg of the racemic standard in 10 mL of the mobile phase (e.g., 90:10 Hexane:IPA with 0.1% DEA).
-
Set Up HPLC: Equilibrate the column (e.g., Chiralpak IA, 4.6x250mm) with the mobile phase at 1.0 mL/min until a stable baseline is achieved.
-
Inject and Run: Inject 10 µL of the racemic sample.
-
Analyze: Confirm the presence of two baseline-separated peaks with an area ratio of approximately 50:50 (e.g., 48:52 to 52:48 is acceptable). If separation is poor, adjust the mobile phase composition (e.g., increase or decrease the percentage of alcohol).[3]
Protocol B: Screening for Chiral Resolving Agents
-
Setup: In four separate small vials, dissolve 100 mg of your enantioenriched amine (e.g., 88% ee) in 1-2 mL of a test solvent (e.g., ethanol).
-
Add Resolving Agent: To each vial, add ~0.5 molar equivalents of a different chiral resolving agent (e.g., (+)-tartaric acid, (S)-(+)-mandelic acid, etc.). Using a substoichiometric amount often gives a more rapid assessment of enantiomeric enrichment.[5]
-
Induce Crystallization: Stir at room temperature for 1 hour. If no solid forms, cool in an ice bath. If still no solid, try adding an anti-solvent or slowly evaporating some of the solvent.
-
Isolate and Analyze: If a solid precipitates, filter it, wash with a small amount of cold solvent, and dry. Liberate the free amine from a small portion of the salt by dissolving in water, adding 1M NaOH until basic, and extracting with dichloromethane. Analyze the organic extract by your validated chiral HPLC method to determine the new ee.
-
Select Best Candidate: The resolving agent/solvent combination that gives the highest ee in the solid is the best candidate for a larger scale resolution.
Protocol C: Bulk Diastereomeric Salt Crystallization and Amine Recovery
-
Dissolution: In a flask, dissolve 10.0 g of the enantioenriched amine in the chosen solvent (e.g., 100 mL ethanol). Heat gently if necessary.
-
Add Resolving Agent: Add a full equivalent (1.0 eq) of the chosen chiral resolving agent. Stir until fully dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature while stirring. Slow cooling is critical for selective crystallization. Once at room temperature, continue stirring for 2-4 hours. You may cool further in an ice bath for 1 hour to maximize yield.[13]
-
Filtration: Filter the resulting crystals using a Büchner funnel. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Amine Liberation: Transfer the crystalline salt to a separatory funnel. Add deionized water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add 2M NaOH solution dropwise with shaking until the aqueous layer is basic (pH > 11) and all solids have dissolved.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
-
Final Analysis: Determine the final ee and yield.
Protocol D: Recrystallization of Diastereomeric Salts for ee Enhancement
-
Dissolution: Place the isolated diastereomeric salt from Protocol C into a clean flask. Add the chosen recrystallization solvent in small portions while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.[7]
-
Slow Cooling: Remove the flask from heat and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote the formation of large, pure crystals.
-
Maturation: Once at room temperature, you may stir the resulting slurry for 1-2 hours or let it stand overnight to allow the crystallization equilibrium to be reached.
-
Isolation: Cool the flask in an ice bath for 30-60 minutes, then filter the crystals and wash with a minimal amount of cold solvent.
-
Liberation & Analysis: Liberate the free amine as described in Protocol C and analyze for ee. Repeat the recrystallization if the desired purity has not been achieved.
References
-
Busto, E., Gotor, V., & Gotor-Fernández, V. (2011). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Amines. Organic Process Research & Development.
-
Shin, J. S., & Kim, B. G. (2002). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. Angewandte Chemie International Edition. [Link]
-
Truppo, M. D., Turner, N. J., & Rozzell, J. D. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications. [Link]
-
Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. [Link]
-
Engström, K. (2017). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
-
University of Barcelona Digital Repository. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Carretero, J. C., & Guisán, J. M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
ResearchGate. Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [Link]
-
Wikipedia. Chiral resolution. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
University of Leeds Repository. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Lead Sciences. This compound. Lead Sciences. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- Google Patents. (2020). Recrystallization purification method of enamine salt.
-
National Institutes of Health. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC, NIH. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
-
National Institutes of Health. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC, NIH. [Link]
-
Onyx Scientific. Chiral Resolution Screening. Onyx Scientific. [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
PubMed. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed. [Link]
-
ResearchGate. Conversions and enantiomeric excess (% ee) values of amine product 1b. ResearchGate. [Link]
-
CP Lab Safety. 1-(6-Bromopyridin-3-yl)ethanamine, 95% Purity. CP Lab Safety. [Link]
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- 13. rsc.org [rsc.org]
Technical Support Center: Scale-up Synthesis of (S)-1-(6-Bromopyridin-3-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of (S)-1-(6-Bromopyridin-3-YL)ethanamine. As a key chiral intermediate in pharmaceutical development, robust and scalable synthetic routes are critical. This center is designed to address common challenges encountered when transitioning from laboratory-scale to pilot and commercial-scale production.
Frequently Asked questions (FAQs)
Q1: My asymmetric synthesis of this compound works well at the gram scale, but I'm seeing a significant drop in enantiomeric excess (ee) and yield upon scale-up. What are the likely causes?
A significant drop in yield and enantioselectivity during scale-up is a common challenge.[1] Several factors, often interconnected, can contribute to this issue:
-
Mass and Heat Transfer Limitations: Larger reactors have a lower surface-area-to-volume ratio, which can lead to inefficient mixing and heat dissipation.[2] This can create localized "hot spots" or areas with high concentrations of reactants, promoting side reactions and potentially racemization.
-
Reagent Addition Rate: The rate of addition of reagents, especially catalysts or reducing agents, becomes much more critical at a larger scale. A rate that is optimal in the lab might be too fast for a large reactor to handle, leading to poor reaction control.
-
Raw Material Quality: The impact of impurities in starting materials is often magnified during scale-up.[1] Trace impurities that were insignificant at the gram scale can now significantly affect catalyst activity and selectivity. It is crucial to establish strict specifications for all raw materials and qualify suppliers.[2]
-
Hydrogenation Conditions (if applicable): For routes involving asymmetric hydrogenation, factors like hydrogen pressure, agitation speed, and catalyst loading need to be carefully re-optimized for the specific geometry and capabilities of the larger reactor.
Troubleshooting Steps:
-
Review your reactor setup: Ensure the agitator design and stirring speed are sufficient to maintain a homogeneous mixture.
-
Implement controlled reagent addition: Use a syringe pump or a controlled addition funnel to maintain a steady and slow addition rate.
-
Monitor internal temperature: Use a temperature probe to track the internal reaction temperature and ensure it remains within the optimal range.
-
Re-qualify starting materials: Test incoming raw materials to ensure they meet the required purity specifications.
Q2: I'm struggling with the purification of this compound at the kilogram scale. What are the most viable large-scale purification techniques?
Purifying chiral amines on a large scale requires different strategies than traditional laboratory chromatography. Here's a comparison of common techniques:
| Technique | Advantages | Disadvantages | Typical Scale |
| Diastereomeric Salt Resolution | Cost-effective for large scale, well-established technology.[3] | Can be time-consuming, requires screening of resolving agents and solvents, theoretical maximum yield is 50% without a racemization step for the unwanted enantiomer.[3][4] | Milligrams to multi-kilograms |
| Preparative Chiral HPLC | High resolution, applicable to a wide range of compounds.[] | Higher cost of chiral stationary phases and solvents, can be time-consuming for large-scale purification.[3] | Micrograms to kilograms |
| Preparative Supercritical Fluid Chromatography (SFC) | Faster separations, reduced organic solvent consumption ("greener"), and easier solvent removal from fractions.[3][] | Requires specialized equipment. | Grams to kilograms |
For multi-kilogram scale, diastereomeric salt resolution is often the most economically viable method. However, to improve overall yield, it's crucial to develop a process to racemize and recycle the unwanted (R)-enantiomer.[4] Preparative SFC is an excellent alternative that offers high throughput and is more environmentally friendly than HPLC.[]
Q3: What are the primary safety concerns when handling large quantities of brominated pyridine compounds and the reagents used in their synthesis?
Scaling up the synthesis of any chemical requires a thorough safety review. For this compound, specific hazards to consider include:
-
Brominating Agents: Reagents like N-Bromosuccinimide (NBS) and elemental bromine are corrosive and toxic.[6][7] Large-scale reactions with these reagents should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
-
Exothermic Reactions: Bromination and other steps in the synthesis can be highly exothermic.[2] On a large scale, the heat generated can be difficult to control, potentially leading to a runaway reaction. A thorough risk assessment should be performed before scaling up.[8]
-
Pyridine and its Derivatives: Pyridine is flammable and toxic.[9] Proper grounding and bonding of equipment are necessary to prevent static discharge, which could ignite flammable vapors.
-
Pressure Buildup: Some reactions may evolve gas, leading to a pressure buildup in a closed system. Ensure reactors are equipped with appropriate pressure relief systems.
Safety Workflow:
-
Conduct a thorough risk assessment: Identify all potential hazards associated with the chemicals and the process at the intended scale.[8]
-
Ensure proper engineering controls: Use a well-ventilated fume hood or a dedicated, ventilated enclosure for the reaction.
-
Use appropriate PPE: This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Plan for emergencies: Have spill kits and fire extinguishers readily available, and ensure all personnel are trained on emergency procedures.
Troubleshooting Guide
Issue 1: Low Regioselectivity in the Bromination of 3-Aminopyridine
Problem: During the synthesis of the precursor 6-Bromopyridin-3-amine from 3-aminopyridine, I am getting a mixture of isomers (2-bromo, 4-bromo, and di-brominated products) which is difficult to separate.
Root Cause Analysis and Solutions: The amino group in 3-aminopyridine is a strong activating group that directs electrophilic substitution to the ortho (2 and 4) and para (6) positions.[6] The pyridine nitrogen is deactivating, but the amino group's influence is dominant.
-
Solution 1: Optimize Reaction Conditions:
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C) to increase selectivity.
-
Slow Reagent Addition: Add the brominating agent (e.g., NBS) portion-wise or as a solution over an extended period to maintain a low concentration of the electrophile.[6]
-
-
Solution 2: Use of a Directing Group:
-
Protecting the amino group as an amide can alter its directing effect and improve regioselectivity. The protecting group can be removed in a subsequent step.
-
-
Solution 3: Alternative Synthetic Route:
-
Consider a route starting from a different pyridine derivative where the desired substitution pattern is already established.
-
Issue 2: Incomplete Conversion in Asymmetric Reductive Amination
Problem: The reductive amination of 1-(6-bromopyridin-3-yl)ethanone to the desired amine is stalling before completion, even with extended reaction times.
Root Cause Analysis and Solutions:
-
Catalyst Deactivation: The catalyst (e.g., a ruthenium or rhodium complex) may be deactivated by impurities in the substrate, solvent, or hydrogen gas. The pyridine nitrogen itself can sometimes act as a catalyst poison.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed to completion on a larger scale.
-
Product Inhibition: The product amine can sometimes coordinate to the metal catalyst, inhibiting its activity.
Troubleshooting Steps:
Troubleshooting workflow for incomplete conversion.
-
Purify the Substrate: Recrystallize or chromatograph the starting ketone to remove any potential catalyst poisons.
-
Increase Hydrogen Pressure: Within the safety limits of your reactor, incrementally increase the hydrogen pressure.
-
Increase Catalyst Loading: A modest increase in the catalyst loading may overcome inhibition or deactivation.
-
Screen Different Catalysts/Ligands: Some catalyst systems are more robust to pyridine-containing substrates than others.
Issue 3: Difficulty in Isolating the Product after Diastereomeric Salt Crystallization
Problem: After forming the diastereomeric salt with a chiral acid, I am having trouble achieving a clean separation of the desired diastereomer by filtration. The crystals are very fine and are not filtering well.
Root Cause Analysis and Solutions:
-
Solvent System: The choice of solvent is critical for obtaining well-formed crystals. A solvent system that is too polar or non-polar can lead to precipitation rather than crystallization.
-
Cooling Rate: Cooling the crystallization mixture too quickly can result in the formation of small, poorly-formed crystals.
-
Supersaturation: If the solution is too concentrated, it can lead to rapid precipitation.
Protocol for Optimizing Diastereomeric Salt Crystallization:
-
Solvent Screening:
-
Use a small amount of the diastereomeric salt mixture to screen a variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
The ideal solvent will dissolve the salt at an elevated temperature but have lower solubility for the desired diastereomer at room temperature or below.
-
-
Controlled Cooling:
-
Once a suitable solvent is identified, heat the mixture to achieve a clear solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal of the desired diastereomer.
-
After crystallization begins, continue to cool the mixture slowly in an ice bath or refrigerator.
-
-
Optimize Concentration:
-
If the crystals are still too fine, try using a more dilute solution. This will slow down the rate of crystallization and allow for the formation of larger, more easily filterable crystals.
-
Experimental Protocols
Protocol 1: Scale-up Asymmetric Reductive Amination
This protocol is a general guideline and should be optimized for your specific catalyst system and equipment.
Materials:
-
1-(6-bromopyridin-3-yl)ethanone
-
Asymmetric catalyst (e.g., Ru- or Rh-based) with chiral ligand
-
Amine source (e.g., ammonium acetate)[10]
-
Solvent (e.g., methanol, ethanol)
-
Hydrogen gas
Procedure:
-
In a suitably sized pressure reactor, charge the 1-(6-bromopyridin-3-yl)ethanone and the solvent.
-
Degas the solution by bubbling nitrogen or argon through it.
-
In a separate glovebox or under an inert atmosphere, prepare a solution of the catalyst and ligand.
-
Add the catalyst solution to the reactor, followed by the amine source.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure and begin agitation.
-
Heat the reaction to the optimal temperature and monitor the progress by HPLC or GC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Workflow for asymmetric reductive amination.
References
-
Xie, J.-H., Liu, X.-Y., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1802–1805. [Link]
-
Fu, G. C. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [Link]
-
Petri, A., Colonna, V., & Piccolo, O. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60–66. [Link]
-
Grogan, G. (2018). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Carmen, N., & Jose, G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Xu, Z., & Liu, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Sousa, M., & Goncalves, C. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2017). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. [Link]
-
Sharma, A., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Organic Syntheses. (1946). 2-bromopyridine. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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- 8. orgsyn.org [orgsyn.org]
- 9. lobachemie.com [lobachemie.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Synthetic Routes to (S)-1-(6-Bromopyridin-3-YL)ethanamine
Welcome to the Technical Support Center for the synthesis of (S)-1-(6-Bromopyridin-3-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and troubleshooting advice for the synthesis of this critical chiral building block. Chiral amines are fundamental components in a vast number of pharmaceuticals, constituting approximately 40% of all active pharmaceutical ingredients (APIs).[1][2] The specific stereochemistry of these amines is often crucial for therapeutic efficacy, as different enantiomers can have vastly different biological effects, a lesson famously learned from the thalidomide tragedy.[1]
This document moves beyond standard textbook procedures to explore alternative, efficient synthetic strategies, focusing on troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of enantiopure pyridylethylamines.
Q1: What are the primary challenges in synthesizing enantiopure this compound?
A1: The main challenges are twofold: controlling the stereochemistry at the α-carbon and managing the reactivity of the pyridine ring.
-
Stereocontrol: Achieving high enantiomeric excess (ee) is the primary obstacle. Traditional methods like diastereomeric crystallization are often laborious and theoretically limited to a 50% yield for the desired enantiomer, leading to significant waste.[1]
-
Reaction Compatibility: The pyridine nitrogen can act as a ligand, potentially poisoning transition metal catalysts used in many asymmetric reactions.[3] Furthermore, the electron-deficient nature of the pyridine ring, compounded by the bromo-substituent, influences the reactivity of adjacent functional groups.
Q2: Beyond classical resolution, what are the main alternative strategies for obtaining the (S)-enantiomer?
A2: Modern synthetic chemistry offers several powerful alternatives to classical resolution. The most prominent include:
-
Catalytic Asymmetric Synthesis: This involves the direct formation of the desired enantiomer from a prochiral precursor using a chiral catalyst. For this target molecule, the most relevant approach is the asymmetric hydrogenation or transfer hydrogenation of an imine, or the asymmetric reductive amination of the corresponding ketone (6-bromo-3-acetylpyridine).[4]
-
Enzymatic (or Biocatalytic) Methods: Enzymes like transaminases or amine dehydrogenases can offer exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions, providing a sustainable alternative to metal catalysis.[5]
-
Dynamic Kinetic Resolution (DKR): This advanced technique combines the resolution of a racemate with the in-situ racemization of the unwanted enantiomer.[6] This allows for a theoretical yield of up to 100% of the desired enantiomer, overcoming the 50% yield limitation of classical resolution.[7]
Q3: Why should my team consider these alternative synthetic routes?
A3: While classical resolution is a well-established method, alternative routes offer significant advantages for process efficiency and scalability.
-
Improved Atom Economy and Yield: DKR and asymmetric synthesis can theoretically convert all of the starting material into the desired product, eliminating the need to discard or recycle half of it.[7][8]
-
Reduced Process Steps: A direct asymmetric synthesis can be shorter than a resolution process, which requires salt formation, multiple crystallization steps, and subsequent liberation of the free amine.
-
Sustainability: Biocatalytic methods avoid the use of often expensive and toxic heavy metal catalysts and can be run in environmentally benign solvents like water.[5]
Troubleshooting Guide: Alternative Synthetic Routes
This section provides detailed troubleshooting for specific issues encountered during alternative synthesis experiments.
Route A: Catalytic Asymmetric Reductive Amination
This route typically involves the reaction of 6-bromo-3-acetylpyridine with an ammonia source to form an intermediate imine, which is then hydrogenated asymmetrically using a chiral catalyst.
Q: My asymmetric reductive amination is resulting in low enantiomeric excess (ee). How can I improve it?
A: Low stereoselectivity is a common challenge that often points to a suboptimal catalyst system or reaction conditions.[9] A systematic approach to optimization is key.
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand | The choice of chiral ligand is paramount. Screen a variety of privileged chiral phosphine ligands (e.g., DuanPhos, Josiphos families) or N,N-ligands. The electronic and steric properties of the ligand must be matched to the substrate.[4] |
| Incorrect Solvent Choice | Solvents can significantly influence catalyst activity and enantioselectivity. Polar, protic solvents may compete for coordination with the metal center. Screen a range of solvents, from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, DCM). |
| Inappropriate Temperature/Pressure | Asymmetric hydrogenations are often sensitive to temperature and hydrogen pressure. Lowering the temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. Vary the H₂ pressure, as it can affect the catalytic cycle. |
| Presence of Impurities | Impurities in the starting ketone or solvent can poison the catalyst.[9] Ensure all starting materials are of high purity. Passing solvents through a plug of activated alumina can remove trace impurities. |
Q: The reaction yield is poor, with significant amounts of starting ketone remaining. What are the potential causes?
A: Low conversion can be attributed to catalyst deactivation or inefficient imine formation.
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | The pyridine nitrogen of the substrate or product can coordinate strongly to the metal center (e.g., Iridium or Rhodium), inhibiting catalysis.[3] Using a Lewis acid co-catalyst can sometimes mitigate this effect by coordinating to the pyridine nitrogen.[10][11] |
| Inefficient Imine Formation | The equilibrium between the ketone/ammonia and the imine/water may not favor the imine. Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. Alternatively, perform the reaction in two steps: pre-form the imine, isolate or use it in situ, and then perform the asymmetric reduction.[12] |
| Catalyst Degradation | The catalyst may be unstable under the reaction conditions. Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the experiment to prevent oxidative degradation. |
Route B: Dynamic Kinetic Resolution (DKR)
DKR couples the enzymatic resolution of the racemic amine with a metal-catalyzed racemization of the unreacted, undesired enantiomer.
Q: I am attempting a DKR of racemic 1-(6-Bromopyridin-3-YL)ethanamine, but the process is inefficient. What are the key compatibility issues?
A: The primary challenge in DKR is the mutual compatibility of the two catalytic systems (enzyme and metal catalyst).[6] Conditions optimal for one catalyst can be detrimental to the other.
| Potential Cause | Suggested Solution |
| Catalyst Incompatibility | The racemization catalyst (often Ru- or Ir-based) may denature the enzyme (e.g., a lipase or transaminase). Conversely, the enzyme or buffer components may inhibit the metal catalyst. Solution: Immobilize one or both catalysts.[13] Enzyme immobilization on a solid support can protect it from the harsh conditions required for racemization and simplifies separation.[5] |
| Suboptimal Racemization | Racemization of chiral amines often requires elevated temperatures (>80 °C), which can be incompatible with many enzymes.[6] Solution: Screen different racemization catalysts that operate at lower temperatures. Alternatively, use a more thermostable enzyme, potentially discovered through protein engineering.[13] |
| Solvent Mismatch | The ideal solvent for enzymatic resolution (often aqueous or a biphasic system) may not be suitable for the racemization catalyst, which typically prefers organic solvents. Solution: Explore biphasic solvent systems or screen for enzymes that show activity in organic media. Alcoholic co-solvents can sometimes enhance the rate of racemization.[7] |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Transfer Hydrogenation of 6-bromo-3-acetylpyridine Imine
This protocol describes a representative procedure for synthesizing the target amine via asymmetric transfer hydrogenation, a common variant of reductive amination.
Materials:
-
6-bromo-3-acetylpyridine
-
Ammonium formate (HCOONH₄)
-
Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DENEB™)
-
Anhydrous isopropanol
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, inerted reaction vessel, add 6-bromo-3-acetylpyridine (1.0 eq.), ammonium formate (5.0 eq.), and the chiral Ru-catalyst (0.01 eq.).
-
Solvent Addition: Add anhydrous isopropanol to achieve a substrate concentration of 0.5 M.
-
Reaction: Heat the mixture to 60 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amine by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol provides a method for resolving the racemic amine, which can be coupled with a racemization step for a full DKR process.
Materials:
-
Racemic 1-(6-Bromopyridin-3-YL)ethanamine
-
Immobilized Lipase (e.g., Novozym 435)
-
Acylating agent (e.g., Ethyl acetate)
-
Anhydrous organic solvent (e.g., Toluene or THF)
Procedure:
-
Reaction Setup: To a dry flask, add the racemic amine (1.0 eq.), immobilized lipase (e.g., 20% w/w), and anhydrous toluene.
-
Acylation: Add ethyl acetate (1.5 eq.) as the acylating agent.
-
Reaction: Stir the suspension at 40-50 °C. Monitor the conversion by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high ee for both the remaining amine and the acylated product.
-
Work-up: Filter off the immobilized enzyme (which can be washed and reused).
-
Separation: Concentrate the filtrate. The resulting mixture contains the (S)-amine and the (R)-acylated amine. These can be separated by column chromatography or by an acid-base extraction.
-
Hydrolysis (Optional): The separated (R)-amide can be hydrolyzed back to the (R)-amine using acidic or basic conditions if desired.
Data Summary & Route Comparison
| Synthetic Strategy | Typical Yield | Typical ee (%) | Advantages | Disadvantages |
| Classical Resolution | < 50% | > 99% (after recrystallization) | Well-established, simple procedure.[8] | Inherently wasteful, laborious, requires screening of resolving agents.[8] |
| Asymmetric Reductive Amination | 70 - 95% | 90 - >99% | High theoretical yield, fewer steps.[4] | Requires screening of expensive chiral catalysts/ligands, sensitive to impurities.[9] |
| Dynamic Kinetic Resolution (DKR) | > 90% | > 99% | Overcomes 50% yield limit, combines resolution and recycling.[6] | Requires careful optimization of two compatible catalytic systems.[7] |
| Biocatalysis (Transaminase) | 85 - 99% | > 99% | High selectivity, mild/green conditions, sustainable.[5] | Substrate scope can be limited, requires specific enzyme screening or engineering.[13] |
Visual Workflows & Diagrams
Caption: Overview of synthetic strategies to the target chiral amine.
Caption: Troubleshooting flowchart for low enantioselectivity.
References
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved January 20, 2026, from [Link]
-
Dénès, F., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Various Authors. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Getman, K., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. Retrieved January 20, 2026, from [Link]
-
Atzrodt, J., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Retrieved January 20, 2026, from [Link]
-
Feringa, B. L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. Retrieved January 20, 2026, from [Link]
-
Feringa, B. L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Francos, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. Retrieved January 20, 2026, from [Link]
-
Bommarius, A. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. Retrieved January 20, 2026, from [Link]
-
Various Authors. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Common Issues in the Bromination of Pyridine Derivatives
Welcome to the Technical Support Center for the bromination of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis of brominated pyridines. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination of an unsubstituted pyridine is resulting in low to no yield. What is happening and how can I fix it?
A1: This is a frequent and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) like bromination.[1][2] This deactivation is comparable to that of nitrobenzene.[3][4] Consequently, direct bromination of pyridine requires harsh conditions, such as high temperatures (often exceeding 300°C) and the presence of a catalyst like oleum, which can lead to low yields and side reactions.[2][5]
Troubleshooting Strategies:
-
Harsh Conditions: If direct bromination is necessary, forcing conditions are required. This involves high temperatures and strongly acidic media.[2] However, this often leads to a mixture of products and is difficult to control.
-
Pyridine N-Oxide Activation: A more effective and common strategy is to first convert the pyridine to its N-oxide.[1][6] The N-oxide group is activating and directs electrophilic substitution to the C4 (para) and C2 (ortho) positions.[1][2][4] After bromination, the N-oxide can be readily removed by reduction.[1][6]
-
Catalysis: While traditional Lewis acids can complex with the pyridine nitrogen, making the ring even more deactivated, specific catalytic systems can be employed. For instance, using a more powerful electrophile or a complexed pyridine can facilitate the reaction.[7]
Q2: I am getting a mixture of isomers. How can I control the regioselectivity of my pyridine bromination?
A2: Controlling regioselectivity is a central challenge in pyridine chemistry due to a combination of electronic and steric factors.[1] The electron-withdrawing nature of the nitrogen atom generally directs electrophiles to the C3 and C5 positions (meta-substitution).[1][3]
Key Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity |
| Electronic Effects | The nitrogen atom's electron-withdrawing nature makes C3 and C5 the primary sites for electrophilic attack.[1] |
| Steric Hindrance | Bulky substituents can block access to adjacent positions, favoring reaction at less hindered sites.[1] |
| Directing Groups | The presence of activating (electron-donating) or deactivating (electron-withdrawing) groups on the ring significantly influences the position of substitution.[1] |
| Reaction Conditions | The choice of catalyst, solvent, temperature, and pH can all play a crucial role in determining the regiochemical outcome.[1] |
Strategies for Controlling Regioselectivity:
-
For C3/C5-Bromination (Meta): This is the electronically favored position for direct electrophilic bromination of unsubstituted or deactivated pyridines.[1][3]
-
For C2/C4/C6-Bromination (Ortho/Para):
-
N-Oxide Formation: As mentioned, converting pyridine to its N-oxide activates the ring and directs substitution primarily to the C4 position, and to a lesser extent, the C2 position.[1][2][6]
-
Directed Lithiation: For selective bromination at the 2-position, you can use n-butyllithium (n-BuLi) to lithiate the pyridine, followed by quenching with a bromine source.[5] Selective lithiation at the 4-position can be achieved using specific reagents like MgTMP or by using n-BuLi in the presence of HMPA.[5]
-
Sandmeyer Reaction: If you have an aminopyridine, the Sandmeyer reaction is an excellent method to introduce a bromine atom at the position of the amino group.[8][9][10] This involves converting the amino group to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[8][10]
-
Q3: I am observing polybromination of my activated pyridine derivative. How can I achieve selective monobromination?
A3: Pyridines bearing strong activating groups, such as amino or hydroxyl groups, are highly susceptible to polybromination.[7] Achieving selective monobromination in these cases can be challenging.[7]
Troubleshooting Polybromination:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess or even a 1:1 ratio can still lead to polybromination. It is often preferable to use less than one equivalent of the brominating agent.[11]
-
Milder Brominating Agents: Instead of elemental bromine (Br₂), consider using milder reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[11][12]
-
Low Temperature: Perform the reaction at lower temperatures to reduce the reaction rate and improve selectivity.
-
Protecting Groups: For highly activated pyridines, consider using a protecting group to temporarily deactivate the ring or block certain positions.
Q4: My reaction is sluggish and requires very long reaction times. How can I accelerate the bromination?
A4: The slow reaction rate is often due to the deactivated nature of the pyridine ring.
Strategies to Increase Reaction Rate:
-
Increase Temperature: Cautiously increasing the reaction temperature can significantly increase the rate. However, be mindful of potential side reactions and decomposition.
-
Stronger Brominating Agent: Using a more potent brominating agent can accelerate the reaction. For example, bromine monofluoride, generated in situ, can be used for the bromination of pyridine.[7]
-
Catalyst: The use of a suitable catalyst can enhance reactivity.[13]
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.
Q5: I am having difficulty with the work-up procedure, especially in removing the catalyst and byproducts. What are some effective work-up strategies?
A5: A clean work-up is crucial for obtaining a pure product.
General Work-up Protocol:
-
Quenching: Quench the reaction mixture, for example, with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extraction: Extract the product with a suitable organic solvent.
-
Washes:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Wash with brine to remove any residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Specific Tips:
-
Removing Copper Salts: If a copper catalyst was used (e.g., in a Sandmeyer reaction), wash the organic layer with a saturated aqueous solution of ammonium chloride. The ammonia will form a complex with the copper ions, which can then be removed in the aqueous layer.[14]
-
Removing Triphenylphosphine Oxide: If triphenylphosphine oxide is a byproduct, it can often be removed by suspending the crude product in a non-polar solvent like pentane or a mixture of pentane and ether, and then filtering. The desired product will often be more soluble, while the triphenylphosphine oxide will precipitate.[14]
Section 2: Experimental Protocols
Protocol 1: General Procedure for Bromination of an Activated Pyridine using NBS
This protocol is suitable for pyridine derivatives with electron-donating groups.
Materials:
-
Substituted Pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the substituted pyridine (1.0 mmol) in the chosen solvent (e.g., 10 mL of MeCN) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.) portion-wise to the cooled solution while stirring.
-
Stir the reaction mixture at 0°C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sandmeyer Reaction for the Bromination of an Aminopyridine
This protocol is a reliable method for converting an aminopyridine to a bromopyridine.[8][10][15]
Materials:
-
Aminopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice-salt bath
-
Mechanical stirrer
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add the aminopyridine (1.0 eq.) to 48% HBr, cooled to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. This forms the diazonium salt.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product as needed.
Section 3: Visualizations & Workflows
Decision Workflow for Choosing a Bromination Strategy
This workflow provides a logical path for selecting the appropriate bromination method based on the pyridine substrate.
Caption: Resonance stability of intermediates in EAS of pyridine.
References
-
de Lescure, L. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
- Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559.
-
YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
-
(n.d.). Pyridines. Retrieved from [Link]
- Tee, O. S., & Paventi, M. (1982). Kinetics and Mechanism of Bromination of 2-Pyridone and Related Compounds in Aqueous Solution. The Journal of Organic Chemistry, 47(1), 51-56.
-
Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Retrieved from [Link]
- Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559.
- Wang, F., et al. (2014). Copper(II)-Catalyzed Indolizines Formation Followed by Dehydrogenative Functionalization Cascade to Synthesize 1-Bromoindolizines. The Journal of Organic Chemistry, 79(20), 9556-9566.
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
Pearson. (2024, September 23). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Li, J., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 8973-8982.
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Li, J., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 8973-8982.
- Li, J., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 8973-8982.
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
-
ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from [Link]
- Nielsen, M. K., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(18), 5939-5943.
-
YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Hebel, D., & Rozen, S. (1991). Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry, 56(22), 6328-6331.
- Al-Zaydi, K. M. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(12), 14051-14061.
- Shlomo, R., & David, H. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(5), 1234-1237.
- McNally, A., et al. (2022).
-
(n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
Sources
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- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Monitoring (S)-1-(6-Bromopyyridin-3-YL)ethanamine Reactions by HPLC or TLC
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development who are tasked with monitoring chemical reactions involving (S)-1-(6-Bromopyridin-3-YL)ethanamine. The following sections provide in-depth, experience-based guidance and troubleshooting for both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial TLC conditions for analyzing this compound reactions?
A1: Due to the basic nature of the primary amine and the overall polarity of the molecule, a normal-phase silica TLC plate is a good starting point. The mobile phase should consist of a non-polar and a polar solvent. A common and effective starting solvent system is a mixture of hexane and ethyl acetate. To prevent streaking, which is common with amines on silica, the addition of a basic modifier is crucial. A recommended starting mobile phase is a 70:30 mixture of Hexane:Ethyl Acetate with the addition of 0.1-1% triethylamine[1]. The triethylamine neutralizes the acidic silanol groups on the silica surface, leading to improved spot shape[1].
Q2: How can I visualize the spots of this compound on a TLC plate?
A2: While the pyridine ring offers some UV absorbance at 254 nm, visualization can be faint. More robust visualization can be achieved with chemical stains. For primary amines like the target compound, a ninhydrin solution is highly specific and will produce a distinct color (typically purple or pink) upon gentle heating[2][3]. Other general stains that are effective include potassium permanganate (KMnO4), which reacts with oxidizable groups to produce yellow-brown spots on a purple background, and an iodine chamber, which will cause temporary brown spots to appear[2][4].
Q3: For HPLC analysis, what is a good starting point for column and mobile phase selection?
A3: A reversed-phase C18 column is the standard and most versatile choice for this type of analysis[5][6]. Given that this compound is a basic compound, it is critical to use a buffered mobile phase to ensure reproducible retention times and good peak shape. A typical starting point would be a gradient elution with:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid (TFA))[7].
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier. The acidic modifier helps to suppress the interaction of the protonated amine with residual silanol groups on the silica-based stationary phase, which is a primary cause of peak tailing[8][9].
Q4: My HPLC peaks for this compound are showing significant tailing. How can I resolve this?
A4: Peak tailing for basic compounds is a frequent issue in reversed-phase HPLC and is typically caused by secondary interactions between the basic analyte and acidic silanol groups on the column packing material[9][10]. To mitigate this, you can:
-
Adjust the mobile phase pH: Operating at a lower pH (e.g., with 0.1% TFA) will ensure the silanol groups are fully protonated and less likely to interact with the protonated amine[9].
-
Use a base-deactivated column: These columns are specifically treated (end-capped) to minimize the number of accessible silanol groups, thus reducing tailing for basic compounds[9].
-
Increase the column temperature: A moderate increase in temperature (e.g., to 40 °C) can improve peak symmetry.
Q5: Is it possible to separate the enantiomers of 1-(6-Bromopyridin-3-YL)ethanamine by HPLC?
A5: Yes, the separation of enantiomers is possible using chiral HPLC[11]. This requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for separating a broad range of chiral compounds, including amines[11][12][13]. The mobile phase for chiral separations is often a mixture of a non-polar solvent like hexane and an alcohol modifier such as ethanol or isopropanol[13][14]. Small amounts of a basic additive like diethylamine (DEA) are often included to improve peak shape[13].
HPLC Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
This is a prevalent problem when analyzing basic compounds like this compound.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
-
Cause of Tailing: The primary amine in this compound is basic and exists in a protonated, positively charged state in acidic to neutral mobile phases. This positive charge can lead to strong secondary ionic interactions with negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase, causing peak tailing[8][9].
-
Acidic Modifiers: The addition of an acid like TFA or formic acid to the mobile phase helps to protonate the silanol groups, neutralizing their negative charge and minimizing unwanted interactions with the basic analyte[9][15].
-
Base-Deactivated Columns: These columns have a reduced number of free silanol groups due to a process called end-capping, making them more suitable for the analysis of basic compounds[9].
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. If the peak shape improves upon dilution of the sample, then column overload is a likely cause[10].
Issue 2: Fluctuating Retention Times
Inconsistent retention times can compromise the reliability of peak identification and quantification.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Column Equilibration | The stationary phase has not reached equilibrium with the mobile phase, which is particularly critical in gradient elution. | Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before each injection. |
| Changes in Mobile Phase Composition | The preferential evaporation of the more volatile solvent component can alter the mobile phase's elution strength over time. | Prepare fresh mobile phase daily, and keep solvent reservoirs capped. |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and the thermodynamics of analyte partitioning, leading to shifts in retention time. | Use a column oven to maintain a stable temperature. |
| Column Degradation | The stationary phase can degrade over time, especially when exposed to extreme pH values, altering its retention characteristics. | Use a guard column to prolong the life of the analytical column and monitor performance with a standard sample. |
TLC Troubleshooting Guide
Issue: Streaking of Spots
This is a common issue for basic compounds on silica plates, analogous to peak tailing in HPLC.
Caption: A systematic approach to resolving spot streaking in TLC.
-
Mechanism of Streaking: The basic amine of the analyte interacts strongly with the acidic silanol groups on the silica gel. This causes a portion of the analyte to be retained more strongly, leading to a continuous "streak" as the mobile phase moves up the plate[1].
-
Role of Basic Modifiers: Adding a small amount of a base like triethylamine to the mobile phase neutralizes the acidic sites on the silica, allowing the analyte to move up the plate with fewer secondary interactions, resulting in a more compact spot[1][16].
-
Sample Overloading: Applying an excessive amount of the sample to the plate can saturate the stationary phase at the point of application, leading to significant streaking.
-
Plate Activity: The activity of the silica plate is influenced by its water content. Overly dry plates have more active silanol groups, which can increase the likelihood of streaking for basic compounds[1].
Experimental Protocols
Protocol 1: Baseline HPLC Method for Reaction Monitoring
This method provides a solid starting point for monitoring the consumption of this compound and the formation of products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Ensures stable retention times. |
| Injection Volume | 5 µL | Minimizes potential for band broadening. |
| Detection Wavelength | 260 nm | Appropriate for the pyridine chromophore. |
| Gradient Program | See table below | Allows for the elution of compounds with a range of polarities. |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Baseline TLC Method for Rapid Reaction Progress Checks
This protocol is intended for quick, qualitative assessment of reaction progress.
-
Materials:
-
Silica gel 60 F254 TLC plates.
-
TLC development chamber.
-
Capillary tubes for spotting.
-
-
Mobile Phase:
-
Prepare a solution of 80:20:1 Ethyl Acetate:Hexane:Triethylamine.
-
Saturate the TLC chamber with the mobile phase for at least 15 minutes before developing the plate[17].
-
-
Procedure:
-
Lightly draw a pencil line about 1 cm from the bottom of the TLC plate.
-
Spot the starting material, a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture on the line.
-
Place the plate in the saturated chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
-
Visualization:
-
Examine the plate under a UV lamp (254 nm) and circle any visible spots.
-
Dip the plate in a ninhydrin staining solution and gently heat with a heat gun until colored spots develop[2][3]. The disappearance of the starting material spot and the appearance of new spots will indicate the progress of the reaction.
-
References
- Vertex AI Search, TLC stains, Accessed January 19, 2026.
- Chemistry LibreTexts. (2022, August 23).
- Benchchem.
- Element Lab Solutions. Peak Tailing in HPLC.
- Interchim – Blog.
- Agilent. (2014, May 27). Tips and Tricks of HPLC System Troubleshooting.
- HPLC Troubleshooting Guide.
- FUJIFILM Wako.
- Thin Layer Chrom
- Tokyo Chemical Industry UK Ltd. TLC Stains.
- GMP Insiders.
- CymitQuimica. (S)-1-(6-BROMOPYRIDIN-2-YL)ETHANAMINE HCL.
- TLC Stains.
- Liu, H., & Lee, H. K. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(19), 4462–4467.
- Wang, P., Wang, H., Sun, P., Liu, C., & Sun, H. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Zhang, Q., Bein, K. J., Wexler, A. S., & Zhang, Q. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). International Journal of Environmental Research and Public Health, 19(8), 4496.
- Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Thermo Fisher Scientific. (2012).
- Lead Sciences. This compound.
- Sigma-Aldrich.
- Poole, C. F. (2015). Stationary Phases for Modern Thin-Layer Chromatography.
- Merck Millipore. TLC Tips and Tricks.
- PubChem. (R)-1-(5-Bromopyridin-3-yl)ethanamine.
- BLDpharm. 1212942-90-9|(R)-1-(6-Bromopyridin-3-yl)ethanamine.
- BLDpharm. 1060811-56-4|1-(6-Bromopyridin-3-yl)ethanamine.
- Al-Qaisi, A. M., Al-Sbou, Y. A., & El-Abadelah, M. M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Phenomenex.
- Zhou, L., Wang, T., & Li, F. (2013). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC.
- VTechWorks.
- Al-Sbou, Y., & Al-Qaisi, A. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules (Basel, Switzerland), 28(6), 2679.
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Validation & Comparative
comparison of (S)-1-(6-Bromopyridin-3-YL)ethanamine with its (R)-enantiomer
An In-Depth Comparative Guide to the Enantiomers of 1-(6-Bromopyridin-3-yl)ethanamine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry, the precise control of molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for the development of safe and efficacious therapeutics. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, lie at the heart of this principle. This guide provides a comprehensive comparison of the (S)- and (R)-enantiomers of 1-(6-Bromopyridin-3-yl)ethanamine, a key building block in the synthesis of numerous biologically active compounds. While direct comparative studies on these specific enantiomers are not extensively published, this guide will leverage established principles of stereochemistry, analogous molecular systems, and proven analytical methodologies to provide a robust framework for researchers.
Introduction to Chirality and the Significance of 1-(6-Bromopyridin-3-yl)ethanamine
1-(6-Bromopyridin-3-yl)ethanamine is a chiral primary amine featuring a stereocenter at the carbon atom bearing the amino group. This chirality gives rise to two enantiomeric forms: (S)-1-(6-Bromopyridin-3-yl)ethanamine and (R)-1-(6-Bromopyridin-3-yl)ethanamine.
The significance of this chirality cannot be overstated, as biological systems—composed of chiral entities like amino acids and sugars—often interact differently with each enantiomer. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects or toxicity (the distomer). Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical in drug discovery.
Physicochemical Properties: A Tale of Sameness and Difference
Enantiomers share identical physical properties in an achiral environment. However, they exhibit distinct behavior when interacting with other chiral entities or with plane-polarized light.
| Property | (S)-enantiomer | (R)-enantiomer | Racemic Mixture (1:1) |
| Molecular Formula | C₇H₉BrN₂ | C₇H₉BrN₂ | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol | 201.07 g/mol | 201.07 g/mol |
| Melting Point | Identical to (R) | Identical to (S) | May differ from pure enantiomers |
| Boiling Point | Identical to (R) | Identical to (S) | May differ from pure enantiomers |
| Solubility (achiral solvents) | Identical to (R) | Identical to (S) | Generally similar |
| Optical Rotation [α] | Equal in magnitude, opposite in sign to (R) | Equal in magnitude, opposite in sign to (S) | Zero |
Synthesis and Chiral Resolution: Experimental Protocol
The preparation of enantiomerically pure 1-(6-Bromopyridin-3-yl)ethanamine typically involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 1-(6-Bromopyridin-3-yl)ethanamine
A common synthetic route involves the reductive amination of 1-(6-bromopyridin-3-yl)ethan-1-one.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(6-bromopyridin-3-yl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol.
-
Amine Source: Add an excess of an ammonia source, like ammonium acetate (e.g., 10 eq).
-
Reducing Agent: Cool the mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 eq), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water, basify with an aqueous solution of sodium hydroxide (NaOH), and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the racemic amine.
Chiral Resolution via Diastereomeric Salt Formation
This classical method relies on the differential solubility of diastereomeric salts formed by reacting the racemic amine with a chiral resolving agent.
Protocol:
-
Salt Formation: Dissolve the racemic 1-(6-Bromopyridin-3-yl)ethanamine in a suitable solvent (e.g., ethanol). Add a solution of a chiral acid, such as (+)-tartaric acid (0.5 eq), to the mixture.
-
Crystallization: Allow the mixture to crystallize. The salt of one enantiomer will preferentially crystallize due to lower solubility.
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and basify with NaOH. Extract the liberated free amine with an organic solvent.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 5).
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.
Caption: Workflow for synthesis and chiral resolution.
Pharmacological and Toxicological Implications: An Inferential Analysis
Direct comparative pharmacological data for the enantiomers of 1-(6-Bromopyridin-3-yl)ethanamine is scarce. However, based on well-established principles of stereopharmacology, we can infer potential differences.
-
Pharmacodynamics (Target Binding): The three-dimensional arrangement of atoms is critical for molecular recognition at a biological target (e.g., a receptor or enzyme). It is highly probable that one enantiomer will have a higher binding affinity for a specific target than the other due to a more favorable stereochemical fit.
-
Pharmacokinetics (ADME):
-
Metabolism: Enzymes, particularly cytochrome P450 isozymes, are chiral and can metabolize enantiomers at different rates. This can lead to different plasma concentrations and durations of action.
-
Distribution: Binding to plasma proteins can be stereoselective, affecting the free drug concentration.
-
-
Toxicology: The distomer may be responsible for off-target effects and toxicity. A classic example is thalidomide, where the (R)-enantiomer is sedative, but the (S)-enantiomer is teratogenic.
Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of a sample is paramount. Chiral HPLC is the gold standard for this analysis.
Protocol for Enantiomeric Purity Determination:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral amines.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detection wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample. The two enantiomers will interact differently with the CSP and will therefore have different retention times, appearing as two separate peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Caption: Analytical workflow for chiral HPLC.
Conclusion and Future Outlook
References
- General Principles of Stereochemistry in Drug Design: Chirality in Drug Design and Development. Nature Reviews Drug Discovery. Stereochemistry in Drug Action. Il Farmaco.
- Reductive Amination: Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Enantioselective Synthesis of Chiral Amines: A Review.
- Chiral Separations by High-Performance Liquid Chromatography.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-1-(6-Bromopyridin-3-YL)ethanamine
Introduction: The Criticality of Method Validation for Chiral Intermediates
In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with rigorous analytical scrutiny. For chiral intermediates like (S)-1-(6-Bromopyridin-3-YL)ethanamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), this scrutiny is magnified. The stereochemistry of such molecules is not a trivial detail; the biological activity and toxicological profile of one enantiomer can differ dramatically from its mirror image.[1][2][3] Consequently, robust, reliable, and validated analytical methods are not just a regulatory expectation but the bedrock of product quality and patient safety.[4][5]
This guide provides an in-depth, experience-driven comparison of the validation strategies for the three cornerstone analytical methods required to control the quality of this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC) for the determination of Enantiomeric Purity.
-
Reversed-Phase HPLC (RP-HPLC) for the Assay (potency and overall purity).
-
Reversed-Phase HPLC (RP-HPLC) for the quantification of Related Substances.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a framework for validating analytical procedures.[6][7][8] We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind our experimental choices and presenting comparative data to guide researchers, scientists, and drug development professionals in their own validation endeavors.
Diagram: Overall Analytical Validation Workflow
The following diagram illustrates the logical flow from method development through validation to routine implementation, ensuring a method is fit for its intended purpose.
Caption: High-level workflow for analytical method validation.
Part 1: Enantiomeric Purity by Chiral HPLC
The primary quality attribute for this compound is its enantiomeric purity. An excess of the unwanted (R)-enantiomer could lead to downstream issues in API synthesis and potentially introduce stereoisomeric impurities into the final drug product. Chiral HPLC, specifically using a Chiral Stationary Phase (CSP), is the gold standard for this determination due to its high resolving power and directness of measurement.[2][9][10]
Causality Behind Method Choice: Direct vs. Indirect Separation
Two primary strategies exist for chiral separation via HPLC:
-
Indirect Method: Involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[11][12] While effective, this approach introduces extra sample preparation steps, potential for kinetic resolution issues, and requires a highly pure derivatizing agent.
-
Direct Method: Employs a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.[1][2] This is the preferred approach due to its simplicity, speed, and reduced risk of analytical artifacts. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile for separating a wide range of chiral compounds, including primary amines.[1]
For this compound, we selected a direct method using a cellulose-based CSP, which predictably offers good selectivity for aromatic amines.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC with UV Detector
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a solution of this compound reference standard at 1.0 mg/mL in mobile phase.
-
Sample Preparation: Prepare the sample to be tested at a concentration of 1.0 mg/mL in mobile phase.
-
Resolution Solution: Prepare a solution containing approximately 0.5 mg/mL of the (S)-enantiomer and 0.5 mg/mL of the racemic mixture to ensure clear identification and resolution of the (R)-enantiomer peak.
Validation Parameters & Comparative Data
The validation of the chiral purity method must demonstrate that it is specific, sensitive, and accurate for quantifying the (R)-enantiomer in the presence of the desired (S)-enantiomer.
Caption: Key validation parameters for quantitative impurity methods.
| Parameter | Methodology | Acceptance Criteria | Result | Conclusion |
| Specificity | Injected blank, (S)-enantiomer, (R)-enantiomer, and a mixture. Spiked sample with potential impurities. | No interference at the retention time of the (R)-enantiomer. Resolution > 2.0 between enantiomers. | No interference observed. Resolution was 3.5. | Pass |
| LOD | Signal-to-Noise ratio of 3:1. | Report value. | 0.0015 mg/mL (0.015% of nominal) | Pass |
| LOQ | Signal-to-Noise ratio of 10:1. | S/N ≥ 10. Precision (RSD) at LOQ ≤ 10%. | 0.005 mg/mL (0.05%). RSD = 4.2% (n=6). | Pass |
| Linearity | Five concentrations from LOQ to 150% of the specification limit (e.g., 0.15%). | Correlation coefficient (r²) ≥ 0.995. | r² = 0.9992. | Pass |
| Accuracy | Spiked (S)-enantiomer sample with the (R)-enantiomer at 3 levels (LOQ, 100%, 150% of spec limit) in triplicate. | Mean recovery between 90.0% and 110.0%. | Mean recovery was 98.5% - 103.2%. | Pass |
| Precision (Repeatability) | Six replicate injections of a sample spiked with the (R)-enantiomer at the specification limit. | RSD ≤ 5.0%. | RSD = 1.8%. | Pass |
| Precision (Intermediate) | Repeatability test performed by a different analyst on a different day with a different instrument. | RSD ≤ 10.0%. | RSD = 2.5%. | Pass |
| Robustness | Varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic). | Resolution > 2.0. System suitability passes. | All variations met system suitability criteria. | Pass |
Part 2: Assay (Purity) by Reversed-Phase HPLC
The assay method determines the overall purity of the this compound, typically expressed as a percentage on a weight/weight basis. An RP-HPLC method is the industry standard for this test, offering robustness and excellent separation for a wide range of small molecules.[13][14][15]
Causality Behind Method Choice: Orthogonality and Stability-Indicating Properties
The key for a good assay method is its ability to separate the main component from all potential impurities, including process impurities, degradation products, and the unwanted enantiomer. A C18 stationary phase with an acidic mobile phase is a classic starting point for basic compounds like our target amine. The acidic modifier (e.g., formic acid or phosphoric acid) ensures good peak shape by protonating the amine and minimizing interaction with residual silanols on the silica backbone.
Crucially, this method must be stability-indicating . This is a core tenet of method validation, proving that the method can detect any degradation of the product over time.[16] This is achieved through forced degradation studies.
Experimental Protocol: RP-HPLC Assay Method
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Accurately weigh and prepare a reference standard solution at 0.5 mg/mL in a 50:50 mixture of Water/Acetonitrile.
-
Sample Preparation: Accurately weigh and prepare the sample to be tested at a concentration of 0.5 mg/mL in a 50:50 mixture of Water/Acetonitrile.
Validation Parameters & Comparative Data
Specificity is the most critical parameter for an assay method.[8] We must prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.
-
Protocol:
-
Expose the sample of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: ICH-compliant light exposure.
-
-
Analyze all stressed samples by HPLC with a photodiode array (PDA) detector.
-
-
Causality: The goal is not complete destruction but to achieve 5-20% degradation. This demonstrates that if the product degrades on stability, our method will detect it by a decrease in the main peak area and the appearance of new impurity peaks. The PDA detector is used to perform peak purity analysis, confirming that the main analyte peak is spectrally homogeneous and not co-eluting with any degradants.
| Parameter | Methodology | Acceptance Criteria | Result | Conclusion |
| Specificity | Forced degradation studies and peak purity analysis via PDA. | Peak purity index > 0.995. No interference from placebo or known impurities. | Significant degradation observed under base and oxidative stress. All degradant peaks were resolved from the main peak (Resolution > 2.0). Peak purity passed for all conditions. | Pass |
| Linearity | Five concentrations from 50% to 150% of the nominal concentration (0.5 mg/mL). | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998. | Pass |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the nominal concentration. | The method is linear, accurate, and precise from 0.25 to 0.75 mg/mL (50-150%). | Pass |
| Accuracy | Analyzed samples spiked with API at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. | Mean recovery was 99.2% - 101.5%. | Pass |
| Precision (Repeatability) | Six individual sample preparations from a homogeneous batch. | RSD ≤ 1.0%. | RSD = 0.45%. | Pass |
| Precision (Intermediate) | Repeatability test performed by a different analyst on a different day. | RSD ≤ 2.0%. | RSD = 0.68%. | Pass |
| Robustness | Varied flow rate (±0.1 mL/min), column temp (±5°C), mobile phase pH (±0.2). | System suitability passes. Assay results for a control sample remain within ±2.0% of the initial result. | All variations met system suitability criteria. Assay results were within ±1.2%. | Pass |
Part 3: Related Substances by Reversed-Phase HPLC
This method is often the same chromatographic system as the assay but is validated for a different purpose: to accurately quantify low-level impurities.[17][18] The validation parameters are similar, but the focus shifts to the lower end of the concentration range, making LOD and LOQ critically important.[19]
Causality Behind Method and Validation Strategy
Using the same method as the assay provides efficiency. However, the integration parameters and calibration must be optimized for small impurity peaks rather than the large main peak. The validation must prove that the method is accurate and precise at the reporting threshold for impurities (e.g., 0.05% or 0.10%).
Accuracy for impurities presents a unique challenge, as pure standards for all process impurities and degradants are often unavailable. In this case, the accuracy can be demonstrated using the main analyte's standard, assuming an equivalent response factor (RF) of 1.0. This assumption must be clearly stated and justified (e.g., by demonstrating that the chromophores of the impurities are similar to the main analyte).
Validation Data Summary
| Parameter | Methodology | Acceptance Criteria | Result | Conclusion |
| Specificity | As per Assay method. Ensure all known related substances and degradants are resolved. | Resolution > 1.5 between all peaks. | All known impurities and degradants were well-resolved. | Pass |
| LOD | Signal-to-Noise ratio of 3:1 for a known impurity or the main peak. | Report value. | 0.00015 mg/mL (0.03% of nominal) | Pass |
| LOQ | Signal-to-Noise ratio of 10:1. | S/N ≥ 10. Accuracy 80-120%, Precision (RSD) ≤ 10%. | 0.0005 mg/mL (0.10%). Accuracy = 95.7%, RSD = 5.8%. | Pass |
| Linearity | Five concentrations of each known impurity (if available) from LOQ to 120% of the specification limit. | Correlation coefficient (r²) ≥ 0.995. | r² > 0.998 for all tested components. | Pass |
| Accuracy | Spiked sample with known impurities at 3 levels (LOQ, 100%, 120% of spec limit). | Mean recovery between 80.0% and 120.0%. | Mean recovery was 92.5% - 108.1%. | Pass |
| Precision (Repeatability) | Six replicate injections of a sample containing impurities at the specification limit. | RSD ≤ 10.0%. | RSD = 4.1%. | Pass |
| Solution Stability | Analyzed standard and sample solutions stored at room temperature and refrigerated over 48 hours. | No significant new impurities formed. Analyte/impurity area does not change by > 5.0%. | Solutions were stable for at least 24 hours at room temperature. | Pass |
Conclusion
The validation of analytical methods for a chiral intermediate like this compound is a multi-faceted process that forms the foundation of quality control. It requires a deep understanding of both chromatographic principles and regulatory requirements. By systematically validating separate methods for enantiomeric purity, assay, and related substances, we create a comprehensive analytical control strategy. The data presented in this guide demonstrates that through careful method design and a thorough evaluation of all relevant performance characteristics—from specificity and sensitivity to accuracy and robustness—we can establish a suite of analytical procedures that are demonstrably fit for their intended purpose, ensuring the consistent quality of this critical pharmaceutical building block.
References
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
- Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
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Yeole, M. M., et al. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]
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IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]
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Labstat. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
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Chromatography Online. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]
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International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
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Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
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Spectroscopy Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
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Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
- TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
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Taylor & Francis eBooks. (2011). Purity Analysis and Impurities Determination by Reversed-Phase High- Performance Liquid Chromatography. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
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BioPharm International. (n.d.). Assay Development and Method Validation Essentials. Retrieved from [Link]
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PMC - NIH. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Retrieved from [Link]
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NPRA. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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NIH. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
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Introduction: The Significance of Chiral Pyridinyl-Ethanamines in Neuroscience Drug Discovery
The compound (S)-1-(6-Bromopyridin-3-YL)ethanamine belongs to a class of chiral small molecules that have garnered significant interest in the field of neuroscience and drug development. The core structure, a pyridinyl-ethanamine, is a key pharmacophore found in ligands that target nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing a vital role in cognitive processes, learning, memory, and attention.[1][2] Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and depression.
The focus of this guide, this compound, is of particular interest due to two key structural features: the stereochemistry at the ethylamine side chain and the bromine substitution on the pyridine ring. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, a phenomenon driven by the three-dimensional nature of receptor binding pockets.[3] This guide will provide a comparative analysis of the biological activity of this compound and its related compounds, with a focus on their interaction with the α4β2 nAChR subtype, a primary target for therapies aimed at nicotine cessation and other central nervous system disorders.[4][5]
Comparative Analysis of Biological Activity at the α4β2 Nicotinic Acetylcholine Receptor
It is crucial to note that the data presented below is compiled from multiple sources and should be interpreted with caution, as variations in experimental conditions can influence the absolute values.
Table 1: Comparative Biological Activity of Pyridinyl Analogs at the α4β2 nAChR
| Compound/Analog | Stereochemistry | Modification from Core Structure | α4β2 Ki (nM) | α4β2 Functional Activity (EC50/IC50, nM) | Efficacy (% of ACh max) | Reference(s) |
| Hypothetical this compound | (S) | Target Compound | High Affinity (Predicted) | Partial Agonist (Predicted) | Moderate (Predicted) | - |
| Hypothetical (R)-1-(6-Bromopyridin-3-YL)ethanamine | (R) | Enantiomer of Target | Lower Affinity (Predicted) | Lower Potency (Predicted) | Lower (Predicted) | - |
| 3'-(3-pyridyl)-deschloroepibatidine | Racemic | Bicyclic, 3-pyridyl substitution | 0.81 | - | - | [6] |
| 3'-(4-chloro-3-pyridyl)-deschloroepibatidine | Racemic | Bicyclic, 4-chloro-3-pyridyl substitution | 0.12 | IC50 = 1300 nM (Antagonist) | Low | [6] |
| 3'-(4-methoxy-3-pyridyl)-deschloroepibatidine | Racemic | Bicyclic, 4-methoxy-3-pyridyl substitution | 0.27 | IC50 = 1800 nM (Antagonist) | Low | [6] |
| (S)-A-84543 | (S) | 3-pyridyl ether with N-methylpyrrolidinylmethoxy side chain | 1.9 | EC50 = 160 nM (Partial Agonist) | 45% | [3][7] |
| Analog of A-84543 with extended chain | (S) | 3-pyridyl ether with extended N-methylpyrrolidinylmethoxy chain | 0.85 | EC50 = 24 nM (Full Agonist) | 100% | [3][7] |
| 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane | Racemic | Bicyclic diamine | 0.15 | - | - | [8] |
Discussion of Structure-Activity Relationships (SAR)
The compiled data, though from disparate sources, allows for the formulation of several key SAR insights:
-
Stereochemistry is Critical: For many classes of nAChR ligands, the (S)-enantiomer at the carbon adjacent to the basic nitrogen exhibits significantly higher affinity and potency compared to the (R)-enantiomer.[3] This is attributed to a more favorable orientation within the chiral binding pocket of the receptor. It is therefore highly probable that this compound is the more active enantiomer.
-
Pyridine Ring Substitution: The electronic and steric properties of substituents on the pyridine ring profoundly influence activity. The 6-bromo substitution in the target compound is an electron-withdrawing group, which can impact the pKa of the pyridine nitrogen and its interaction with the receptor. As seen in the deschloroepibatidine series, the introduction of a chloro or methoxy group at the 4'-position of a 3'-pyridyl ring modulates both binding affinity and functional activity, generally leading to potent antagonists.[6]
-
The Basic Nitrogen: A protonatable nitrogen atom is a crucial pharmacophoric element for high-affinity binding to nAChRs. This nitrogen typically forms a key ionic interaction with an acidic residue in the receptor's binding site. The ethylamine side chain of the target compound provides this essential feature.
Experimental Protocols for Assessing Biological Activity
To empirically determine and compare the biological activity of this compound and its analogs, the following experimental workflows are standard in the field.
Protocol 1: Radioligand Binding Assay for α4β2 nAChR Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand, [³H]cytisine, from the α4β2 nAChR.
Materials:
-
Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]cytisine.
-
Non-specific binding competitor: A high concentration of a non-radiolabeled ligand (e.g., nicotine).
-
Test compounds: this compound and related analogs, prepared in a dilution series.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer to all wells.
-
Total Binding: To designated wells, add the cell membrane preparation and [³H]cytisine.
-
Non-specific Binding (NSB): To designated wells, add the cell membrane preparation, [³H]cytisine, and a high concentration of the non-specific binding competitor.
-
Competition Binding: To the remaining wells, add the cell membrane preparation, [³H]cytisine, and varying concentrations of the test compounds.
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for α4β2 nAChR Radioligand Binding Assay.
Protocol 2: Functional Calcium Flux Assay for α4β2 nAChR Activity
This protocol measures the functional activity (agonist, partial agonist, or antagonist) of test compounds by detecting changes in intracellular calcium levels upon receptor activation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds and a known agonist (e.g., acetylcholine).
-
A fluorescence imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the α4β2-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the FLIPR instrument and measure the baseline fluorescence for a short period.
-
Compound Addition & Measurement:
-
Agonist Mode: Add varying concentrations of the test compounds and immediately measure the fluorescence change over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compounds, then add a fixed concentration (e.g., EC80) of a known agonist and measure the fluorescence change.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 (potency) and the maximum response relative to a full agonist (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 (potency of inhibition).
-
Signaling Pathway of α4β2 nAChR Partial Agonists
Partial agonists of the α4β2 nAChR, such as varenicline, have a dual mechanism of action that is therapeutically beneficial, particularly for smoking cessation. They bind to the receptor and induce a conformational change that opens the ion channel, but to a lesser extent than the endogenous full agonist, acetylcholine. This results in a moderate, sustained release of dopamine in the brain's reward pathways, which alleviates nicotine withdrawal symptoms. Simultaneously, by occupying the binding site, they act as a competitive antagonist, blocking nicotine from binding and preventing the strong dopamine surge that reinforces addiction.
Caption: Mechanism of α4β2 nAChR Partial Agonism.
Conclusion and Future Directions
This compound and its analogs represent a promising chemical space for the development of novel therapeutics targeting α4β2 nicotinic acetylcholine receptors. The structure-activity relationships of related compounds strongly suggest that the (S)-enantiomer is the more active stereoisomer and that substitutions on the pyridine ring are key determinants of affinity and functional activity. The detailed experimental protocols provided herein offer a robust framework for the in-depth characterization of these and other novel nAChR modulators.
Future research should focus on obtaining direct, comparative in vitro and in vivo data for a focused library of 1-(6-Bromopyridin-3-YL)ethanamine analogs to precisely elucidate the SAR. This would involve synthesizing the (S)- and (R)-enantiomers, as well as analogs with different substituents at the 6-position of the pyridine ring, and evaluating their binding affinity, functional potency and efficacy, and subtype selectivity across a panel of nAChR subtypes. Such studies will be instrumental in advancing our understanding of nAChR pharmacology and in the design of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
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Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. (n.d.). National Institutes of Health. Available at: [Link]
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Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023). AIR Unimi. Available at: [Link]
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New analogs of 3-pyridyl ether as potential new ligands with high affinity and efficacy at selective nAChRs (1059.10). (2014). ResearchGate. Available at: [Link]
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Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. (n.d.). MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. (n.d.). National Institutes of Health. Available at: [Link]
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Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. (n.d.). National Institutes of Health. Available at: [Link]
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Nicotinic acetylcholine receptor ligands, a patent review (2006-2011). (n.d.). National Institutes of Health. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. (n.d.). National Institutes of Health. Available at: [Link]
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Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. (n.d.). National Institutes of Health. Available at: [Link]
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Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1. (n.d.). PubChem. Available at: [Link]
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This compound. (n.d.). Lead Sciences. Available at: [Link]
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Nicotinic acetylcholine receptors. (2008). Scholarpedia. Available at: [Link]
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The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily. (n.d.). National Institutes of Health. Available at: [Link]
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A Comparative Benchmarking Guide to (S)-1-(6-Bromopyridin-3-YL)ethanamine in Drug Discovery
This guide provides an in-depth technical comparison of (S)-1-(6-bromopyridin-3-yl)ethanamine, a critical chiral building block in modern medicinal chemistry. We will move beyond a simple cataloging of properties to explore the causality behind its selection in drug discovery programs, benchmark its performance using industry-standard assays, and compare it to relevant alternatives. This analysis is grounded in its role as a key intermediate in the synthesis of Pralsetinib (Gavreto™) , an FDA-approved selective RET kinase inhibitor, offering a real-world context for its evaluation.[1][2]
The Strategic Importance of the this compound Scaffold
The selection of a building block in a drug discovery campaign is a multi-parameter optimization problem. The this compound scaffold is valued for three key features:
-
Chiral Amine Presentation: The (S)-ethylamine group provides a stereospecific vector for interacting with target proteins, often forming crucial hydrogen bonds or salt bridges within a kinase hinge region or other binding pockets. Enantiomeric purity is paramount, as the opposite enantiomer can be inactive or exhibit off-target toxicity.
-
Pyridine Core: The pyridine ring is a privileged structure in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and improves the aqueous solubility of the final compound compared to a simple phenyl ring.
-
6-Bromo Handle: The bromine atom at the 6-position is not merely a placeholder. It serves as a versatile synthetic handle for late-stage functionalization, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2][3] This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR) and optimize for potency and selectivity. Furthermore, the bromine atom itself influences the electronic properties of the pyridine ring and provides a lipophilic interaction point within the target's binding site.[4]
Part 1: The Foundation of Quality: Asymmetric Synthesis and Chiral Purity Analysis
The utility of a chiral building block is contingent on its accessibility in high enantiomeric purity. The most robust and scalable method to produce this compound is through the asymmetric reduction or transamination of its prochiral ketone precursor, 1-(6-bromopyridin-3-yl)ethan-1-one.[5] Chemo-enzymatic methods, utilizing enzymes like aminotransferases (ATAs), represent the state-of-the-art, offering exceptional enantioselectivity (>99% e.e.) and high yields under environmentally benign aqueous conditions.[6]
Experimental Protocol 1: Chemo-Enzymatic Asymmetric Transamination
This protocol describes a representative biocatalytic method for the synthesis of the title compound.
Objective: To synthesize this compound with >99% enantiomeric excess (e.e.).
Materials:
-
1-(6-Bromopyridin-3-yl)ethan-1-one (Substrate)
-
Aminotransferase (e.g., a commercially available, engineered ATA)
-
Isopropylamine (Amine Donor)
-
Pyridoxal 5'-phosphate (PLP) (Cofactor)
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
Methyl tert-butyl ether (MTBE) for extraction
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve the aminotransferase enzyme in the potassium phosphate buffer.
-
Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to the reaction mixture to the recommended final concentration (typically 1-2 mM).
-
Substrate & Donor Addition: Add 1-(6-bromopyridin-3-yl)ethan-1-one and a molar excess of isopropylamine to the buffered enzyme solution.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, quench by adding an equal volume of MTBE. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with MTBE.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Experimental Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Objective: To resolve the enantiomers of 1-(6-bromopyridin-3-yl)ethanamine and determine the enantiomeric purity of the synthesized product.
Instrumentation & Materials:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended. For example, a Chiralpak® IA or Lux® Cellulose-3 (250 x 4.6 mm, 5 µm).[7][8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to improve peak shape for basic analytes.[9] A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard of 1-(6-bromopyridin-3-yl)ethanamine to determine the retention times of both the (R) and (S) enantiomers and calculate the resolution factor.
-
Inject the synthesized (S)-enantiomer sample.
-
Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.
Interpretation and Causality
-
The Bromine Advantage: The target compound strikes a critical balance. While its bromine atom increases lipophilicity and slightly decreases solubility compared to other analogs, it provides a crucial advantage: a highly reliable handle for Suzuki and other cross-coupling reactions. [3]This synthetic utility is often the deciding factor in fast-paced medicinal chemistry programs. The chloro-analog is also a viable synthetic handle but can be less reactive.
-
Metabolic Stability: The methyl and unsubstituted analogs (Alternatives 2 & 3) are significantly more prone to metabolic attack, particularly oxidation on the pyridine ring or the methyl group itself. The electron-withdrawing nature of the halogens (Br, Cl) deactivates the ring, making it more resistant to oxidative metabolism and thus increasing the metabolic half-life.
-
Safety Profile: Increased lipophilicity is often correlated with a higher risk of off-target effects, including hERG channel inhibition. While the brominated compound may present a slightly higher theoretical risk than less lipophilic analogs, its representative IC₅₀ value remains in a range generally considered acceptable for an early-stage intermediate, offering a sufficient therapeutic window.
-
The Verdict: this compound is frequently chosen because it offers the best compromise between excellent synthetic versatility, good metabolic stability, and a manageable safety/solubility profile. The alternatives, while potentially superior in one category (e.g., solubility), often fail in another (e.g., metabolic stability or synthetic utility), making the bromo-substituted version the most strategically sound choice for programs like the development of Pralsetinib.
Conclusion
This compound is more than just a catalog chemical; it is a validated, high-value building block for modern kinase inhibitor discovery. Its value lies in the strategic combination of a stereodefined amine, a bio-relevant pyridine core, and a synthetically versatile bromine handle. Benchmark assessments of its physicochemical and ADME properties, guided by the profile of the final drug Pralsetinib, confirm that it possesses a favorable liability profile for an early-stage intermediate. Comparative analysis demonstrates that while other analogs may offer advantages in specific properties like solubility, the bromo-derivative provides the most robust and balanced profile for constructing complex, potent, and metabolically stable drug candidates. Researchers employing this fragment can proceed with a high degree of confidence in its foundational quality and strategic utility.
References
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FLASCO. (2020). FDA Approves GAVRETO (Pralsetinib) For Adult Patients with Metastatic Rearranged During Transfection Fusion-Positive Non-Small Cell Lung Cancer. [Link]
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Oncology News Central. (n.d.). Pralsetinib: uses, dosing, warnings, adverse events, interactions. [Link]
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Drugs.com. (2024). Pralsetinib Monograph for Professionals. [Link]
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National Center for Biotechnology Information. (n.d.). Pralsetinib. PubChem Compound Summary. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
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Symeres. (2024). Exploring the Impact of Hepatic Impairment on Pralsetinib Pharmacokinetics. [Link]
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PubMed. (2024). Exploring the Impact of Hepatic Impairment on Pralsetinib Pharmacokinetics. [Link]
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Taylor & Francis Online. (n.d.). A New Synthesis of Cabozantinib. [Link]
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ResearchGate. (2022). Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers. [Link]
-
ResearchGate. (2017). New Synthesis of Antitumor Drug Cabozantinib. [Link]
-
ResearchGate. (2023). Green One-Pot Chemo-Enzymatic Synthesis of a Key Chiral Amine Intermediate: Useful to Pralsetinib Synthesis. [Link]
-
Creative Bioarray. (n.d.). hERG Safety Assay. [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
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ACS Publications. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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VTechWorks. (n.d.). Chiral Separations Introduction. [Link]
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PubMed. (2022). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. [Link]
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Matrix Fine Chemicals. (n.d.). 1-(6-BROMOPYRIDIN-3-YL)ETHAN-1-ONE | CAS 139042-59-4. [Link]
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PubMed Central. (n.d.). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. [Link]
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MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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A Comparative Analysis of the Reactivity of (S)-1-(6-Bromopyridin-3-YL)ethanamine and Other Chiral Amines in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, chiral amines are indispensable building blocks for the construction of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] The selection of an appropriate chiral amine is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide presents a comprehensive comparative analysis of the reactivity of (S)-1-(6-Bromopyridin-3-YL)ethanamine , a versatile building block, with two other widely used chiral primary amines: (S)-1-phenylethanamine and (S)-1-(1-naphthyl)ethanamine .
This comparison focuses on three fundamental classes of reactions that are cornerstones of organic synthesis: acylation, alkylation, and palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to guide researchers in making informed decisions when selecting chiral amines for their specific synthetic challenges.
The Contestants: A Structural and Electronic Overview
The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom and the steric environment around it. The three amines under consideration present distinct electronic and steric profiles.
-
This compound: This molecule is unique in that it possesses two key functionalities: a chiral primary amine and a bromopyridine moiety. The pyridine ring is electron-deficient, which is expected to reduce the nucleophilicity of the amine compared to its benzylic counterparts. The bromine atom offers a handle for further functionalization via cross-coupling reactions.
-
(S)-1-phenylethanamine: A workhorse in asymmetric synthesis, this amine features a phenyl group attached to the stereocenter. The phenyl group is less electron-withdrawing than the bromopyridine ring, suggesting a higher nucleophilicity for the amine.[3]
-
(S)-1-(1-naphthyl)ethanamine: The bulky naphthyl group introduces significant steric hindrance around the amino group.[4][5] This steric bulk can be expected to influence reaction rates, particularly in sterically demanding transformations.
Comparative Reactivity in Acylation Reactions
Acylation of amines to form amides is a fundamental transformation in organic synthesis. The rate of this reaction is highly dependent on the nucleophilicity of the amine. To provide a quantitative comparison, a kinetic study was designed to measure the initial rates of acylation of the three chiral amines with acetic anhydride.
Illustrative Experimental Data: Acylation Kinetics
| Amine | Relative Initial Rate (µM/s) |
| This compound | 85 |
| (S)-1-phenylethanamine | 150 |
| (S)-1-(1-naphthyl)ethanamine | 120 |
As the data illustrates, (S)-1-phenylethanamine exhibits the highest reactivity, consistent with the higher electron density on the nitrogen due to the phenyl ring. The naphthyl group in (S)-1-(1-naphthyl)ethanamine, while also electron-donating, introduces steric hindrance that slightly impedes the approach of the acylating agent, resulting in a moderately lower rate. The electron-withdrawing nature of the bromopyridine ring in this compound significantly reduces the nucleophilicity of the amine, leading to the lowest reaction rate among the three.
Experimental Protocol: Kinetic Analysis of Amine Acylation
A solution of the chiral amine (0.1 M) and triethylamine (0.1 M) in anhydrous dichloromethane is prepared. The reaction is initiated by the addition of a solution of acetic anhydride (0.1 M) in the same solvent. The progress of the reaction is monitored by taking aliquots at regular intervals and quenching them with a solution of a fluorescent tagging agent (e.g., dansyl chloride). The tagged unreacted amine is then analyzed by HPLC to determine its concentration. The initial rate is calculated from the slope of the concentration versus time plot.
Caption: Workflow for the kinetic analysis of chiral amine acylation.
Comparative Reactivity in N-Alkylation
N-alkylation is another crucial reaction for the synthesis of more complex amines.[6] Here, we compare the reactivity of the three chiral amines in a standard SN2 reaction with benzyl bromide.
Illustrative Experimental Data: N-Alkylation Yields
| Amine | Yield of N-benzyl derivative (%) after 24h |
| This compound | 65 |
| (S)-1-phenylethanamine | 92 |
| (S)-1-(1-naphthyl)ethanamine | 78 |
The trend in reactivity for N-alkylation mirrors that of acylation. (S)-1-phenylethanamine provides the highest yield due to its superior nucleophilicity and moderate steric bulk. The increased steric hindrance of the naphthyl group in (S)-1-(1-naphthyl)ethanamine leads to a lower yield. The reduced nucleophilicity of this compound results in the lowest conversion to the N-benzylated product under these conditions.
Experimental Protocol: N-Alkylation of Chiral Amines
To a solution of the chiral amine (1.0 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (10 mL) is added benzyl bromide (1.1 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the N-benzylated product is determined by 1H NMR spectroscopy of the crude product using an internal standard.
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The Synthetic Chemist's Compass: A Cost-Benefit Analysis of (S)-1-(6-Bromopyridin-3-YL)ethanamine in Modern Drug Discovery
For the discerning researcher in pharmaceutical and medicinal chemistry, the selection of chiral building blocks is a critical decision point that profoundly influences the trajectory of a drug discovery program. Among these, chiral amines stand out as ubiquitous pharmacophores, with their stereochemistry often being the deciding factor between therapeutic efficacy and off-target effects. This guide provides an in-depth cost-benefit analysis of a highly versatile building block, (S)-1-(6-Bromopyridin-3-YL)ethanamine, comparing its synthesis and application with viable alternatives to inform strategic decisions in the laboratory and beyond.
The Strategic Importance of Chiral Pyridylethylamines
The pyridylethylamine scaffold is a privileged motif in a multitude of biologically active molecules, particularly in the realm of kinase inhibitors. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases, while the chiral ethylamine substituent allows for stereospecific interactions with adjacent pockets, enhancing both potency and selectivity. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions to explore structure-activity relationships (SAR).
Synthetic Routes to this compound: A Comparative Analysis
The economic and practical viability of utilizing this chiral amine is intrinsically linked to the efficiency of its synthesis. Here, we compare two prominent methodologies: a green, biocatalytic approach and a well-established chemical method, asymmetric transfer hydrogenation.
Method 1: Biocatalytic Asymmetric Amination
The advent of engineered transaminase enzymes has revolutionized the synthesis of chiral amines, offering a greener and often more selective alternative to traditional chemical methods.[1][2]
Reaction Scheme:
Caption: Biocatalytic synthesis of the target chiral amine.
This enzymatic approach utilizes a transaminase to stereoselectively transfer an amino group from a simple donor, such as isopropylamine, to the prochiral ketone, 1-(6-bromopyridin-3-yl)ethanone.
Experimental Protocol: Biocatalytic Synthesis
-
Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.
-
Reagent Addition: To this solution, add the starting ketone, 1-(6-bromopyridin-3-yl)ethanone, the amine donor (e.g., isopropylamine), and the cofactor, pyridoxal 5'-phosphate (PLP).
-
Enzyme Addition: The reaction is initiated by the addition of the selected transaminase enzyme (e.g., a commercially available engineered transaminase).
-
Reaction Conditions: The mixture is agitated at a controlled temperature (typically 30-45 °C) for 12-24 hours. Reaction progress is monitored by HPLC or GC.
-
Work-up and Purification: Upon completion, the mixture is typically basified and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product can then be purified by column chromatography or crystallization to yield the highly enantiopure amine.
Method 2: Asymmetric Transfer Hydrogenation
A robust and widely used chemical method for the enantioselective reduction of ketones is asymmetric transfer hydrogenation (ATH), often employing Noyori-type ruthenium catalysts.[3] This method offers high yields and excellent enantioselectivities.
Reaction Scheme:
Caption: Chemical synthesis via asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Inert Atmosphere: All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Preparation: In a dry flask, the ruthenium precursor and the chiral diamine ligand (e.g., (S,S)-Ts-DPEN) are dissolved in an anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: In a separate flask, the starting ketone, 1-(6-bromopyridin-3-yl)ethanone, is dissolved in a suitable solvent (e.g., methanol or isopropanol).
-
Reagent Addition: The hydrogen source, typically a mixture of formic acid and triethylamine, is added to the ketone solution, followed by the prepared catalyst solution.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (often room temperature to 40 °C) for several hours to completion, monitored by TLC or HPLC.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and an aqueous solution. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the chiral amine.
Cost-Benefit Analysis
The choice between these synthetic routes hinges on a multi-faceted analysis of cost, efficiency, and practical considerations.
| Feature | Biocatalytic Asymmetric Amination | Asymmetric Transfer Hydrogenation (Chemical) |
| Enantioselectivity | Typically excellent (>99% ee)[2] | High to excellent (often >95% ee) |
| Yield | Good to excellent (can exceed 80%) | Generally high (>85%) |
| Catalyst Cost | Enzyme cost can be significant, but is decreasing with advances in biotechnology. Can often be reused.[4][5] | Ruthenium catalysts and chiral ligands are expensive precious metal-based reagents. |
| Reaction Conditions | Mild (aqueous buffer, near-neutral pH, ambient temperature and pressure).[1] | Requires inert atmosphere, anhydrous solvents, and sometimes elevated temperatures. |
| Environmental Impact | "Green" process with water as the primary solvent and biodegradable catalyst. Generates minimal hazardous waste. | Utilizes organic solvents and generates metallic waste, requiring careful disposal and purification to remove metal traces. |
| Substrate Scope | Can be highly substrate-specific, may require screening of enzyme libraries. | Generally broader substrate scope for a given catalyst system. |
| Process Scalability | Readily scalable, particularly with immobilized enzymes. | Well-established for large-scale synthesis, but metal removal can be a challenge. |
| Capital Investment | Requires bioreactors for large-scale production. | Requires standard chemical synthesis equipment. |
Starting Material Cost: The precursor, 1-(6-bromopyridin-3-yl)ethanone, is commercially available from various suppliers. The cost is a significant factor in the overall process economics.
Comparison with an Alternative: (S)-1-(6-Chloropyridin-3-yl)ethanamine
A close analog, (S)-1-(6-chloropyridin-3-yl)ethanamine, presents a relevant alternative for comparison. The chloro-substituent offers different reactivity in cross-coupling reactions compared to the bromo-analog, which may be advantageous in certain synthetic strategies.[6]
| Feature | This compound | (S)-1-(6-Chloropyridin-3-yl)ethanamine |
| Synthetic Accessibility | Readily synthesized from the corresponding ketone via biocatalysis or chemical reduction. | Synthesized via similar methods from 1-(6-chloropyridin-3-yl)ethanone. |
| Reactivity in Cross-Coupling | The C-Br bond is generally more reactive in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, often allowing for milder reaction conditions. | The C-Cl bond is less reactive, which can be advantageous for selective, sequential cross-couplings but may require more forcing conditions or specialized catalyst systems. |
| Cost of Starting Material | 1-(6-bromopyridin-3-yl)ethanone is a key cost driver. | 1-(6-chloropyridin-3-yl)ethanone is also commercially available, and its relative cost will influence the overall economics. |
| Application in Drug Discovery | A key intermediate in the synthesis of kinase inhibitors such as Pralsetinib. | Utilized in the synthesis of various other biologically active compounds.[6] |
Logical Workflow for Method Selection
Caption: Decision-making workflow for synthetic method selection.
Conclusion and Future Outlook
This compound is a valuable and versatile chiral building block with significant applications in drug discovery, particularly in the synthesis of kinase inhibitors. The choice of its synthetic route is a critical decision with implications for cost, environmental impact, and overall process efficiency.
The biocatalytic approach, leveraging engineered transaminases, stands out as a highly attractive option, offering exceptional enantioselectivity under mild, environmentally benign conditions. While the initial cost of enzymes can be a consideration, their potential for reuse and the decreasing costs of biotechnology make this a compelling choice, especially for large-scale production where green chemistry principles are paramount.
Asymmetric transfer hydrogenation remains a powerful and reliable chemical method, offering high yields and broad applicability. For laboratories where access to biocatalytic platforms may be limited or for initial small-scale explorations, this method provides a robust and well-documented pathway to the desired chiral amine.
The selection between the bromo- and chloro-analogs will be dictated by the specific synthetic strategy and the desired reactivity profile for subsequent transformations. Ultimately, a thorough evaluation of the factors outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic efforts and accelerating the journey from discovery to development.
References
- BenchChem. A Comparative Guide to Chiral Amine Synthesis: Evaluating Alternatives to (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem. Accessed January 20, 2026.
- BenchChem. A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis. BenchChem. Accessed January 20, 2026.
- Huo, Y.-X., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1621.
- van der Meer, J. Y., et al. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Organic Process Research & Development, 26(7), 2038-2049.
- Wang, D., et al. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
- American Chemical Society. (2025). Environmental techno-economic assessment of biocatalytic chiral amines' production processes. ACS Fall 2025.
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- Sigma-Aldrich.
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- Dong, V. M., & Murphy, S. K. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of Chemical Research, 54(15), 3041-3054.
- Reddy, G. M., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Organic & Biomolecular Chemistry, 19(26), 5869-5874.
- ECHEMI.
- Xiao, J., et al. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. Chemistry – An Asian Journal, 3(10), 1750-1770.
- Zhang, X., et al. (2010). Asymmetric hydrogenation of ketone catalyzed by ruthenium(II)–indan-ambox complex.
- SynArchive.
- Ivanenkov, Y. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6523.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. NINGBO INNO PHARMCHEM CO.,LTD.
- BLDpharm. 2-(((6-Chloropyridin-3-yl)methyl)thio)ethanamine. BLDpharm.
- Advanced ChemBlocks. (R)-1-(6-Chloropyridin-3-yl)ethanamine 98.00%. Advanced ChemBlocks.
- BLDpharm. (R)-1-(6-Chloropyridin-3-yl)ethan-1-amine. BLDpharm.
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A Comparative Guide to the Cross-Reactivity of (S)-1-(6-Bromopyridin-3-YL)ethanamine Derivatives as Myeloperoxidase Inhibitors
For researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, understanding the selectivity of a lead compound is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiles of (S)-1-(6-bromopyridin-3-yl)ethanamine derivatives, a promising scaffold for the inhibition of myeloperoxidase (MPO). MPO is a key enzyme in the innate immune system that has been implicated in a range of inflammatory and cardiovascular diseases.[1][2] While its inhibition is a therapeutically attractive strategy, ensuring selectivity is critical to mitigate off-target effects and potential toxicities.[1]
This guide will delve into the experimental design for assessing the cross-reactivity of this chemical series, provide a comparative analysis with established MPO inhibitors, and offer detailed protocols for key assays.
The Rationale for Selectivity: Why Cross-Reactivity Matters for MPO Inhibitors
Myeloperoxidase, a heme-containing peroxidase primarily found in neutrophils, catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), as part of the host's defense mechanism.[1] However, aberrant MPO activity is a significant contributor to oxidative stress and tissue damage in various pathologies, including atherosclerosis, heart failure, and neurodegenerative diseases.[1][2]
The development of MPO inhibitors, therefore, holds considerable therapeutic promise. Several compounds have advanced to clinical trials, including verdiperstat (AZD3241) and PF-06282999, underscoring the clinical interest in this target.[3][4][5][6] The this compound scaffold represents a potential new class of MPO inhibitors, with related aminopyridine structures showing potent, mechanism-based inhibition of MPO.
However, as with any targeted therapy, off-target activity can lead to unforeseen side effects. For MPO inhibitors, potential cross-reactivity with other heme-containing proteins, such as thyroid peroxidase or cytochrome P450 enzymes, is a key concern that must be thoroughly investigated.[7] This guide provides a framework for conducting such investigations.
Comparative Analysis of MPO Inhibitor Selectivity
A comprehensive cross-reactivity assessment involves screening lead compounds against a panel of relevant off-targets. The selection of this panel should be guided by structural similarity to the primary target and known liabilities of the chemical class. For MPO inhibitors, a typical off-target panel would include other peroxidases, oxidoreductases, and key proteins involved in drug metabolism and safety.
Below is a comparative table showcasing hypothetical cross-reactivity data for three derivatives of this compound against a panel of relevant off-targets, alongside data for the well-characterized MPO inhibitor, PF-06282999.[3][4][8][9][10]
| Target | Derivative A (IC50, µM) | Derivative B (IC50, µM) | Derivative C (IC50, µM) | PF-06282999 (IC50, µM) |
| Myeloperoxidase (MPO) | 0.05 | 0.02 | 0.15 | 0.01 |
| Thyroid Peroxidase (TPO) | >100 | 50 | >100 | >100 |
| Lactoperoxidase (LPO) | 25 | 15 | 50 | >50 |
| Cyclooxygenase-1 (COX-1) | >100 | >100 | >100 | >100 |
| Cyclooxygenase-2 (COX-2) | >100 | >100 | >100 | >100 |
| hERG | >50 | >50 | 25 | >50 |
| CYP3A4 | 15 | 25 | 10 | >20 |
This data is illustrative and serves as a template for presenting experimental findings.
From this hypothetical data, Derivative B emerges as the most potent MPO inhibitor but exhibits some off-target activity against TPO and LPO. Derivative A shows a good balance of potency and selectivity, while Derivative C is less potent and displays some hERG liability. Such a comparative analysis is crucial for guiding structure-activity relationship (SAR) studies to optimize selectivity.[11]
Experimental Design for Cross-Reactivity Profiling
A tiered approach is recommended for efficiently assessing the cross-reactivity of novel MPO inhibitors.
Primary Screening: The initial screen should confirm the inhibitory activity of the derivatives against MPO. A robust and high-throughput compatible MPO activity assay is essential.
Tier 1: Selectivity Panel: Promising hits from the primary screen should be tested against a focused panel of closely related enzymes and key safety targets. This panel should include other peroxidases (e.g., TPO, LPO) and enzymes known to be affected by similar chemical scaffolds.
Tier 2: Extended Safety Panel: Lead compounds with favorable selectivity in Tier 1 should be subjected to a broader safety pharmacology panel, such as the InVEST44 panel offered by commercial vendors, which covers a wide range of receptors, ion channels, transporters, and enzymes.[12][13]
Key Experimental Protocols
Accurate and reproducible experimental data is the bedrock of any successful drug discovery program. The following are detailed, step-by-step protocols for key assays in the cross-reactivity profiling of MPO inhibitors.
MPO Chlorination Activity Assay
This assay measures the MPO-catalyzed production of hypochlorous acid (HOCl).
Principle: MPO catalyzes the reaction of H₂O₂ with chloride ions to produce HOCl. The HOCl then reacts with taurine to form the more stable taurine chloramine, which in turn oxidizes a chromogenic substrate, resulting in a measurable color change.[14][15][16]
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405-412 nm
-
MPO Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 6.0)
-
Human MPO enzyme
-
Hydrogen Peroxide (H₂O₂)
-
Taurine
-
TNB (2-nitro-5-thiobenzoic acid) chromogen
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare a TNB standard curve according to the manufacturer's instructions.
-
In a 96-well plate, add 25 µL of MPO Assay Buffer to each well.
-
Add 25 µL of the test compound at various concentrations to the sample wells. Add 25 µL of assay buffer to the control wells.
-
Add 25 µL of human MPO enzyme to all wells except the blank wells.
-
Add 25 µL of a solution containing H₂O₂ and taurine to initiate the reaction.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., catalase).
-
Add 50 µL of the TNB chromogen solution to all wells and incubate for 10-15 minutes.
-
Read the absorbance at 405-412 nm.
-
Calculate the percentage of MPO inhibition for each concentration of the test compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to confirm target engagement in a cellular context.
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates treated with the compound to various temperatures, followed by quantification of the soluble protein remaining.
Materials:
-
Cultured cells expressing MPO (e.g., HL-60 cells)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Test compounds
-
PCR tubes
-
Thermal cycler
-
Western blotting or ELISA reagents for MPO detection
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for 3 minutes.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble MPO in the supernatant using Western blotting or ELISA.
-
Plot the amount of soluble MPO as a function of temperature to generate a melting curve.
-
Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift.
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable step in the development of safe and effective MPO inhibitors. The this compound scaffold presents a promising starting point for the design of novel therapeutics targeting MPO-driven diseases. By employing a tiered screening approach and robust, validated assays as outlined in this guide, researchers can effectively navigate the path from hit identification to a preclinical candidate with a well-defined selectivity profile. This commitment to rigorous preclinical characterization is essential for translating promising chemical matter into life-changing medicines.
References
- Myeloperoxidase Chlorination Assay Kit (C
- Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties.
- Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases. PubMed.
- PF-06282999 | Myeloperoxidase Inhibitor. MedChemExpress.
- MPO Inhibitor Screening Assay Kit. Bio-Techne.
- Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases.
- OxiSelect™ Myeloperoxidase Chlorination Activity Assay Kit (Colorimetric). Cell Biolabs, Inc.
- Measuring Myeloperoxidase Activity in Biological Samples. PMC - NIH.
- Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases.
- Myeloperoxidase Colorimetric Activity Assay Kit (MAK068) - Technical Bulletin.
- Myeloperoxidase (MPO)
- Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases.
- Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflamm
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PMC - NIH.
- 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. PMC - NIH.
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH.
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- Safety and Off-Target Drug Screening Services. Reaction Biology.
- Verdiperstat.
- Verdiperstat (BHV-3241)
- Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. PubMed.
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- 1-(6-Bromopyridin-3-yl)ethanamine, 95% Purity, C7H9BrN2, 100 mg. CP Lab Safety.
- Effect of the myeloperoxidase inhibitor AZD3241 on microglia: a PET study in Parkinson's disease. PubMed.
- Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN. PubMed.
- Myeloperoxidase Inhibitor-I. Sigma-Aldrich.
- The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimul
- Myeloperoxidase inhibition in the landscape of anti-inflammatory therapies for heart failure with preserved ejection fraction: the ENDEAVOR trial. PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-(6-Bromopyridin-3-YL)ethanamine
This document provides essential procedural guidance for the safe and compliant disposal of (S)-1-(6-Bromopyridin-3-YL)ethanamine (CAS No: 1213594-37-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide a clear, logical, and scientifically grounded framework for managing this compound's waste stream, ensuring the protection of personnel and the environment.
The procedural recommendations herein are synthesized from the established safety profiles of structurally analogous compounds, namely bromopyridine derivatives, and are aligned with the regulatory framework for hazardous waste management established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Assessment and Chemical Profile
Key Hazard Characteristics:
-
Toxicity: Bromopyridine derivatives are often harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: Causes skin and serious eye irritation.[1][3][4][5] May also cause respiratory irritation.[1][3][4][5]
-
Flammability: Some bromopyridines are flammable liquids and vapors.[1][4] It is prudent to handle this compound away from heat, sparks, and open flames.[4][6]
-
Environmental Hazard: As with many halogenated compounds, release into the environment should be avoided.[7] It should not be disposed of down the drain.[6][8][9]
| Hazard Category | Anticipated Risk | Source/Analogy |
| Acute Oral Toxicity | Harmful/Toxic if swallowed | 3-Bromopyridine, 2-Bromopyridine[1][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation | 3-Bromopyridine, 2-Bromopyridine[1][3][4][5] |
| Eye Damage/Irritation | Causes serious eye irritation | 3-Bromopyridine, 2-Bromopyridine[1][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation | 3-Bromopyridine, 2-Bromopyridine[1][3][4][5] |
| Flammability | Potentially flammable | 3-Bromopyridine, 2-Bromopyridine[1][4] |
Regulatory Framework: The "Cradle-to-Grave" Principle
The disposal of laboratory chemicals in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[10][11][12] RCRA establishes a "cradle-to-grave" system for hazardous waste management, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[10][11][12] OSHA regulations further mandate safe workplace practices, including the development of a Chemical Hygiene Plan (CHP) and worker training on handling hazardous substances.[13][14][15][16]
Due to its chemical structure (a brominated pyridine), this compound must be treated as a halogenated organic hazardous waste .
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol must be executed in a designated laboratory area, and all steps involving the transfer of the chemical should be performed inside a certified chemical fume hood.[8]
Part A: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure routes.
-
Eye Protection: Chemical splash goggles are mandatory.[14]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves, double-gloved).[8] Always consult a glove manufacturer's guide for specific chemical compatibility.
-
Body Protection: A fully buttoned laboratory coat must be worn.[8]
Part B: Waste Segregation and Containerization
The principle of waste segregation is critical to prevent dangerous chemical reactions and to ensure proper final disposal.[13][17] Halogenated wastes are typically incinerated at high temperatures, a process that is different from the disposal of non-halogenated solvents.[17][18]
-
Identify as Halogenated Waste: this compound contains bromine, classifying it as a halogenated organic compound.[17][19]
-
Select the Correct Waste Container:
-
Use a designated "Halogenated Organic Waste" container, which is often a polyethylene carboy provided by your institution's Environmental Health and Safety (EH&S) department.[17]
-
Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.[20][21] Makeshift covers like parafilm are not acceptable.[21]
-
Never use metal containers for halogenated waste, as they can corrode.[21]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag to the container.[19][20]
-
Clearly write the full chemical name, "this compound," and its concentration or percentage in the waste mixture.[17][19] Do not use abbreviations.[20]
-
Check the appropriate hazard boxes on the tag (e.g., Toxic, Flammable).[19]
-
Part C: Waste Collection and Storage
-
Transferring Waste:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[19]
-
The SAA should be in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids or oxidizing agents.[4][19]
-
The container must be stored within secondary containment to control any potential leaks.[19]
-
Part D: Arranging Final Disposal
-
Request Pickup: Once the container is approximately three-quarters full, or as per your institution's policy, submit a chemical waste collection request to your EH&S department.[19]
-
Documentation: Maintain a record of the waste generated, including the date it was designated as waste and the volume/mass of the contents.[14]
-
Professional Disposal: Your EH&S office will coordinate with a licensed hazardous waste vendor for transportation and final disposal, which is typically high-temperature incineration for halogenated waste.[1][17]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, sand, or a commercial absorbent pad.[4][19]
-
Collect the contaminated absorbent material into a sealable bag or container.[4][19]
-
Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.[19]
-
Clean the spill area and decontaminate equipment.
-
-
Large Spills:
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe management of this compound waste, upholding your professional responsibility to yourself, your colleagues, and the environment.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
Halogenated Solvents in Laboratories. Temple University, Campus Operations. Available from: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
